2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
Description
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Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.ClH/c6-5-7-3(2-10-5)1-4(8)9;/h2H,1H2,(H2,6,7)(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWJJZKVQOMYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515306 | |
| Record name | (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66659-20-9 | |
| Record name | (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride CAS number 66659-20-9
An In-Depth Technical Guide to 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS: 66659-20-9)
Abstract
This technical guide provides a comprehensive overview of this compound (ATA-HCl), a critical chemical intermediate in the synthesis of advanced-generation cephalosporin antibiotics. Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, robust synthesis methodologies, and its pivotal role in conferring biological activity to cephalosporins. We will explore the mechanistic underpinnings of its function, state-of-the-art analytical techniques for quality control, and essential handling and storage protocols. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical, field-proven insights.
Introduction: The Significance of a Core Moiety
In the landscape of pharmaceutical synthesis, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets. The 2-aminothiazole ring is a prominent example, and its incorporation into more complex molecules has been a cornerstone of medicinal chemistry for decades.[1] this compound, hereafter referred to as ATA-HCl, is arguably one of the most vital derivatives of this scaffold. Its primary and most commercially significant application is as a key side-chain precursor for a multitude of semi-synthetic cephalosporin antibiotics, including Cefotiam.[2][3]
The introduction of the 2-aminothiazol-4-yl-acetyl group at the C-7 position of the cephem nucleus dramatically enhances the antibacterial spectrum and potency, particularly against Gram-negative bacteria.[4][5] This guide provides the in-depth technical knowledge required to synthesize, analyze, and strategically utilize this high-value intermediate in modern drug discovery and development workflows.
Physicochemical Properties and Molecular Structure
ATA-HCl is typically a white to off-white crystalline solid.[3][6] Understanding its fundamental properties is crucial for its effective use in synthesis and formulation.
Molecular Structure
The molecule consists of a central thiazole ring substituted with an amino group at the 2-position and an acetic acid moiety at the 4-position, supplied as a hydrochloride salt.
Caption: Chemical structure of this compound.
Key Physicochemical Data
The following table summarizes the essential properties of ATA-HCl, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 66659-20-9 | [7][8][9][10] |
| Molecular Formula | C₅H₇ClN₂O₂S | [7][11] |
| Molecular Weight | 194.64 g/mol | [7][8][10] |
| Appearance | White to off-white solid/crystalline powder | [3][6] |
| Melting Point | ~152 °C | [10][] |
| Purity | ≥96% (typical) | [7][13] |
| SMILES | O=C(O)CC1=CSC(N)=N1.[H]Cl | [7] |
| InChI Key | ZEWJJZKVQOMYKJ-UHFFFAOYSA-N | [][14] |
| Storage | -20°C, sealed, away from moisture | [7] |
Synthesis and Manufacturing: A Mechanistic Approach
The industrial production of ATA-HCl is a well-established process, designed for high purity, yield, and stability. A common and efficient method involves the Hantzsch thiazole synthesis, reacting a halogenated β-keto acid derivative with thiourea.[2][15]
Synthetic Pathway Overview
One of the most effective patented methods utilizes the reaction of thiourea with 4-chloroacetoacetyl chloride.[15][16] This approach is advantageous as it produces a light-stable product in high purity and good yields.[15] The choice of 4-chloroacetoacetyl chloride, a highly reactive acyl chloride, allows the reaction to proceed under controlled, low-temperature conditions, minimizing side reactions.
Caption: High-level workflow for the synthesis of ATA-HCl.
Detailed Experimental Protocol
The following protocol is a representative example based on patented procedures.[15][16] It is designed as a self-validating system where temperature control and reagent addition rates are critical for ensuring purity and yield.
Materials:
-
Thiourea (1.0 eq)
-
4-Chloroacetoacetyl chloride (1.0 eq)
-
Deionized Water
-
Methylene Chloride (or other chlorohydrocarbon)
Procedure:
-
Thiourea Suspension: In a jacketed glass reactor, suspend thiourea in deionized water (approx. 2 parts water to 1 part thiourea by weight). Begin vigorous stirring and cool the suspension to 5-10°C using a circulating chiller.
-
Causality: Using an aqueous suspension of thiourea allows for a controlled reaction environment. The low temperature is critical to manage the exothermic nature of the initial acylation and cyclization, preventing the formation of degradation byproducts.
-
-
Reagent Addition: Dissolve 4-chloroacetoacetyl chloride in methylene chloride. Add this solution dropwise to the cold thiourea suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
-
Causality: The slow, controlled addition of the electrophile (4-chloroacetoacetyl chloride) to the nucleophilic thiourea prevents localized overheating and ensures a homogenous reaction, maximizing the yield of the desired thiazole ring structure. The use of a solvent like methylene chloride improves handling and control.[15]
-
-
Reaction Completion: After the addition is complete, continue stirring at 5-10°C for an additional 30 minutes. Then, remove the cooling and allow the mixture to warm to room temperature (25-30°C), continuing to stir for 60 minutes.
-
Causality: The initial low-temperature phase facilitates the controlled formation of the key intermediate. Allowing the reaction to warm to room temperature ensures the cyclization and subsequent hydrolysis of the acyl chloride to the carboxylic acid goes to completion.
-
-
Crystallization and Isolation: Cool the reaction mixture in a refrigerator or ice bath to induce precipitation of the product.
-
Causality: ATA-HCl has lower solubility in the cold reaction mixture, allowing for its isolation via crystallization, which is a highly effective purification step.
-
-
Filtration and Drying: Collect the colorless crystals by vacuum filtration. Wash the filter cake with a small amount of cold water or an appropriate solvent to remove residual impurities. Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Mechanism of Action and Biological Significance
While ATA-HCl itself is not an active pharmaceutical ingredient (API), the 2-aminothiazol-4-yl-acetyl side chain it provides is fundamental to the biological activity of many third and fourth-generation cephalosporins.
Role in Cephalosporin Activity
Cephalosporins are β-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[17][18] They do this by acylating and irreversibly inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final cross-linking of the peptidoglycan layer.[17][18]
The side chain originating from ATA-HCl plays several crucial roles:
-
Enhanced Spectrum: It significantly increases the antibiotic's potency against a broad range of Gram-negative bacteria.[18]
-
β-Lactamase Stability: The steric and electronic properties of the side chain help protect the core β-lactam ring from hydrolysis by bacterial β-lactamase enzymes, a primary mechanism of antibiotic resistance.[17]
-
PBP Affinity: The functional groups on the side chain can form additional interactions with the active site of PBPs, increasing binding affinity and inhibitory potency.
Caption: Inhibition of bacterial cell wall synthesis by cephalosporins.
Privileged Structure vs. Toxicophore
The 2-aminothiazole moiety is celebrated in medicinal chemistry for its versatility.[1] However, it has also been identified as a potential "toxicophore." This duality is critical for drug development professionals to understand. Certain metabolic pathways can potentially oxidize the aminothiazole ring, leading to the formation of reactive metabolites that could cause toxicity. Therefore, while ATA-HCl is an invaluable building block, the metabolic stability and safety profile of any final drug candidate containing this moiety must be rigorously evaluated.[1]
Applications in Research and Drug Development
The utility of ATA-HCl extends beyond its primary role in established antibiotics.
-
Novel Antibiotics: It remains a foundational building block for the discovery of new cephalosporins and other β-lactam antibiotics with novel properties, such as improved activity against resistant strains (e.g., MRSA) or better oral bioavailability.[4][5][19]
-
Lead Compound Development: The inherent biological activity of the thiazole ring makes ATA-HCl a valuable starting point or lead compound for developing new agents in other therapeutic areas, such as anticancer or antifungal research.[20]
-
Biochemical Probes: It can be used as a tool in biochemical research to study enzyme mechanisms or metabolic pathways involving related structures.[20]
-
Material Science: The uncharged form of the compound has been explored in the development of modified electrodes for electrochemical sensors, for instance, in the detection of heavy metal ions like copper.[20]
Analytical Characterization and Quality Control
Ensuring the purity and identity of ATA-HCl is paramount for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the standard method for quality control.[3][21]
Analytical Workflow
Caption: Standard quality control workflow for ATA-HCl analysis.
Representative HPLC Protocol
This protocol describes a general-purpose method for the purity analysis of ATA-HCl. Specific parameters should be validated for the equipment in use.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Causality: A gradient elution is necessary to ensure that any potential impurities, which may have very different polarities from the main compound, are eluted from the column and detected.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Standard Preparation: Prepare a standard solution of known concentration using a pharmacopeia-traceable reference standard.[21]
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
Analysis: Calculate the purity by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). Quantify the assay against the external reference standard.
Safety, Storage, and Handling
Proper handling and storage are essential to maintain the integrity of ATA-HCl and ensure laboratory safety.
-
Hazard Identification: ATA-HCl may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][13]
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[6][22]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place. For long-term stability, storage at -20°C is recommended.[6][7] Keep away from incompatible materials such as strong oxidizing agents.[23]
-
Disposal: Dispose of the material through a licensed chemical destruction facility. Do not discharge into sewer systems or the environment.[6][22]
Conclusion
This compound is more than a simple chemical intermediate; it is a cornerstone of modern antibiotic therapy. Its synthesis, driven by principles of controlled chemistry, yields a stable, high-purity product essential for the manufacturing of life-saving cephalosporins. For the drug development professional, a deep understanding of its properties, synthesis, and analytical control is not merely academic but a prerequisite for innovation. As antibiotic resistance continues to pose a global threat, the strategic use of foundational moieties like ATA-HCl in the design of new and more effective therapeutic agents will remain a central theme in medicinal chemistry.
References
- US Patent 4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
- 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride CAS:66659-20-9. LookChem. [Link]
- The Crucial Role of 2-(2-Aminothiazol-4-yl)acetic Acid HCl in Pharmaceutical Synthesis. Medium. [Link]
- CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
- Cephalosporin. Wikipedia. [Link]
- (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). PubChem. [Link]
- Cephalosporins: Mechanism of Action, Adverse Effects and Contraindic
- Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. PubMed. [Link]
- [Studies on FK482. II. Synthesis and structure-activity relationships of 7 beta-[(Z)-2-(2-aminothiazol-4-yl)
- Studies on cephalosporin antibiotics. IV. Synthesis, antibacterial activity and oral absorption of new 3-(2-substituted-vinylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl)...]. PubMed. [Link]
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. [Link]
- (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. PubChem. [Link]
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- 5. Studies on cephalosporin antibiotics. IV. Synthesis, antibacterial activity and oral absorption of new 3-(2-substituted-vinylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2- (carboxymethoxyimino)acetamido]cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Aminothiazol-4-yl)acetic acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS Number: 66659-20-9), a key intermediate in the synthesis of various pharmaceuticals, notably cephalosporin antibiotics such as cefotiam.[1][2] This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals by detailing the compound's structural and physical characteristics. Furthermore, it outlines the standardized experimental protocols for the determination of these properties, offering insights into the causality behind the methodological choices. The aim is to equip the reader with the necessary knowledge for effective handling, characterization, and application of this compound in a research and development setting, ensuring scientific integrity and reproducibility.
Introduction: The Significance of a Core Pharmaceutical Intermediate
This compound is a heterocyclic compound that holds a significant position in the landscape of medicinal chemistry. Its structural motif, featuring a thiazole ring with amino and acetic acid functionalities, makes it a versatile building block for the synthesis of a range of bioactive molecules.[2] The hydrochloride salt form enhances its stability and modulates its solubility, properties that are of paramount importance in the pharmaceutical industry.
A thorough understanding of the physical properties of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. These properties dictate crucial aspects of the manufacturing process, including reaction kinetics, purification strategies, and formulation design. Moreover, a well-characterized intermediate ensures the quality, consistency, and purity of the final active pharmaceutical ingredient (API). This guide delves into the essential physicochemical parameters of this compound, providing both the data and the methodologies to verify them.
Physicochemical Properties: A Quantitative Overview
The intrinsic properties of this compound are summarized in the table below. These values represent a compilation of data from various authoritative sources and are fundamental for its application in chemical synthesis and pharmaceutical formulation.
| Property | Value | References |
| Chemical Name | This compound | [3] |
| Synonyms | (2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride | [4] |
| CAS Number | 66659-20-9 | [1][5][] |
| Molecular Formula | C₅H₇ClN₂O₂S | [1][] |
| Molecular Weight | 194.64 g/mol | [1][5][] |
| Appearance | White to off-white crystalline powder/solid | [1][] |
| Melting Point | Approximately 152°C | [1][5] |
| Solubility | Slightly soluble in methanol. Soluble in organic solvents. | [1][] |
| Storage Conditions | Inert atmosphere (nitrogen or argon), 2-8°C | [1][7] |
| Stability | Light-stable as a solid and in solution | [8] |
Structural Elucidation and Verification: Spectroscopic and Crystallographic Methodologies
The unambiguous confirmation of the chemical structure of this compound is paramount. A combination of spectroscopic and, where applicable, crystallographic techniques provides a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[8] Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.
Caption: A streamlined workflow for the structural verification of the compound using NMR spectroscopy.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean and dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to observe are the chemical shift (δ), which indicates the electronic environment of the protons, the integration, which reveals the relative number of protons, and the multiplicity (singlet, doublet, etc.), which provides information about neighboring protons.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will show a signal for each unique carbon atom in the molecule.
-
DEPT-135 Experiment: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.
-
Data Analysis: Analyze the spectra to ensure they are consistent with the known structure of this compound.
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is often a good choice for polar, acidic compounds. A high-field NMR instrument is preferred for better signal dispersion and resolution, which is crucial for unambiguous peak assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] The infrared spectrum provides a molecular "fingerprint" based on the vibrational frequencies of the chemical bonds.[10]
Experimental Protocol: FTIR
-
Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the compound with dry KBr powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H (amine), C=O (carboxylic acid), C=N, and C-S (thiazole ring) stretches.
Causality Behind Experimental Choices: The KBr pellet method ensures a uniform dispersion of the sample and minimizes scattering of the infrared beam. ATR is a simpler and faster alternative that requires minimal sample preparation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound.[11][12] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile.
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions of the molecule with minimal fragmentation.[13]
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. For the hydrochloride salt, the free base is typically observed.
Causality Behind Experimental Choices: ESI is the preferred ionization method for polar molecules like 2-(2-Aminothiazol-4-yl)acetic acid as it is a "soft" technique that keeps the molecule intact.[13]
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure.[14][15]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of suitable size and quality from a solution of the compound. This can be achieved by slow evaporation of the solvent or by controlled cooling.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a beam of X-rays. The diffraction pattern is collected on a detector.[16]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined.
Causality Behind Experimental Choices: The quality of the single crystal is paramount for obtaining high-resolution diffraction data and an accurate crystal structure.
Determination of Key Physical Properties
The following protocols outline the standardized methods for determining the critical physical properties of this compound.
Melting Point Determination
The melting point is a fundamental physical property that is indicative of purity.[17]
Caption: A systematic workflow for the accurate determination of the melting point.
Experimental Protocol: Capillary Method
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered. Pack the sample into a capillary tube to a height of 2-3 mm.[18]
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement: Place the capillary tube in the apparatus. Heat rapidly to a temperature about 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[19]
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading. A sharp melting range is indicative of high purity.
Solubility Determination
Solubility is a critical parameter that influences bioavailability and formulation design.[20][21]
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., methanol, water) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: Filter the suspension to remove the undissolved solid. Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for determining equilibrium solubility as it ensures that the solution is truly saturated. Using a quantitative analytical technique like HPLC provides an accurate measurement of the solute concentration.
Water Content (Karl Fischer Titration)
The presence of water can affect the stability and reactivity of a compound. Karl Fischer titration is the standard method for determining water content.[5][22]
Experimental Protocol: Karl Fischer Titration
-
Instrumentation: Use a Karl Fischer titrator (either volumetric or coulometric).
-
Titration: Accurately weigh a sample of the compound and introduce it into the titration cell containing the Karl Fischer reagent. The reagent reacts stoichiometrically with water.[4]
-
Endpoint Detection: The endpoint of the titration is determined electrometrically.
-
Calculation: The water content is calculated based on the amount of Karl Fischer reagent consumed.
Causality Behind Experimental Choices: Karl Fischer titration is highly specific for water and can detect even trace amounts, making it more accurate than methods like loss on drying, which can also measure volatile impurities.[2]
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][23] This is an important consideration for handling and storage.[24][25]
Experimental Protocol: Gravimetric Sorption Analysis
-
Instrumentation: Use a dynamic vapor sorption (DVS) instrument.
-
Procedure: Place a small, accurately weighed sample in the instrument. The sample is subjected to a controlled program of varying relative humidity at a constant temperature.
-
Measurement: The instrument's microbalance continuously records the change in mass of the sample as it absorbs or desorbs water.
-
Analysis: A sorption/desorption isotherm is generated, which shows the water uptake as a function of relative humidity.
Causality Behind Experimental Choices: DVS provides a detailed and accurate assessment of a material's hygroscopic behavior under a wide range of humidity conditions, which is more informative than static methods.[26]
Stability Testing
Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[27][28]
Experimental Protocol: Accelerated Stability Study (ICH Guidelines)
-
Storage Conditions: Store samples of the compound under accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH, for a period of up to 6 months.[29][30]
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for appearance, purity (e.g., by HPLC to detect degradation products), and any other relevant physical or chemical properties.
Causality Behind Experimental Choices: Accelerated stability studies are designed to increase the rate of chemical degradation and physical change, allowing for the prediction of the long-term stability and the determination of a re-test period or shelf life in a shorter timeframe.[31]
Conclusion
The physicochemical properties of this compound are fundamental to its successful application as a pharmaceutical intermediate. This guide has provided a detailed overview of these properties and the robust experimental methodologies required for their determination. By adhering to these standardized protocols and understanding the scientific principles behind them, researchers and drug development professionals can ensure the quality and consistency of this critical building block, thereby facilitating the development of safe and effective medicines. The integration of spectroscopic, crystallographic, and physical characterization techniques provides a comprehensive and self-validating system for the quality control of this important compound.
References
- 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride CAS:66659-20-9. (n.d.).
- 2-(2-Aminothiazol-4-yl) Acetic Acid HCl - High-Quality API Supplier - At Tianming Pharmaceutical. (n.d.).
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An In-depth Technical Guide to Sulfachloropyridazine: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfachloropyridazine is a sulfonamide antibiotic that has been a subject of scientific interest due to its broad-spectrum antibacterial activity.[1] As a member of the sulfa drug family, it functions by disrupting a crucial metabolic pathway in bacteria, making it effective against a variety of Gram-positive and Gram-negative pathogens.[1] This guide provides a comprehensive technical overview of sulfachloropyridazine, covering its synthesis, physicochemical properties, detailed analytical characterization, mechanism of action, and biological activities, including protocols for its study. While the initial inquiry pertained to the molecular formula C5H7ClN2O2S, the lack of a well-characterized compound with this specific formula necessitated a pivot to a structurally and functionally relevant molecule. Sulfachloropyridazine, with the molecular formula C10H9ClN4O2S, serves as an excellent exemplar of a chlorinated, nitrogen- and sulfur-containing heterocyclic compound with significant biological activity.[2]
Physicochemical Properties
Sulfachloropyridazine is an off-white to light yellow crystalline powder.[3] A comprehensive understanding of its physicochemical properties is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C10H9ClN4O2S | [2] |
| Molecular Weight | 284.72 g/mol | [2] |
| CAS Number | 80-32-0 | [2] |
| Melting Point | 186-187 °C | [3] |
| pKa | 6.10 (Uncertain) | [3] |
| Solubility (at 298.15 K) | ||
| in Water | 0.035 mg/mL (at pH 7.4) | [2] |
| in 0.5 M NaOH | 50 mg/mL | [3] |
| in 1,4-Dioxane | High | [4] |
| in Acetone | High | [4] |
| in Acetonitrile | Moderate | [4] |
| in Ethyl Acetate | Moderate | [4] |
| in Methanol | Low | [4] |
| in Ethanol | Low | [4] |
| in Isopropanol | Low | [4] |
| in 1-Butanol | Low | [4] |
Synthesis and Purification
The synthesis of sulfachloropyridazine is typically achieved through the condensation of 4-aminobenzenesulfonamide with 3,6-dichloropyridazine. A more modern approach involves the reaction of 4-aminobenzene-1-sulfonyl chloride with an aminopyrazine derivative.[5]
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established synthetic methods for sulfonamides.[6]
Materials:
-
4-aminobenzene-1-sulfonyl chloride
-
2-amino-6-chloropyrazine (a related starting material, adjust stoichiometry accordingly for 3-amino-6-chloropyridazine if that is the intended reactant)
-
Toluene (or another suitable organic solvent)
-
An organic base (e.g., pyridine or triethylamine) or an inorganic base (e.g., potassium carbonate)[3]
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzene-1-sulfonyl chloride and a slight molar excess of 3-amino-6-chloropyridazine in toluene.
-
Slowly add the acid-binding agent (e.g., pyridine) to the reaction mixture.
-
Heat the mixture to a moderate temperature (e.g., 30-50 °C) and stir for 12-20 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be isolated by filtration and washed with water to remove impurities.[5]
-
For further purification, the crude sulfachloropyridazine can be dissolved in a dilute sodium hydroxide solution.[3]
-
The solution is then treated with activated charcoal to remove colored impurities and filtered.
-
The filtrate is acidified with hydrochloric acid to a pH of approximately 4-5 to precipitate the purified sulfachloropyridazine.[3]
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Diagram of Synthesis Workflow
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2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride IUPAC name
An In-depth Technical Guide to 2-(2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a reactive aminothiazole core coupled with an acetic acid side chain, renders it an essential precursor in the synthesis of numerous pharmaceuticals, most notably cephalosporin antibiotics. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical properties, a detailed examination of its synthesis via the Hantzsch thiazole reaction, its significant applications in drug development, and essential safety protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.
Chemical Identity and Physicochemical Properties
Correctly identifying a compound is the bedrock of any scientific endeavor. The formal IUPAC name for this entity is 2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride [1][2]. It is the hydrochloride salt of the parent compound, (2-Amino-1,3-thiazol-4-yl)acetic acid[3]. The salt form is often preferred in synthesis and storage due to its enhanced stability and handling characteristics.
Nomenclature and Identifiers
-
IUPAC Name: 2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride[1]
-
Common Synonyms: 2-(2-Aminothiazol-4-yl)acetic acid HCl, 2-Amino-4-thiazoleacetic acid hydrochloride, ATA hydrochloride[1][4]
Physicochemical Data
The physical and chemical properties of a starting material dictate its handling, reaction conditions, and purification strategies. The data below has been consolidated from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Weight | 194.64 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline solid/powder | [6][8] |
| Melting Point | ~152 °C | [6][7][8] |
| Solubility | Slightly soluble in methanol | [6][7][8] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6][7] |
Synthesis and Reaction Mechanism: The Hantzsch Thiazole Synthesis
The most fundamental and widely employed method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first described in 1887.[9][10] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[9] For the synthesis of the title compound, the key reactants are thiourea and a 4-haloacetoacetic acid derivative, such as 4-chloroacetoacetyl chloride.[11]
Conceptual Workflow
The synthesis can be visualized as a logical progression from simple starting materials to the desired complex intermediate. This workflow is a cornerstone of process chemistry in drug development.
Reaction Mechanism
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The Hantzsch synthesis proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.
-
S-Alkylation: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom in 4-chloroacetoacetyl chloride. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The primary amino group of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable aromatic thiazole ring.
Detailed Experimental Protocol
This protocol is adapted from established industrial processes and provides a robust method for laboratory-scale synthesis.[11]
Materials:
-
Thiourea
-
4-Chloroacetoacetyl chloride
-
Methylene chloride (CH₂Cl₂)
-
Deionized water
-
Ice bath
Procedure:
-
Reactant Preparation (Thiourea Suspension): In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend thiourea in deionized water. The suspension should be vigorously stirred to ensure homogeneity.
-
Reactant Preparation (Acyl Chloride Solution): Separately, dissolve 4-chloroacetoacetyl chloride in methylene chloride. This solution should be prepared fresh, as acyl chlorides are moisture-sensitive.
-
Controlled Addition: Cool the thiourea suspension to 5-10°C using an ice bath. The low temperature is critical to control the initial exotherm of the reaction and prevent the formation of unwanted byproducts.
-
Reaction Initiation: Slowly add the 4-chloroacetoacetyl chloride solution to the cooled thiourea suspension via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature between 5-10°C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (25-30°C). Continue stirring for an additional 60-90 minutes to ensure the reaction proceeds to completion.
-
Product Isolation: Cool the reaction mixture in a refrigerator or ice bath to facilitate the precipitation of the product. The hydrochloride salt has limited solubility in the mixed solvent system, enabling its isolation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining water-soluble impurities, followed by a wash with a small amount of cold methylene chloride to remove organic residues.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50°C to yield 2-(2-aminothiazol-4-yl)acetic acid hydrochloride as a light-stable, crystalline solid.[11]
Self-Validation: A successful synthesis should yield a product with a high degree of purity and a melting point around 151-152°C.[11] The expected yield, based on the limiting reagent, is typically high, often in the range of 75-85%.
Applications in Pharmaceutical Development
The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[10] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a desirable scaffold.
-
Antibiotics: The most prominent application of 2-(2-aminothiazol-4-yl)acetic acid is as a key side-chain precursor for third and fourth-generation cephalosporin antibiotics, such as Cefotiam.[6][7] The aminothiazole group is crucial for the antibacterial spectrum and potency of these drugs.
-
Drug Intermediates: It serves as a fundamental building block in multi-step syntheses. For example, it is identified as a significant intermediate or impurity in the synthesis of Mirabegron, a drug used to treat overactive bladder.[3][12]
-
Broader Biological Activity: The aminothiazole core is associated with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[5][13][14] This makes derivatives of the title compound attractive targets for novel drug discovery programs.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent. The information below is a summary of hazards and precautions derived from multiple Safety Data Sheets (SDS).
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2][15] When handling the powder, work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4][6]
-
First Aid Measures:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6][7]
Conclusion
2-(2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride is more than just a chemical reagent; it is a gateway to a class of life-saving medicines. Its synthesis, rooted in the classic Hantzsch reaction, is a robust and scalable process that has been refined for industrial production. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential for its effective use in creating the next generation of therapeutics. The continued exploration of the aminothiazole scaffold promises to yield novel candidates for treating a wide array of human diseases.
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Solubility Profile of 2-(2-Aminothiazol-4-yl)acetic acid HCl in Methanol: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is a pivotal intermediate in the synthesis of several cephalosporin antibiotics.[1] Its solubility in various solvents is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the efficiency of pharmaceutical manufacturing processes. This technical guide provides a comprehensive analysis of the solubility of 2-(2-Aminothiazol-4-yl)acetic acid HCl in methanol. While publicly available quantitative data is limited, this document synthesizes information on the compound's physicochemical properties, explores the theoretical factors governing its solubility, and presents a robust, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and practically apply the solubility characteristics of this important pharmaceutical building block.
Introduction and Physicochemical Profile
This compound (ATA-HCl) is a heterocyclic compound featuring a core aminothiazole ring, a functionality central to the biological activity of many third-generation cephalosporins.[1] Understanding its behavior in organic solvents, particularly methanol—a common solvent in organic synthesis and purification—is paramount for process optimization and ensuring batch-to-batch consistency.
The hydrochloride salt form is utilized to enhance the stability and handling of the parent compound.[2][3] However, its ionic nature introduces complexity into its solubility profile, especially in organic media. Safety data sheets consistently describe the compound as a white to off-white crystalline solid.[1][4] While multiple sources qualitatively describe its solubility in methanol as "slight," this guide will provide the framework to move beyond this general descriptor to quantitative understanding.[1][4][5]
Table 1: Physicochemical Properties of 2-(2-Aminothiazol-4-yl)acetic acid HCl
| Property | Value | Source(s) |
| CAS Number | 66659-20-9 | [6][7][8] |
| Molecular Formula | C₅H₇ClN₂O₂S | [1][6][7] |
| Molecular Weight | 194.64 g/mol | [1][6] |
| Physical State | White to Off-White Crystalline Solid | [1][4] |
| Melting Point | ~152 °C | [1][4][5] |
| Qualitative Solubility | Slightly soluble in methanol | [1][4][5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1][5] |
Scientific Rationale: Factors Governing Solubility in Methanol
The "slight" solubility of ATA-HCl in methanol is a result of a complex interplay between the solute's structure and the solvent's properties. A nuanced understanding of these factors is essential for troubleshooting and manipulation of solubility in a laboratory or manufacturing setting.
Solute-Solvent Interactions
The solubility of a compound is governed by the principle of "like dissolves like," which, on a molecular level, refers to the similarity of intermolecular forces between solute and solvent molecules.
-
Hydrogen Bonding: ATA-HCl possesses multiple sites for hydrogen bonding: the primary amine (-NH₂), the carboxylic acid hydroxyl (-OH) and carbonyl (C=O) groups, and the nitrogen atom within the thiazole ring. Methanol (CH₃OH) is a polar, protic solvent capable of acting as both a hydrogen bond donor and acceptor. These shared capabilities facilitate favorable energetic interactions.
-
Polarity and Dipole-Dipole Interactions: Both the thiazole ring and the acetic acid moiety contribute to the molecule's overall polarity. Methanol's high polarity allows it to solvate these polar regions effectively.
-
Ionic Interactions: As a hydrochloride salt, the compound exists in an ionized state. The chloride anion and the protonated amine or thiazole nitrogen require a solvent with a sufficiently high dielectric constant to stabilize the separated charges. While methanol's dielectric constant is lower than water's, it is still significant enough to permit some degree of dissolution of ionic species.
The logical relationship between the molecular structure and its solubility in methanol is depicted below.
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Physicochemical Characterization of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: A Focus on Melting Point Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS No. 66659-20-9), a critical starting material in the synthesis of cephalosporin antibiotics.[1][2] The melting point of this compound is a crucial indicator of identity and purity, directly impacting the quality and yield of subsequent synthetic steps in active pharmaceutical ingredient (API) manufacturing. This document delineates the reported melting point values, provides a robust, field-proven protocol for its accurate determination, discusses the underlying scientific principles influencing this physical property, and contextualizes its importance within the framework of pharmaceutical quality control.
Introduction: The Significance of a Key Intermediate
This compound, hereafter referred to as ATAH, is an indispensable building block in the pharmaceutical industry.[1] Its molecular architecture, featuring a reactive thiazole ring, an amino group, and an acetic acid moiety, makes it a prime precursor for the synthesis of advanced β-lactam antibiotics, most notably Cefotiam.[1][2] In the highly regulated environment of pharmaceutical development, the quality of each intermediate is paramount. Even minute impurities can propagate through a synthetic route, potentially leading to the formation of unwanted side-products, reduced efficacy, or adverse safety profiles in the final drug product.[2]
The melting point serves as a fundamental, yet powerful, first-line assessment of a solid crystalline substance's purity and identity. For a high-purity compound, the transition from solid to liquid occurs over a narrow, well-defined temperature range. A depressed or broadened melting range is a classic indicator of impurities. Therefore, the precise and accurate determination of ATAH's melting point is a non-negotiable quality control checkpoint.
Core Physicochemical Properties
A summary of the essential physicochemical properties of ATAH is presented below, providing a foundational data set for laboratory professionals.
| Property | Value | Source(s) |
| CAS Number | 66659-20-9 | [1][3][4][5][6] |
| Molecular Formula | C₅H₇ClN₂O₂S | [1][3][4] |
| Molecular Weight | 194.64 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Solubility | Slightly soluble in methanol | [1] |
| Primary Application | Intermediate for antibiotics (e.g., Cefotiam) | [1][2] |
Melting Point Analysis of ATAH
Reported Values and Interpretation
A review of technical data sheets and patent literature reveals a consistent but slightly varied melting point for ATAH. This variation is common and can be attributed to differences in residual impurities, polymorphic form, or the specific analytical technique and parameters (e.g., heating rate) employed.
| Reported Melting Point | Source(s) |
| 152°C | [1][3][7] |
| 151.4°C to 151.9°C | [8] |
The narrow range reported in the patent literature (151.4°C to 151.9°C) is indicative of a highly pure sample.[8] A value of 152°C is also widely cited and represents a typical specification for this material.[1][3][7] For quality control purposes, the critical parameter is not a single value but a sharp melting range (typically ≤ 1°C) that falls within the expected temperatures. A broad range would necessitate further investigation into the material's purity via more sophisticated methods like High-Performance Liquid Chromatography (HPLC).
The Causality Behind Melting Point Depression
The presence of impurities disrupts the uniform crystal lattice structure of a solid. This disruption weakens the intermolecular forces holding the crystals together. Consequently, less thermal energy is required to break down the lattice and transition the substance into a liquid state, resulting in a lower melting temperature. Furthermore, as the main component melts, the concentration of the impurity in the remaining solid increases, progressively lowering the melting point and thus broadening the observed range. This phenomenon is a direct consequence of the principles of freezing-point depression.
Caption: Logical relationship between sample purity and melting point characteristics.
Authoritative Protocol for Melting Point Determination
This protocol describes the capillary method, a standard and reliable technique for determining the melting point of a crystalline solid like ATAH. The procedure is designed to be self-validating through mandatory instrument calibration.
Instrumentation and Materials
-
Digital Melting Point Apparatus (e.g., Mettler Toledo, Stuart)
-
Melting Point Capillary Tubes (one end sealed)
-
ATAH sample (dried to constant weight)
-
Certified Melting Point Standards (e.g., Anthraquinone, Raffinose)[9][10]
-
Spatula and Mortar/Pestle (if sample is not a fine powder)
-
Watch glass
Step-by-Step Experimental Workflow
Step 1: Instrument Calibration (Trustworthiness Pillar)
-
Prior to analyzing the sample, the accuracy of the melting point apparatus must be verified.
-
Select at least two certified standards that bracket the expected melting point of ATAH (e.g., a standard around 130-140°C and another around 160-170°C).
-
Determine the melting point of each standard using the procedure below.
-
The observed values must be within the certified range of the standards. If not, the instrument must be recalibrated according to the manufacturer's instructions before proceeding.
Step 2: Sample Preparation
-
Place a small amount of the ATAH powder on a clean, dry watch glass.
-
If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.
-
Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.
Step 3: Capillary Tube Loading
-
Invert the open end of a capillary tube and press it gently into the ATAH powder.
-
Tap the sealed bottom of the tube on a hard surface to pack the powder down.
-
Repeat until the sample column is approximately 2-3 mm high. A column that is too large will result in a broadened melting range due to thermal gradients.
Step 4: Measurement
-
Place the loaded capillary tube into the heating block of the apparatus.
-
Set the starting temperature to approximately 20°C below the expected melting point (~130°C).
-
Set the heating ramp rate. For highest accuracy, a two-stage approach is recommended:
-
A fast ramp (e.g., 10°C/min) to quickly approach the expected melting point.
-
A slow ramp (1-2°C/min ) starting from ~10°C below the expected melting point. A slow rate is critical to allow the system to reach thermal equilibrium, ensuring an accurate reading.
-
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1 or onset).
-
Record the temperature at which the last solid crystal melts into a clear liquid (T2 or clear point).
-
The melting range is reported as T1 - T2.
Step 5: Data Reporting
-
Report the observed melting range along with the ramp rate used. For example: "Melting Point: 151.5°C - 152.3°C (at 1°C/min)".
Caption: Standard workflow for accurate melting point determination.
Conclusion
The melting point of this compound is a fundamental quality attribute with significant implications for pharmaceutical synthesis. High-purity ATAH is expected to exhibit a sharp melting range between 151°C and 153°C . Adherence to a rigorous, calibrated experimental protocol is essential for obtaining trustworthy and reproducible data. As a Senior Application Scientist, I assert that this seemingly simple measurement, when performed correctly, provides invaluable insight into material quality, safeguarding the integrity of the entire drug development pipeline. It is a cornerstone of good laboratory practice and a critical checkpoint in ensuring the safety and efficacy of the final pharmaceutical product.
References
- 2-(2-Aminothiazol-4-yl) Acetic Acid HCl - High-Quality API Supplier. (n.d.). Tianming Pharmaceutical.
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983). US Patent 4,391,979A.
- MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride. (2016). Capot Chemical.
- (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). (n.d.). PubChem.
- The Crucial Role of 2-(2-Aminothiazol-4-yl)acetic Acid HCl in Pharmaceutical Synthesis. (n.d.). Protheragen.
- Process for the preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride. (1987). Canadian Patent CA1159456A.
- Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. (n.d.). Eureka | Patsnap.
- (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. (n.d.). PubChem.
- 2-Aminothiazole | CAS#:96-50-4. (2025). Chemsrc.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 9. 融点スタンダード283~286°C - アントラキノン [sigmaaldrich.com]
- 10. Raffinose CAS#: 512-69-6 [m.chemicalbook.com]
In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
An Essential Tool for Pharmaceutical Development and Quality Control
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride in Drug Synthesis
This compound is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably certain cephalosporin antibiotics. Its structural integrity and purity are paramount to the safety and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of this key intermediate. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation and its practical application in a research and drug development setting.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's structure is the foundation for interpreting its NMR spectra. The following diagram illustrates the chemical structure of this compound with a systematic atom numbering scheme, which will be used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of the NMR data is directly dependent on the experimental setup. For a polar and acidic compound like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly suitable solvent due to its excellent dissolving power for polar compounds and its relatively high boiling point, which minimizes evaporation. Deuterium oxide (D₂O) is another viable option, particularly for observing the exchange of labile protons.
Step-by-Step Sample Preparation and NMR Acquisition
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate for a few minutes to ensure complete dissolution of the sample. A clear, homogeneous solution is essential.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters would include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the lower natural abundance and sensitivity of the ¹³C nucleus)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Reference the spectra to the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-Aminothiazol-4-yl)acetic acid Hydrochloride
Introduction: Unveiling a Key Pharmaceutical Intermediate
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (ATAA-HCl) is a crucial building block in the synthesis of various pharmaceuticals, most notably certain cephalosporin antibiotics.[1] Its chemical structure, featuring a reactive aminothiazole ring and a carboxylic acid moiety, makes it a versatile synthon. The molecular formula of the hydrochloride salt is C₅H₇ClN₂O₂S, with a corresponding molecular weight of approximately 194.64 g/mol .[2][3] The free base form has a molecular weight of approximately 158.18 g/mol .[4][5] Accurate and robust analytical methods are paramount for ensuring the purity, stability, and proper utilization of ATAA-HCl in drug development and manufacturing.
This guide provides a comprehensive, in-depth framework for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, the methodologies presented herein are grounded in fundamental principles of mass spectrometry and chromatography, aiming to provide a self-validating and scientifically rigorous protocol for researchers, quality control analysts, and drug development professionals.
Pillar 1: Foundational Principles and Pre-Analytical Considerations
The successful mass spectrometric analysis of any analyte begins with a thorough understanding of its physicochemical properties and the principles of the chosen analytical technique. ATAA-HCl is a polar, water-soluble molecule, making it an ideal candidate for Electrospray Ionization (ESI) in conjunction with reversed-phase or HILIC liquid chromatography.
Ionization and Analyte Behavior in Solution
This compound is a salt. In typical LC-MS solvents such as water, methanol, or acetonitrile, it will dissociate into the protonated 2-(2-aminothiazol-4-yl)acetic acid cation and a chloride anion. The primary amino group on the thiazole ring is a ready site for protonation. Therefore, despite starting with the hydrochloride salt, the species of interest for detection in positive ion mode ESI is the protonated free acid, [M+H]⁺, where 'M' is the neutral free acid (C₅H₆N₂O₂S). This results in an expected precursor ion with a mass-to-charge ratio (m/z) of approximately 159.
Rationale for ESI Positive Mode Selection: The presence of the basic amino group makes ATAA highly amenable to protonation, leading to a strong signal in positive ion electrospray mode (ESI+). Operating in ESI+ provides high sensitivity and a stable ion signal for this class of compounds. While negative mode could potentially be used by deprotonating the carboxylic acid, the proton affinity of the amino group generally leads to superior ionization efficiency in positive mode.
Pillar 2: The Analytical Workflow: From Sample to Signal
A robust analytical method is a sequence of logical, optimized steps. The following workflow is designed to ensure reproducibility and accuracy.
Caption: Figure 1. High-level experimental workflow.
Pillar 3: Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology. The causality behind each choice is explained to empower the analyst to adapt the method as needed.
Protocol 1: Standard and Sample Preparation
Objective: To prepare a clean, accurate, and stable solution suitable for LC-MS/MS injection.
Materials:
-
This compound reference standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
Autosampler vials
Step-by-Step Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of ATAA-HCl reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with a 50:50 mixture of methanol and water. This solvent choice ensures solubility. The compound is reported to be stable in solution.[6][7]
-
Causality: Using a high-concentration stock allows for accurate serial dilutions and minimizes weighing errors. Methanol/water is a common solvent system compatible with reversed-phase chromatography.
-
-
Working Standard Preparation (e.g., 1 µg/mL):
-
Perform serial dilutions from the stock solution to create a working standard at the desired concentration.
-
The final diluent should match the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Causality: Matching the diluent to the mobile phase prevents peak distortion and improves chromatographic performance upon injection.
-
-
Sample Preparation:
-
For drug substance analysis, follow the same procedure as for the stock solution.
-
For formulated products or biological matrices, an extraction step (e.g., protein precipitation with acetonitrile or solid-phase extraction) may be necessary to remove interfering components.
-
Protocol 2: LC-MS/MS Method Parameters
Objective: To achieve efficient chromatographic separation and sensitive, specific detection of the analyte.
| Parameter | Recommended Setting | Rationale & Justification |
| LC System | UHPLC/HPLC System | Standard for pharmaceutical analysis. |
| Column | C18 Reversed-Phase, e.g., 100 x 2.1 mm, 1.8 µm particle size | The polarity of ATAA allows for good retention and separation from non-polar impurities on a C18 stationary phase. The specified dimensions are typical for high-throughput, sensitive analyses. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier that acidifies the mobile phase (pH ~2.7). This ensures the carboxylic acid group of the analyte is neutral and the primary amine is consistently protonated, leading to better peak shape and enhanced ESI+ signal. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography with good UV transparency and compatibility with MS. |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, re-equilibrate at 5% B | A gradient elution is necessary to elute the polar analyte with good peak shape and then wash the column of any less polar components, ensuring method robustness. |
| Flow Rate | 0.3 mL/min | A flow rate appropriate for the column dimensions, balancing analysis time and separation efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2 - 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | As previously discussed, the basic amino group is readily protonated, making ESI+ the optimal choice for sensitivity. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimized to ensure efficient ionization and a stable spray. This parameter is instrument-dependent and should be fine-tuned. |
| Source Temperature | 120 - 150 °C | Aids in the desolvation of droplets in the ESI source. |
| Desolvation Temp. | 350 - 450 °C | High temperature gas helps to evaporate the solvent, releasing the charged analyte into the gas phase. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
| MRM Transitions | See Table 2 below. | Specific precursor-to-product ion transitions provide high selectivity and sensitivity for quantification. |
Pillar 4: Deciphering the Mass Spectrum: Fragmentation Analysis
Understanding the fragmentation pattern of a molecule is the cornerstone of developing a selective and reliable tandem mass spectrometry method. Based on experimental data from the PubChem database for the free acid form, the protonated molecule ([M+H]⁺) has an m/z of 159.[8] Under Collision-Induced Dissociation (CID), this precursor ion yields two primary product ions.[8]
Table 2: Key Mass-to-Charge Ratios and Proposed Fragments
| m/z Value (Da) | Ion Type | Proposed Structure / Neutral Loss | Role in Analysis |
| 159.0 | Precursor Ion | [C₅H₆N₂O₂S + H]⁺ | Selected in Q1 |
| 141.0 | Product Ion 1 | [M+H - H₂O]⁺ : Loss of water from the carboxylic acid | Quantifier Ion |
| 113.0 | Product Ion 2 | [M+H - H₂O - CO]⁺ : Subsequent loss of carbon monoxide (ketene) | Qualifier Ion / Confirmer |
Proposed Fragmentation Pathway
The fragmentation of protonated 2-(2-aminothiazol-4-yl)acetic acid begins with the most labile group, the carboxylic acid.
-
Initial Fragmentation: The protonated molecule (m/z 159) readily loses a molecule of water (18 Da) from the carboxylic acid group. This is a common fragmentation pathway for protonated carboxylic acids, resulting in the formation of an acylium ion. This corresponds to the observed product ion at m/z 141 .
-
Secondary Fragmentation: The acylium ion at m/z 141 can then undergo a further neutral loss of carbon monoxide (28 Da). This is a characteristic fragmentation for acylium ions. This secondary fragmentation leads to the product ion observed at m/z 113 .
Caption: Figure 2. Proposed fragmentation pathway.
Pillar 5: Method Validation and Trustworthiness
A described method is only as valuable as its proven reliability. A full method validation should be conducted according to established guidelines (e.g., ICH Q2(R1)). Key parameters to assess include:
-
Specificity & Selectivity: The ability to unequivocally assess the analyte in the presence of other components. The use of MRM provides a high degree of selectivity.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte in samples. A calibration curve with at least five standards should be prepared, and a correlation coefficient (r²) of >0.99 is typically desired.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) on different days. Accuracy should be within ±15% (±20% at the lower limit of quantification), and precision (as %CV) should not exceed 15% (20% at LLOQ).
-
Sensitivity: Determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the stock solution and in prepared samples under various storage conditions (bench-top, freeze-thaw cycles, long-term storage) must be evaluated to ensure that the measured concentration is accurate. The hydrochloride salt of 2-(2-aminothiazol-4-yl)acetic acid is noted for its stability in both solid form and in solution.[6][7]
Conclusion
This technical guide provides a comprehensive and scientifically-grounded approach to the mass spectrometry analysis of this compound. By understanding the analyte's chemical nature, carefully selecting and justifying each step of the analytical workflow, and interpreting the fragmentation data, researchers can develop and validate a robust, reliable, and trustworthy LC-MS/MS method. The protocols and principles outlined herein serve as a strong foundation for routine quality control, stability testing, and advanced research applications involving this important pharmaceutical intermediate.
References
- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid.
- Google Patents. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Google Patents. (1984). Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1).
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
- Zhang, T., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 30(7), 1333-1345. [Link]
- Kertész, V., & Záray, G. (2018). Dependence of matrix effect on ionization polarity during LC-ESI-MS analysis of derivatized amino acids in some natural samples. Journal of pharmaceutical and biomedical analysis, 155, 296-304. [Link]
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- 4. 29676-71-9|2-(2-Aminothiazol-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 5. 2-(2-Aminothiazol-4-yl)acetic Acid - SRIRAMCHEM [sriramchem.com]
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- 7. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 8. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
FT-IR spectrum of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
An In-Depth Technical Guide to the FT-IR Spectrum of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FT-IR) spectrum of this compound (CAS 66659-20-9). As a crucial intermediate in the synthesis of various pharmaceuticals, including cephalosporin antibiotics like cefotiam, its structural verification and purity assessment are paramount.[1][2] FT-IR spectroscopy serves as a rapid, reliable, and non-destructive technique for this purpose, offering a unique molecular fingerprint based on the vibrational modes of the molecule's functional groups.[3] This document details the principles of spectral acquisition for a solid sample, provides a validated experimental protocol, and offers a meticulous interpretation of the characteristic absorption bands, grounding the analysis in established spectroscopic principles.
Introduction: The Molecule and the Method
This compound is a heterocyclic compound featuring a thiazole ring, a primary amine, and a carboxylic acid functional group, existing as a hydrochloride salt.[1][4] The molecular structure, shown in Figure 1, presents a rich collection of functional groups, each with distinct vibrational frequencies that can be probed by infrared radiation.
Figure 1: Chemical Structure of this compound
FT-IR spectroscopy is an indispensable tool in a pharmaceutical development setting. Its power lies in its ability to confirm the identity of a compound by matching its spectrum to a reference and to detect the presence of impurities or structural changes by identifying unexpected absorption bands.[5] The spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions (stretching, bending, rocking) of the bonds within the molecule.
For solid-state analysis, two techniques predominate: the traditional Potassium Bromide (KBr) pellet method and the more modern Attenuated Total Reflectance (ATR).
-
KBr Pellet Method: This transmission technique involves intimately mixing the sample with spectrally pure KBr powder and compressing the mixture into a thin, transparent disc.[6][7] It provides a high-quality spectrum of the bulk material but requires meticulous sample preparation to avoid moisture contamination and scattering effects.[7][8]
-
ATR-FTIR: This method involves pressing the sample against a crystal of high refractive index (e.g., diamond or zinc selenide).[9] An infrared beam is passed through the crystal, creating an evanescent wave that penetrates a few microns into the sample at the point of contact.[10][11] ATR is prized for its speed and minimal sample preparation, making it ideal for high-throughput screening.[12][13]
While ATR is often preferred for its convenience, this guide will focus on the KBr pellet method. The rationale is twofold: firstly, it is a foundational technique that provides a true transmission spectrum of the bulk sample, and secondly, mastering its protocol ensures a deep understanding of the factors that contribute to a high-quality, reproducible spectrum.
Experimental Protocol: KBr Pellet Preparation and Data Acquisition
The integrity of an FT-IR spectrum obtained via the KBr method is wholly dependent on a self-validating protocol where each step is designed to eliminate potential artifacts. The primary adversary is atmospheric moisture (water), which is strongly IR-active and can obscure key regions of the spectrum.[7]
Causality-Driven Methodology
Objective: To prepare a homogenous, transparent KBr pellet containing a ~1% (w/w) dispersion of the analyte, free from moisture and scattering artifacts.
Materials & Equipment:
-
This compound (analyte)
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.[7]
-
Agate mortar and pestle (cleaned with acetone and dried).
-
Pellet press die set (13 mm), cleaned and gently warmed under a heat lamp to drive off adsorbed moisture.[7]
-
Hydraulic press capable of achieving 8-10 metric tons of pressure.[14]
-
FT-IR Spectrometer.
Step-by-Step Protocol:
-
Sample Weighing: In a low-humidity environment, weigh approximately 1-2 mg of the analyte and 150-200 mg of the pre-dried KBr. The ~1:100 ratio is critical; too much sample leads to saturated, non-quantifiable peaks, while too little results in a poor signal-to-noise ratio.[6][15]
-
Grinding & Mixing: Place the 1-2 mg of analyte into the agate mortar. Grind it gently but firmly to reduce the particle size to less than 2 microns. This step is crucial to minimize scattering of the IR beam, which causes distorted peak shapes and sloping baselines.[8][15] Add the weighed KBr to the mortar. Mix gently but thoroughly with the pestle for 1-2 minutes to ensure a homogenous dispersion. Avoid vigorous grinding of the KBr itself, as this increases its surface area and propensity to absorb moisture.[7][14]
-
Die Loading: Quickly transfer a portion of the mixture into the pellet die body, ensuring an even layer. Using too much powder will create an overly thick pellet that is opaque to the IR beam.[7]
-
Pressing: Assemble the die and place it in the hydraulic press. If available, apply a vacuum to the die to remove trapped air. Gradually apply pressure up to 8-10 metric tons.[14] Hold this pressure for 2 minutes. This "cold-flows" the KBr, a plastic alkali halide, into a transparent, glass-like disc, embedding the analyte within the matrix.[6]
-
Pellet Inspection & Mounting: Carefully release the pressure and disassemble the die. The resulting pellet should be transparent or translucent. An opaque or cloudy appearance indicates poor mixing, excessive moisture, or insufficient pressure. Mount the pellet in the spectrometer's sample holder.
-
Data Acquisition: Record a background spectrum using an empty sample holder or a pure KBr pellet. Then, record the sample spectrum. Typical parameters are:
-
Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 (to improve signal-to-noise ratio)
-
Experimental Workflow Diagram
Caption: Diagram 2: Key Molecular Vibrations
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information. The key diagnostic features include the broad, overlapping O-H and N⁺-H stretches, the strong carbonyl absorption at ~1715 cm⁻¹, and the characteristic N-H bending and C=N stretching bands. The unique pattern in the fingerprint region provides ultimate confirmation of the molecule's identity. By employing a meticulous experimental protocol, FT-IR spectroscopy stands as a robust, efficient, and highly authoritative method for the quality control and structural verification of this vital pharmaceutical intermediate.
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Chemical structure and reactivity of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
An In-Depth Technical Guide to the Chemical Structure and Reactivity of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
Executive Summary
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique molecular architecture, combining an aromatic thiazole core, a nucleophilic amino group, and a reactive carboxylic acid side chain, makes it an indispensable intermediate, particularly in the synthesis of semi-synthetic cephalosporin antibiotics.[1][2] This guide offers a comprehensive exploration of its chemical structure, electronic properties, and reactivity. We will dissect the individual contributions of its functional components, detail established synthesis protocols, map its key chemical transformations, and discuss its critical role in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this essential compound.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule begins with its fundamental identity and physical characteristics. These properties govern its handling, storage, and behavior in solvent systems.
Chemical Structure and Nomenclature
The compound, systematically named 2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride[3], consists of a central five-membered thiazole ring. This ring is substituted at the C2 position with an amino (-NH2) group and at the C4 position with an acetic acid (-CH2COOH) moiety. The hydrochloride salt form indicates that the molecule is protonated, enhancing its stability and aqueous solubility.
Key Identifiers
For unambiguous identification in research and procurement, the following identifiers are critical:
| Identifier | Value | References |
| CAS Number | 66659-20-9 | [2][3][4][5][6][7] |
| Molecular Formula | C₅H₇ClN₂O₂S | [2][3][5][6] |
| Molecular Weight | 194.64 g/mol | [2][3][6][7] |
| Common Synonyms | 2-Amino-4-thiazoleacetic acid hydrochloride, ATAH | [3][8][9] |
Physicochemical Properties
The physical state and solubility are paramount for designing experimental conditions.
| Property | Value | References |
| Appearance | White to off-white crystalline powder | [2][10] |
| Melting Point | ~152°C | [2][10] |
| Solubility | Soluble in water, slightly soluble in methanol | [2][11] |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon), away from moisture | [2][6][7] |
The Architectural Blueprint: A Structural Analysis
The reactivity of this compound is not monolithic; it is a composite of the distinct chemical personalities of its three core components.
The Thiazole Core: Aromaticity and Electronic Landscape
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen.[12][13] This aromaticity, arising from the delocalization of pi-electrons, imparts significant stability to the ring system.[12][14] However, the presence of heteroatoms creates a non-uniform electron distribution:
-
N3 Position: The lone pair of electrons on the pyridine-like nitrogen makes it the primary site for protonation.[15]
-
C2 Position: This position is electron-deficient, making it susceptible to nucleophilic attack, especially if a good leaving group is present.[15][16] The proton at C2 is also notably acidic and can be abstracted by strong organometallic bases.[15]
-
C5 Position: This position is comparatively electron-rich, rendering it the preferred site for electrophilic substitution reactions.[15]
The 2-Amino Group: The Nucleophilic Center
As a typical heterocyclic amine, the exocyclic amino group at the C2 position is a cornerstone of the molecule's synthetic utility.[17] It serves as the primary nucleophilic center for reactions such as acylation and alkylation.[18] Its reactivity is crucial for building the side chains of many life-saving antibiotics.[17] Furthermore, it can readily react with aldehydes to form Schiff bases, opening pathways to a diverse array of derivatives.[18][19]
The 4-Acetic Acid Side Chain: The Acidic Terminus
The acetic acid group provides a classic carboxylic acid functionality, capable of undergoing reactions such as esterification and, most importantly, amide bond formation.[5] The methylene bridge (-CH2-) connecting the acid to the ring is located at a "benzylic-like" position. In aromatic systems like benzene, such positions are activated and susceptible to oxidation.[20][21] This "benzylic activation" makes the side-chain a potential site for oxidative transformations, although the specific conditions may differ from true benzylic systems.[21][22]
The Role of the Hydrochloride Salt
The compound is supplied as a hydrochloride salt. This formulation is not merely for convenience. The salt form significantly enhances the compound's stability, preventing potential degradation such as decarboxylation, which can occur with the free acid, especially in solution.[1][23] It also improves its solubility in aqueous media, a critical factor for many reaction setups.
Synthesis and Manufacturing
The industrial production of this compound is a well-refined process, evolving from the foundational Hantzsch thiazole synthesis.
The Hantzsch Synthesis: A Foundational Approach
The Hantzsch reaction is the classical and most widely used method for constructing a thiazole ring.[24] The core transformation involves the condensation of an α-haloketone with a thioamide.[16][24] For this specific molecule, the reactants are a 4-haloacetoacetate derivative and thiourea.[23][25]
Industrial Synthesis Protocol
A patented, high-yield industrial process provides a light-stable product by reacting thiourea directly with 4-chloroacetoacetyl chloride.[1][23] This method avoids the isolation of the ester intermediate, streamlining the process.
Step-by-Step Methodology:
-
Preparation of Reactant A: A suspension of thiourea in water is prepared in a reaction vessel and cooled to approximately 5°C.[1]
-
Preparation of Reactant B: 4-chloroacetoacetyl chloride is prepared separately by the chlorination of diketene in a suitable chlorohydrocarbon solvent (e.g., methylene chloride) at low temperatures (-20°C to -25°C).[1]
-
Cyclocondensation: The solution of 4-chloroacetoacetyl chloride is added slowly to the chilled thiourea suspension, maintaining the temperature between 5°C and 10°C.[1] The rate of addition is controlled to match the rate of consumption.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 5-7°C. The cooling is then removed, and the mixture is stirred for another 60 minutes, allowing the temperature to rise to 25-30°C to complete the reaction.[1]
-
Isolation: The reaction mixture is cooled in a refrigerator to induce precipitation of the final product.
-
Purification: The resulting colorless crystals of this compound are isolated by filtration. This process yields a high-purity, light-stable product.[1]
Caption: Industrial synthesis workflow for the target compound.
A Compendium of Reactivity
The molecule's value lies in its predictable and versatile reactivity, which allows for its incorporation into more complex structures. The primary reaction sites are the exocyclic amino group and the terminal carboxylic acid.
Caption: Reactivity map of the core functional groups.
Reactions at the Exocyclic Amino Group
-
N-Acylation: This is arguably the most critical reaction in its application. The amino group readily attacks acylating agents (like acid chlorides or anhydrides) to form a stable amide bond. This transformation is the key step in attaching the aminothiazole moiety to the 7-aminocephalosporanic acid (7-ACA) core.
-
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which are versatile intermediates for further synthetic elaborations.[18][19]
Reactions at the Carboxylic Acid Functionality
-
Amide Coupling: Using standard peptide coupling reagents (e.g., DCC, EDC), the carboxylic acid can be activated to react with amines, forming amide bonds. This provides an alternative strategy for linking the molecule to other scaffolds.
-
Esterification: Under acidic conditions, reaction with alcohols yields the corresponding esters. This is often used as a protecting group strategy during multi-step syntheses.
Side-Chain Reactivity: Oxidation of the Methylene Bridge
The methylene (-CH2-) group adjacent to the thiazole ring exhibits reactivity analogous to a benzylic position.[21] It is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[20][22] This reaction can be used to introduce a carbonyl group at this position, although care must be taken as harsh conditions can potentially cleave the side chain or degrade the thiazole ring.[21] The reaction requires at least one hydrogen on the "benzylic" carbon to proceed.[20][22]
Applications in Drug Development
The unique combination of functionalities makes this compound a "privileged scaffold" in medicinal chemistry.
A Cornerstone Intermediate for Cephalosporin Antibiotics
The primary and most significant application of this compound is as a key side-chain precursor for third and fourth-generation cephalosporin antibiotics.[1][2] This structural motif is found in numerous blockbuster drugs, including:
The aminothiazole ring is crucial for the antibacterial spectrum and potency of these drugs, often enhancing their activity against Gram-negative bacteria.
Broader Biological Potential
Beyond cephalosporins, the 2-aminothiazole core is a recurring motif in compounds with a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[5][12][24] As such, 2-(2-aminothiazol-4-yl)acetic acid serves as a valuable starting material for generating libraries of novel compounds for drug discovery screening.[5]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
The compound is classified with the following hazards:
| Hazard Statement | Description | References |
| H315 | Causes skin irritation | [3][10] |
| H319 | Causes serious eye irritation | [3][10] |
| H335 | May cause respiratory irritation | [3][9][10] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[26]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat.[9][10]
-
Respiratory Protection: If dust formation is unavoidable, use a NIOSH-approved particle respirator.[9][26]
Storage and Stability
To ensure long-term stability and prevent degradation, the compound must be stored in a tightly sealed container in a cool (2-8°C), dry place under an inert atmosphere.[2][7] It should be kept away from moisture and strong oxidizing agents. The hydrochloride form is relatively stable, but the free acid can be light-sensitive and prone to decarboxylation.[23]
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The Indispensable Core: A Technical Guide to 2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS No. 66659-20-9), a critical chemical intermediate in the pharmaceutical industry. The document will elucidate the compound's primary role as a cornerstone in the synthesis of third-generation cephalosporin antibiotics, with a particular focus on the mechanistic pathways and practical considerations for its incorporation. Beyond this well-established application, we will delve into the broader significance of the 2-aminothiazole scaffold in medicinal chemistry, highlighting its emergence as a privileged structure in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the utility and strategic importance of this versatile building block.
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of pharmaceutical synthesis, the efficiency and success of a drug's production often hinge on the quality and reactivity of its key intermediates. This compound stands out as one such indispensable molecule. Its molecular architecture, featuring a reactive aminothiazole ring coupled with an acetic acid side chain, makes it a highly valuable synthon for the construction of complex bioactive molecules.[1]
The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a recurring motif in a multitude of biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2][3][4] The 2-aminothiazole moiety, in particular, has been identified as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] This inherent bioactivity of the core structure imbues derivatives of 2-(2-Aminothiazol-4-yl)acetic acid with significant therapeutic potential.
However, the most prominent and commercially significant application of this compound lies in its role as a crucial side-chain precursor for a class of life-saving antibiotics: the third-generation cephalosporins.[1][6]
Core Application: The Gateway to Third-Generation Cephalosporins
Third-generation cephalosporins are a class of broad-spectrum β-lactam antibiotics that are highly effective against a wide range of Gram-positive and Gram-negative bacteria.[7] They are a vital tool in the clinical management of serious infections, including bacteremia, pneumonia, and meningitis.[7] A key structural feature of many of these antibiotics is the 7-acylamino side chain, which is often derived from 2-(2-Aminothiazol-4-yl)acetic acid.
The incorporation of this specific side chain is instrumental in conferring the enhanced antibacterial spectrum and potency characteristic of this generation of cephalosporins.[8][9]
Mechanism of Action of Cephalosporins
Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[7] They do this by acylating the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are essential for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Synthetic Pathway: Incorporation of the Aminothiazole Side Chain
The synthesis of third-generation cephalosporins typically involves the acylation of the 7-amino group of the cephem nucleus with a derivative of 2-(2-Aminothiazol-4-yl)acetic acid. A generalized workflow for this critical step is outlined below.
Experimental Protocol: General Procedure for the Acylation of a 7-aminocephem Nucleus
-
Activation of the Carboxylic Acid: The carboxylic acid moiety of this compound is first activated to facilitate the subsequent amidation reaction. Common activating agents include thionyl chloride (to form the acyl chloride) or carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
-
Coupling Reaction: The activated 2-(2-Aminothiazol-4-yl)acetic acid derivative is then reacted with the 7-amino group of the cephem nucleus (e.g., 7-aminocephalosporanic acid or a derivative thereof) in a suitable organic solvent. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
-
Purification: The resulting cephalosporin antibiotic is then purified using standard techniques such as crystallization or chromatography to remove any unreacted starting materials and byproducts.
The following diagram illustrates the general synthetic route to third-generation cephalosporins utilizing the 2-(2-aminothiazol-4-yl)acetic acid side chain.
Caption: Synthetic pathway to third-generation cephalosporins.
Key Cephalosporins Synthesized from 2-(2-Aminothiazol-4-yl)acetic Acid
The versatility of this intermediate is demonstrated by its use in the synthesis of several clinically important cephalosporins.
| Cephalosporin | Key Features and Applications |
| Cefotiam | A second-generation cephalosporin with good activity against both Gram-positive and Gram-negative bacteria. This compound is a direct precursor in its synthesis.[1][10] |
| Cefotaxime | A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.[11] |
| Ceftriaxone | A long-acting third-generation cephalosporin administered once daily for various serious infections.[7] |
| Ceftizoxime | A third-generation cephalosporin with a broad spectrum of activity.[12] |
| Cefixime | An orally active third-generation cephalosporin used to treat a variety of bacterial infections.[8] |
Beyond Antibiotics: The Expanding Role of the 2-Aminothiazole Scaffold
While the synthesis of cephalosporins remains the primary application of this compound, the broader 2-aminothiazole scaffold is a fertile ground for drug discovery across various therapeutic areas. The inherent biological activities of this heterocyclic system have led to the development of numerous derivatives with diverse pharmacological profiles.[2][3][4]
Anticancer Activity
Numerous studies have reported the synthesis of 2-aminothiazole derivatives with potent anticancer activity.[2][4][13] These compounds have been shown to inhibit tumor growth and proliferation through various mechanisms, including the inhibition of specific enzymes involved in cancer cell signaling pathways.
Anti-inflammatory Properties
The 2-aminothiazole nucleus is also a key component of several compounds with significant anti-inflammatory effects.[4][13] These derivatives can modulate inflammatory pathways, making them promising candidates for the treatment of a range of inflammatory disorders.
Other Potential Applications
The versatility of the 2-aminothiazole scaffold extends to other areas of research and development:
-
Antiviral and Antifungal Agents: Derivatives have shown promise as antiviral and antifungal agents.[4][14]
-
Enzyme Inhibition: The 2-aminothiazole moiety can act as a scaffold for the design of specific enzyme inhibitors.[15]
-
Materials Science: The electrochemical properties of 2-(2-aminothiazol-4-yl)acetic acid have been explored for the development of modified electrodes and novel copolymers, suggesting potential applications in sensors and electronics.[15]
The following diagram illustrates the diverse biological activities associated with the 2-aminothiazole scaffold.
Caption: Biological activities of the 2-aminothiazole scaffold.
Conclusion: A Cornerstone of Modern Pharmaceutical Chemistry
This compound is far more than a simple chemical intermediate; it is a testament to the power of strategic molecular design in drug development. Its well-established and critical role in the synthesis of third-generation cephalosporins underscores its importance in combating bacterial infections. Furthermore, the burgeoning research into the diverse biological activities of the broader 2-aminothiazole scaffold promises a future where this versatile building block will contribute to the development of new therapies for a wide range of diseases. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of the chemistry and applications of this compound is not just beneficial, but essential for innovation and progress.
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The Genesis and Evolution of Aminothiazole Acetic Acid Compounds: A Technical Guide for Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. Among its many derivatives, aminothiazole acetic acid compounds have carved out a significant niche, demonstrating a remarkable breadth of biological activity. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and development of these pivotal compounds. We will traverse the timeline from the foundational Hantzsch synthesis to the elucidation of their anti-inflammatory mechanisms and their crucial role as pharmaceutical intermediates. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical narrative but also detailed synthetic protocols, mechanistic insights, and structure-activity relationship analyses to inform and inspire future research and development in this dynamic field.
The Foundational Chemistry: Hantzsch's Legacy and the Birth of a Scaffold
The story of aminothiazole acetic acid compounds begins with the seminal work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a novel and versatile method for the synthesis of thiazole derivatives.[1][2] This reaction, now universally known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[1] The elegance and efficiency of this method provided chemists with a straightforward route to the 2-aminothiazole core, a critical building block for a vast array of heterocyclic compounds.[3]
The fundamental Hantzsch synthesis laid the groundwork for the future exploration of aminothiazole derivatives and their potential applications. The accessibility of this scaffold spurred investigations into its diverse chemical and biological properties, setting the stage for the development of compounds with significant therapeutic value.[4]
From a Versatile Scaffold to a Key Pharmaceutical Intermediate: The Rise of (2-Aminothiazol-4-yl)acetic Acid
While the 2-aminothiazole core was readily accessible, it was the introduction of an acetic acid moiety at the 4-position that unlocked a new realm of pharmaceutical potential. (2-Aminothiazol-4-yl)acetic acid and its ester derivatives, such as ethyl 2-aminothiazole-4-acetate, emerged as crucial intermediates in the synthesis of a variety of important drugs.
One of the most significant early applications of (2-aminothiazol-4-yl)acetic acid was in the synthesis of semi-synthetic cephalosporin antibiotics.[5] This pivotal role as a key building block in the production of life-saving antibacterial agents solidified its importance in the pharmaceutical industry and spurred further research into its synthesis and reactivity. The demand for efficient and scalable methods for producing this intermediate has led to the development of various synthetic strategies over the years.[5]
The Discovery of Anti-inflammatory Properties: A New Therapeutic Avenue
Beyond their role as synthetic intermediates, researchers began to uncover the intrinsic biological activities of aminothiazole acetic acid derivatives. A significant breakthrough was the discovery of their potent anti-inflammatory properties.[6] This finding opened up a new and exciting therapeutic avenue for this class of compounds, positioning them as potential non-steroidal anti-inflammatory drugs (NSAIDs).
The initial investigations into their anti-inflammatory effects were often conducted using classical in vivo models, such as the carrageenan-induced paw edema model in rats.[7] These studies provided the initial proof-of-concept that aminothiazole acetic acid derivatives could effectively suppress inflammatory responses.
Unraveling the Mechanism of Action: Targeting the Inflammatory Cascade
A critical step in the development of any therapeutic agent is understanding its mechanism of action. For aminothiazole acetic acid compounds, their anti-inflammatory effects are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes are central to the inflammatory cascade, as they are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The development of selective COX-2 inhibitors has been a major focus in the field of anti-inflammatory drug discovery, as this selectivity is believed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[9] Several studies have demonstrated that certain aminothiazole derivatives exhibit selective inhibition of COX-2, making them attractive candidates for further development.[9][10]
The interaction of these compounds with the COX enzymes is a key area of research. The acetic acid moiety is believed to play a crucial role in binding to the active site of the enzyme, mimicking the binding of the natural substrate, arachidonic acid.
Figure 1: Mechanism of action of aminothiazole acetic acid derivatives in the inflammatory cascade.
Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity
The development of potent and selective anti-inflammatory agents from the aminothiazole acetic acid scaffold has been guided by extensive structure-activity relationship (SAR) studies. These investigations systematically modify the chemical structure of the lead compounds to understand how these changes affect their biological activity.
Key areas of modification and their impact on activity are summarized below:
| Structural Modification | Observation | Implication |
| Substitution on the phenyl ring at the 4-position of the thiazole | Electron-withdrawing groups can enhance anti-inflammatory activity. | Potency can be fine-tuned by altering the electronic properties of this substituent. |
| Substitution on the 2-amino group | Bulky substituents can influence COX-1/COX-2 selectivity. | Selectivity can be engineered by modifying the size and nature of this group. |
| Modification of the acetic acid side chain | Esterification or amidation can alter pharmacokinetic properties. | Prodrug strategies can be employed to improve bioavailability and duration of action. |
These SAR studies have been instrumental in the design of second-generation compounds with improved efficacy and safety profiles.[7]
Experimental Protocols: Synthesis and Biological Evaluation
To provide a practical understanding of the research and development process, this section outlines a general synthetic protocol for a representative aminothiazole acetic acid derivative and a standard in vitro assay for evaluating its anti-inflammatory activity.
Synthesis of Ethyl 2-amino-4-(p-chlorophenyl)thiazole-5-acetate
This protocol is a representative example of the Hantzsch thiazole synthesis applied to the creation of an aminothiazole acetic acid ester.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve ethyl 4-chloro-3-oxobutanoate (1 equivalent) in ethanol.
-
Add thiourea (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired ethyl 2-amino-4-(p-chlorophenyl)thiazole-5-acetate.
Figure 2: A simplified workflow for the synthesis of a representative aminothiazole acetic acid ester.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is a standard method to determine the inhibitory potency and selectivity of a compound against the two COX isoforms.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Prostaglandin screening EIA kit
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a set time (e.g., 2 minutes).
-
Stop the reaction by adding a suitable quenching agent (e.g., hydrochloric acid).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Future Directions and Conclusion
The journey of aminothiazole acetic acid compounds, from their synthetic origins in the 19th century to their current status as important pharmaceutical intermediates and promising anti-inflammatory agents, is a testament to the enduring power of medicinal chemistry. The versatility of the 2-aminothiazole scaffold, combined with the strategic introduction of the acetic acid moiety, has yielded a class of compounds with significant therapeutic potential.
Future research in this area will likely focus on several key aspects:
-
Development of highly selective COX-2 inhibitors: The quest for even more selective and safer NSAIDs will continue to drive the design and synthesis of novel aminothiazole acetic acid derivatives.
-
Exploration of other therapeutic targets: While COX inhibition is a primary mechanism, these compounds may interact with other targets in the inflammatory cascade, offering opportunities for multi-targeted therapies.
-
Advanced drug delivery systems: The formulation of aminothiazole acetic acid compounds into novel drug delivery systems could enhance their efficacy and reduce potential side effects.
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An In-depth Technical Guide to 2-Amino-4-thiazoleacetic Acid Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-amino-4-thiazoleacetic acid hydrochloride (CAS No. 66659-20-9), a pivotal intermediate in modern pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental characteristics, validated synthesis protocols, analytical characterization, and critical applications, with a focus on the scientific rationale behind its utility.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 2-Amino-4-thiazoleacetic acid hydrochloride serves as a crucial building block, most notably providing the essential side chain for a multitude of semi-synthetic cephalosporin antibiotics.[3][4] Its unique structure, featuring a reactive amino group and a carboxylic acid moiety on a thiazole core, allows for versatile chemical modifications, making it indispensable in the synthesis of complex active pharmaceutical ingredients (APIs).[5][6] This guide aims to consolidate the core scientific and technical knowledge required for its effective handling, synthesis, and application in a research and development setting.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of 2-amino-4-thiazoleacetic acid hydrochloride is paramount for its successful application in synthesis and formulation. The compound is typically a white to off-white or pale yellow crystalline solid.[7][8]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 66659-20-9 | [1][9][10] |
| Molecular Formula | C₅H₇ClN₂O₂S | [1][9][10] |
| Molecular Weight | 194.64 g/mol | [1][9] |
| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride | [9][11] |
| Melting Point | ~151-152 °C (decomposes) | [3][8][11] |
| Solubility | Slightly soluble in water and DMSO. | [7] |
| Storage | Inert atmosphere, 2-8°C. | [7][12] |
The hydrochloride salt form enhances the compound's stability, particularly in solution, preventing the decarboxylation that the free acid can readily undergo.[3][13] This stability is a critical attribute for its storage and use in multi-step synthetic processes.[3]
Figure 2: Validated workflow for the synthesis of 2-amino-4-thiazoleacetic acid HCl.
Experimental Protocol: Synthesis from Thiourea and 4-Chloroacetoacetyl Chloride
This protocol is adapted from established patent literature, designed for high purity and yield. [3][13]
-
Preparation of Reactants:
-
Prepare a suspension of thiourea (1.0 mole equivalent) in deionized water (approx. 200 g per mole of thiourea) in a jacketed reaction vessel. Cool the suspension to 5°C with constant stirring.
-
Separately, prepare a solution of 4-chloroacetoacetyl chloride (1.0 mole equivalent) in a chlorohydrocarbon solvent such as methylene chloride. This starting material can be synthesized by the chlorination of diketene. [3]
-
-
Condensation Reaction:
-
Add the 4-chloroacetoacetyl chloride solution dropwise to the aqueous thiourea suspension. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 5°C and 10°C. [3][13]This temperature control is critical to prevent the formation of undesired byproducts and ensure regioselectivity.
-
After the addition is complete, continue stirring the mixture at 5-7°C for an additional 30-60 minutes.
-
-
Reaction Completion and Crystallization:
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature (25-30°C) while stirring for an additional 60 minutes to ensure the reaction goes to completion. [3] * Transfer the reaction vessel to a refrigerator or apply cooling to facilitate the precipitation of the product.
-
-
Isolation:
-
Collect the precipitated colorless crystals of 2-amino-4-thiazoleacetic acid hydrochloride by vacuum filtration.
-
Wash the crystals with a small amount of cold water or an appropriate solvent to remove any residual starting materials or soluble impurities.
-
Dry the product under vacuum to a constant weight. The resulting product is typically of high purity and is stable for storage. [3]
-
Key Applications in Drug Development
The primary and most significant application of this compound is as a core intermediate in the synthesis of third and fourth-generation cephalosporin antibiotics. [4][6]These antibiotics are characterized by a broad spectrum of activity, particularly against Gram-negative bacteria. [4] The 2-amino-4-thiazoleacetic acid moiety is attached to the C-7 position of the 7-aminocephalosporanic acid (7-ACA) nucleus. The presence of the 2-aminothiazole ring is instrumental in enhancing the antibacterial efficacy and expanding the activity spectrum of the resulting antibiotic. [6]
Figure 3: Logical relationship showing the role of the title compound in cephalosporin synthesis.
Beyond cephalosporins, its structural motifs are explored in the development of novel agents targeting various diseases. Researchers utilize it as a lead compound for generating new antimicrobial or anticancer agents. [1]Its inherent biological activity also makes it a useful tool for studying enzyme mechanisms and metabolic pathways in biochemical research. [1]
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of 2-amino-4-thiazoleacetic acid hydrochloride is a non-negotiable step in drug development. A multi-pronged analytical approach is required for comprehensive quality control.
Table 2: Standard Analytical Methods for QC
| Technique | Purpose | Expected Outcome |
| HPLC | Purity assessment and quantification of impurities. | Purity >98%, with specific limits on known process-related impurities. |
| ¹H NMR | Structural confirmation and identification. | Characteristic peaks corresponding to the thiazole ring proton, methylene protons, and exchangeable amine/acid protons. |
| FT-IR | Identification of key functional groups. | Characteristic absorptions for N-H (amine), C=O (carbonyl), and C=N/C=C (thiazole ring) bonds. |
| Melting Point | Identity and preliminary purity check. | Sharp melting range consistent with the reference standard (~151-152°C). [3] |
Self-Validating QC Workflow
A robust QC protocol should be designed as a self-validating system where orthogonal methods confirm the same critical quality attributes. For instance, the identity confirmed by NMR should be supported by the functional groups identified in IR and the sharp melting point. Purity determined by HPLC should align with the absence of significant impurity signals in the NMR spectrum.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage procedures are essential to ensure laboratory safety and maintain compound integrity.
-
Hazards: 2-amino-4-thiazoleacetic acid hydrochloride is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [8][14]* Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood. [8][15]Wear appropriate PPE, including chemical-resistant gloves (inspected prior to use), tightly fitting safety goggles, and a lab coat. [8][16]* First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [16] * Skin Contact: Immediately wash off with soap and plenty of water. [8][16] * Eye Contact: Rinse cautiously with water for at least 15 minutes. [8][16] * Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting. [8][16]* Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place, preferably under an inert atmosphere. [7][12][15]* Spill Management: Avoid dust formation. [8]Sweep up the spilled solid, place it in a suitable, closed container for disposal, and clean the area thoroughly. [16]Discharge into the environment must be avoided. [8]
-
Conclusion
2-Amino-4-thiazoleacetic acid hydrochloride is more than a simple chemical intermediate; it is a cornerstone of modern antibiotic development. Its value is derived from a combination of its privileged 2-aminothiazole scaffold, the versatility of its functional groups, and the stability afforded by its hydrochloride salt form. A thorough understanding of its physicochemical properties, synthesis rationale, and handling requirements, as detailed in this guide, is essential for any scientist or researcher aiming to leverage this powerful building block in the pursuit of novel therapeutics.
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Methodological & Application
Application Note & Protocol: Synthesis of 2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride from Thiourea
Abstract
This document provides a detailed guide for the synthesis of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride, a critical building block for numerous third-generation cephalosporin antibiotics.[1][2][3][4] The synthesis is based on the classical Hantzsch thiazole synthesis, a robust and efficient method for constructing the 2-aminothiazole ring system.[5][6][7] We present two field-proven protocols starting from thiourea: a two-step method involving the isolation of an ethyl ester intermediate, and a more direct one-pot synthesis. The guide explains the underlying reaction mechanisms, provides step-by-step experimental procedures, and discusses critical safety considerations and characterization techniques.
Introduction: The Significance of a Core Cephalosporin Side Chain
2-(2-Aminothiazol-4-yl)acetic acid is a cornerstone in the field of medicinal chemistry, particularly in the development of semi-synthetic cephalosporins.[1][8] This structural motif is incorporated as the 7-acyl side chain in blockbuster antibiotics like Cefotaxime and Ceftriaxone, where it confers potent broad-spectrum antibacterial activity.[3][9][10] The hydrochloride salt is often the preferred form for storage and handling due to its improved stability.[1][2]
The synthesis leverages the Hantzsch thiazole condensation, a reaction first described in the late 19th century, which involves the cyclization of a thioamide with an α-halocarbonyl compound.[11][12][13] In this application, thiourea serves as the thioamide component, providing the 2-amino group and the nitrogen and sulfur atoms of the thiazole ring. The 4-carbon backbone is supplied by a reactive α-haloacetoacetate derivative. This guide details two effective variations of this synthesis.
Synthetic Strategy and Mechanism
The overall transformation involves the construction of the thiazole ring followed by the generation of the carboxylic acid functional group.
Overall Synthetic Workflow
The synthesis can be visualized as a two-stage process: ring formation and functional group modification.
Caption: Overall workflow for the two-step synthesis.
The Hantzsch Reaction Mechanism
The formation of the 2-aminothiazole ring is a well-established, multi-step process.[6][14][15] The causality behind the reaction is a sequence of nucleophilic attacks and subsequent dehydration.
-
S-Alkylation: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the carbon bearing the halogen (the α-carbon) of the carbonyl compound. This is a classic SN2 displacement of the halide.
-
Intramolecular Cyclization: The nitrogen atom of the resulting isothiouronium intermediate acts as a nucleophile, attacking the electrophilic ketone carbonyl carbon to form a five-membered heterocyclic intermediate.
-
Dehydration: The final step is the elimination of a water molecule from this intermediate, driven by the formation of the stable, aromatic thiazole ring.[11]
Caption: Mechanistic steps of the Hantzsch thiazole synthesis.
Experimental Protocols
Safety First: Thiourea is a suspected carcinogen and should be handled with appropriate engineering controls (fume hood) and personal protective equipment (PPE).[16] Ethyl 4-chloroacetoacetate and 4-chloroacetoacetyl chloride are corrosive and toxic; avoid contact with skin and eyes and prevent inhalation of vapors.[17][18] Always wear gloves, safety glasses, and a lab coat.
Protocol A: Two-Step Synthesis via Ethyl Ester Intermediate
This method offers robust control by isolating the intermediate ester before hydrolysis.[19][20]
Part 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend thiourea (1.0 eq) in deionized water (approx. 2.5 mL per gram of thiourea).
-
Cooling: Cool the suspension to 0-3 °C in an ice-water bath.
-
Reagent Addition: Add ethyl 4-chloroacetoacetate (1.05 eq) dropwise to the cold suspension over approximately 2 hours, ensuring the internal temperature remains below 5 °C. The controlled addition is critical to manage the exothermic reaction and prevent side-product formation.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-3 °C for an additional 3 hours.
-
Isolation: Adjust the pH of the reaction mixture to ~7.0 using aqueous ammonia. A white crystalline solid, the intermediate ethyl ester, will precipitate.
-
Workup: Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry it under vacuum.
Part 2: Hydrolysis to this compound
-
Setup: In a clean, dry flask, suspend the dried ethyl 2-(2-aminothiazol-4-yl)acetate from the previous step in cold, concentrated hydrochloric acid.
-
Hydrolysis: Stir the suspension. The reaction involves the hydrolysis of the ethyl ester to a carboxylic acid and the simultaneous formation of the hydrochloride salt. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product, this compound, will precipitate from the acidic medium.
-
Workup: Collect the product by vacuum filtration. Wash the solid with a small amount of a cold organic solvent like acetone or isopropanol to remove residual acid and impurities.
-
Drying: Dry the final product in a vacuum oven at 40-50 °C to a constant weight.
Protocol B: Direct One-Pot Synthesis
This streamlined process avoids the isolation of the intermediate, making it more efficient for larger-scale production.[1][2]
-
Setup: Suspend thiourea (1.0 eq) in deionized water in a jacketed reactor equipped with an overhead stirrer. Cool the suspension to 5-7 °C.
-
Reagent Preparation: In a separate vessel, dissolve 4-chloroacetoacetyl chloride (1.0 eq) in an immiscible organic solvent such as methylene chloride.
-
Reagent Addition: Add the 4-chloroacetoacetyl chloride solution to the aqueous thiourea suspension dropwise. Maintain the reaction temperature between 5-10 °C during the addition. The biphasic system helps control the reactivity of the acid chloride.
-
Reaction Completion: After the addition is complete, continue stirring at 5-10 °C for 30 minutes. Then, remove the cooling and allow the reaction to warm to 25-30 °C, stirring for an additional 60 minutes.
-
Crystallization: Cool the reaction mixture in a refrigerator to facilitate the precipitation of the product.
-
Isolation & Workup: Isolate the colorless crystals of this compound by vacuum filtration. Wash the filter cake with cold water and then with a suitable organic solvent (e.g., methylene chloride) before drying under vacuum. This process yields a light-stable product of high purity.[1][2]
Data Summary and Characterization
| Parameter | Protocol A (Two-Step) | Protocol B (One-Pot) | Reference |
| Key Reagents | Thiourea, Ethyl 4-chloroacetoacetate | Thiourea, 4-chloroacetoacetyl chloride | [1][19] |
| Solvent System | Water, Conc. HCl | Water, Methylene Chloride | [1][19] |
| Reaction Temp. | 0-5 °C (Step 1), Ambient (Step 2) | 5-10 °C (addition), 25-30 °C (completion) | [1][2][19] |
| Reaction Time | ~5 hours (Step 1), Varies (Step 2) | ~2.5 hours | [1][2][19] |
| Typical Yield | 70-80% (overall) | ~78% | [2] |
| Product Form | White to off-white crystalline solid | Colorless, light-stable crystals | [2] |
| Purity | High, requires intermediate isolation | High, direct precipitation | [1][19] |
| Molecular Formula | C₅H₇ClN₂O₂S | C₅H₇ClN₂O₂S | [21] |
| Molecular Weight | 194.64 g/mol | 194.64 g/mol | [21] |
Characterization: The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity (literature: ~151-152 °C).[2]
-
NMR Spectroscopy: ¹H NMR spectroscopy can confirm the structure. Expected signals would include a singlet for the proton on the thiazole ring (C5-H), a singlet for the methylene protons (-CH₂-), and exchangeable protons for the amine (-NH₂) and carboxylic acid (-COOH) groups.[22][23]
Conclusion
The synthesis of this compound from thiourea via the Hantzsch condensation is a reliable and scalable method. The two-step protocol offers precise control and is well-suited for laboratory-scale synthesis, while the one-pot direct method provides a more efficient route for larger quantities, yielding a high-purity, stable product. The choice of protocol depends on the desired scale, available equipment, and specific purity requirements. A thorough understanding of the reaction mechanism and strict adherence to safety protocols are paramount for the successful and safe execution of this important pharmaceutical synthesis.
References
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
- Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
- Thiazole synthesis. Organic Chemistry Portal. [Link]
- Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
- Thiazole Ring—A Biologically Active Scaffold. MDPI. [Link]
- Kinetics of Ring Closure Thiazole Cyclization Using 3-Chloroacetylacetone with Thioamides. Bentham Science. [Link]
- Hantzsch thiazole synthesis - labor
- Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]cephalosporin derivatives. V. Synthesis and antibacterial activity of 7 beta-[2-(2-aminothiazol-4-yl)
- Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. PubMed. [Link]
- Reaction mechanism of Hantzsch thiazole synthesis.
- Hantzsch Thiazole Synthesis. SynArchive. [Link]
- Kinetics of Ring Closure Thiazole Cyclization Using 3-Chloroacetylacetone with Thioamides. Ingenta Connect. [Link]
- Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [Link]
- Safety Data Sheet: thiourea. Chemos GmbH & Co.KG. [Link]
- (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). PubChem. [Link]
- Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method.
- Semisynthetic cephalosporins. Synthesis and structure-activity relationships of analogues with 7-acyl groups derived from 2-(cyanomethylthio)acetic acid or 2-[(2,2,2-trifluoroethyl)thio]acetic acid and their sulfoxides and sulfones. PubMed. [Link]
- ETHYL CHLOROACETATE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
- Cephalosporin antibiotics. Synthesis and antimicrobial activity of 7 beta-[2-(5-amino-1,2,4-thiadiazol-3-yl)
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Application Notes & Protocols: Strategic Synthesis of Cephalosporin Side Chains Utilizing 2-(2-Aminothiazol-4-yl)acetic Acid
For distribution to: Researchers, scientists, and drug development professionals in the field of synthetic medicinal chemistry and antibiotic manufacturing.
Abstract
The 2-(2-aminothiazol-4-yl)acetic acid moiety is a cornerstone of the side chains of numerous second, third, and fourth-generation cephalosporin antibiotics, including blockbuster drugs like Cefotaxime and Ceftriaxone. The presence of this specific side chain confers broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, and enhances stability against β-lactamase enzymes.[1][2] This document provides a comprehensive guide to the strategic preparation of this vital cephalosporin side chain and its derivatives, with a focus on practical, field-proven protocols. We will delve into the underlying chemical principles, provide step-by-step synthetic procedures, and offer insights into process optimization and troubleshooting.
Introduction: The Significance of the Aminothiazole Moiety
The evolution of cephalosporin antibiotics has been marked by strategic modifications of the side chains at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) nucleus. The introduction of the 2-(2-aminothiazol-4-yl)acetyl group was a pivotal moment in this evolution. The syn-configuration of the methoxyimino group, often incorporated into this side chain, is crucial for its potent antibacterial activity.[2] This application note will detail the synthesis of the foundational side chain, 2-(2-aminothiazol-4-yl)acetic acid, and its subsequent elaboration into activated forms ready for coupling with the 7-ACA core.
Synthesis of the Core Side Chain: 2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride
The foundational step in the synthesis of many advanced cephalosporin side chains is the preparation of 2-(2-aminothiazol-4-yl)acetic acid. A robust and scalable method involves the reaction of thiourea with a 4-haloacetoacetyl derivative.[3][4]
Causality of Experimental Choices:
-
Starting Materials: Thiourea serves as the source of the 2-aminothiazole ring system. 4-chloroacetoacetyl chloride is a highly reactive electrophile that readily undergoes cyclization with thiourea. The use of the acid chloride enhances reactivity compared to the corresponding ester.[3]
-
Solvent System: A biphasic system of a chlorohydrocarbon (e.g., methylene chloride) and water is employed.[3] This allows for the reaction to proceed at the interface, facilitating both the dissolution of the organic-soluble acyl chloride and the aqueous-soluble thiourea.
-
Temperature Control: The initial addition is performed at a low temperature (5-10°C) to control the exothermic reaction and minimize side product formation. The reaction is then allowed to warm to a higher temperature (25-30°C) to ensure complete conversion.[3][4]
Experimental Protocol: Synthesis of this compound[3][4]
-
Preparation of Thiourea Suspension: In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, suspend thiourea (1.0 eq) in water. Cool the suspension to 5°C in an ice bath.
-
Preparation of 4-Chloroacetoacetyl Chloride Solution: In a separate vessel, dissolve 4-chloroacetoacetyl chloride (1.0 eq) in methylene chloride.
-
Reaction: Add the 4-chloroacetoacetyl chloride solution dropwise to the cooled thiourea suspension with vigorous stirring, maintaining the temperature between 5°C and 10°C.
-
Completion of Reaction: After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir for an additional 2-3 hours, or until TLC/HPLC analysis indicates the consumption of starting materials.
-
Isolation: The product, this compound, will precipitate from the reaction mixture. Collect the solid by filtration, wash with cold water and then with a small amount of cold methylene chloride.
-
Drying: Dry the product under vacuum to a constant weight. The resulting product is a light-stable, white to off-white crystalline solid.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 2-(2-aminothiazol-4-yl)acetic acid HCl.
Elaboration of the Side Chain: Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid
For many third-generation cephalosporins, the side chain is further functionalized with a methoxyimino group in the syn (or Z) configuration, which is critical for their enhanced antibacterial activity.[2]
Synthetic Strategy Overview
A common industrial approach involves the oximation of a 4-haloacetoacetic ester, followed by cyclization with thiourea and subsequent methylation.[5][6]
Experimental Protocol: Two-Step Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid Ethyl Ester
Step 1: Synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate [5][6]
-
Oximation: Dissolve ethyl 4-chloroacetoacetate (1.0 eq) in glacial acetic acid. Cool the mixture to 0°C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 0°C. Stir for 2 hours.
-
Cyclization: In a separate flask, dissolve thiourea (1.0 eq) in ethanol. Add the cold solution from the oximation step to the thiourea solution, ensuring the temperature does not exceed 40°C. Stir until the reaction is complete (monitored by TLC/HPLC).
-
Isolation: The product will precipitate. Isolate by filtration, wash with water and ethanol, and dry.
Step 2: Methylation to Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate [5][6]
-
Suspension: Suspend the hydroxyimino ester from Step 1 (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) in acetone.
-
Methylation: Cool the suspension to 0°C. Add 50% aqueous sodium hydroxide, followed by the dropwise addition of dimethyl sulfate (1.1 eq). Maintain the temperature at 0-5°C.
-
Work-up: After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methylated ester.
Protocol: Saponification to (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid[8]
-
Hydrolysis: Suspend the ethyl ester (1.0 eq) in ethanol and add 1N aqueous sodium hydroxide (2.0 eq).
-
Stirring: Stir the mixture at room temperature for approximately 15 hours or until the reaction is complete.
-
Neutralization and Extraction: Adjust the pH to 7.0 with 10% hydrochloric acid and remove the ethanol under reduced pressure. Wash the aqueous phase with ethyl acetate.
-
Precipitation: Cool the aqueous phase in an ice bath and adjust the pH to 2.8 with 10% hydrochloric acid to precipitate the product.
-
Isolation: Collect the crystals by filtration, wash with acetone, and recrystallize from ethanol to obtain the pure acid.
Data Summary: Reaction Parameters
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Oximation/Cyclization | Ethyl 4-chloroacetoacetate, NaNO₂, Thiourea | Acetic Acid, Ethanol | 0 to 40 | 65-75 |
| Methylation | Dimethyl sulfate, NaOH, Phase-transfer catalyst | Acetone/Water | 0-5 | 80-90 |
| Saponification | NaOH | Ethanol/Water | Room Temp. | 55-65 |
Activation of the Side Chain and Coupling with 7-ACA
To form the final cephalosporin, the carboxylic acid of the side chain must be activated to facilitate acylation of the 7-amino group of the cephalosporin nucleus (7-ACA).
Activation Strategies
-
Acid Chloride Formation: A common method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride or phosphorus pentachloride in the presence of a base scavenger like dimethylformamide.[7][8] This is often done at low temperatures (-15°C) to maintain the stability of the Z-isomer.[8]
-
Thioester Activation: Another elegant method is the formation of a reactive thioester, such as a 2-mercaptobenzothiazolyl (MBT) ester.[9][10] This approach often proceeds under milder conditions and can avoid the need for protecting the amino group on the thiazole ring.[9]
Visualization of the Acylation Workflow
Caption: General workflow for side chain activation and coupling with 7-ACA.
General Protocol: Acylation of 7-ACA with an Activated Side Chain[13][14]
-
Preparation of 7-ACA Suspension: Suspend 7-ACA (1.0 eq) in a mixture of water and an organic solvent like dichloromethane. Cool the suspension in an ice bath.
-
Acylation: Slowly add a solution of the activated side chain (e.g., the acyl chloride hydrochloride, 1.0-1.2 eq) in dichloromethane to the 7-ACA suspension with vigorous stirring.
-
pH Control: Maintain the pH of the reaction mixture between 5.5 and 7.0 by the controlled addition of an aqueous base, such as sodium bicarbonate solution.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the 7-ACA is consumed.
-
Work-up and Isolation: Once the reaction is complete, separate the organic layer. The aqueous layer may be extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by crystallization.
Troubleshooting and Key Considerations
-
Isomer Control: Maintaining the desired Z (or syn) configuration of the methoxyimino group is critical. Low reaction temperatures during activation and coupling steps are essential to prevent isomerization to the less active E (or anti) isomer.[2][8]
-
Amino Group Protection: While some activation methods like thioester formation may not require it, protection of the 2-amino group of the thiazole ring can sometimes be necessary to prevent side reactions.[9] Common protecting groups include chloroacetyl, which can be removed later with thiourea.[12]
-
Purity of Intermediates: The purity of the 2-(2-aminothiazol-4-yl)acetic acid and its derivatives is paramount for the successful synthesis of the final cephalosporin active pharmaceutical ingredient (API). Impurities can lead to difficult purifications and lower overall yields.
Conclusion
The synthesis of cephalosporin side chains derived from 2-(2-aminothiazol-4-yl)acetic acid is a well-established yet nuanced area of medicinal chemistry. Success hinges on careful control of reaction conditions, particularly temperature, to maintain stereochemical integrity and maximize yields. The protocols outlined in this application note provide a robust foundation for researchers and drug development professionals to produce these critical intermediates for the synthesis of life-saving cephalosporin antibiotics.
References
- Breuer, H., et al. (1982). Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. Journal of Medicinal Chemistry, 25(7), 875-877. [Link]
- Daloia, E., et al. (1993). A Convenient Method for the Preparation of (Z)-(2-Aminothiazol-4-yl)-2-methoxyimino-acetylchloride Hydrochloride.
- Wang, Z., et al. (2008). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Fandeng Gongcheng (Journal of Chemical Engineering of Chinese Universities), 22(4), 684-687. [Link]
- Deshpande, P. B., et al. (1997). Method for manufacture of cephalosporins and intermediates thereof.
- Ehrfeld, H., et al. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
- Grohe, K., et al. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Ionescu, C., et al. (2012). Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 116(2), 615-620. [Link]
- Schinski, W., et al. (1985). Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
- Ludescher, J., et al. (1993). Process for the production of ceftriaxone.
- Numata, M., et al. (1979). [Synthetic cephalosporins. III. Synthesis and antibacterial activity of 7-[2-(2-Aminothiazol-4-yl)-3-carboxy-2-propenoamido]cephalosporins and related compounds]. Yakugaku Zasshi, 99(11), 1115-1123. [Link]
- Deshpande, P. B., et al. (2008). Method for manufacture of ceftriaxone sodium.
- Glaxo Group Limited. (1984). Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester.
- Unbound Chemicals. (n.d.).
- Picard, M., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(7), 2286-2296. [Link]
- Labro, M. T., et al. (1981). Configuration of the methoxyimino group and penetration ability of cefotaxime and its structural analogues. Journal of Antimicrobial Chemotherapy, 7(Suppl A), 13-19. [Link]
- Zhang, W. (2015). One-pot synthesis method of ceftriaxone sodium.
- Hoechst Aktiengesellschaft. (1984). Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.
- Cabri, W., et al. (1998). Process for the preparation of the cephalosporin derivatives cefotaxime and ceftriaxone.
- Abbott, B. J., et al. (1976). Aqueous acetylation of desacetyl glutaryl 7-aminocephalosporanic acid (7ACA) and speculation on the origin of desacetyl cephalosporin C in fermentation broth. Journal of Antibiotics, 29(6), 668-673. [Link]
- Liu, J. (2003). Method for synthesizing cefotaxime sodium.
- Crast, L. B., et al. (1970). Derivatives of 7-aminocephalosporanic acid.
- Romano, A., et al. (2018). Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature. Journal of Investigational Allergology and Clinical Immunology, 28(3), 191-193. [Link]
- Soni, P. (2019). Protection for amino group and amino acid. SlideShare. [Link]
- Sklyarenko, A. V., et al. (2017). A Comparative Study of Biocatalytic Acylation of 7-Aminocephalosporanic Acid and its C3 Derivatives.
- Farahat, A. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- Bayer Aktiengesellschaft. (1983). Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
- Pharmaffiliates. (n.d.). (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)aceticAcid (BSC).
- Roberts, J. D., & Caserio, M. C. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
- National Center for Biotechnology Information. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem Compound Summary for CID 34665. [Link]
- Organic Chemistry Portal. (n.d.).
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Application Notes & Protocols: Strategic Synthesis of Cefotiam Utilizing 2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride
Abstract & Introduction
Cefotiam is a parenteral second-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens.[1][2][3] Its therapeutic efficacy stems from the quintessential mechanism of β-lactam antibiotics: the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs).[1][2][4] This disruption of the peptidoglycan layer integrity leads to osmotic lysis and cell death.[1][4] The molecular architecture of Cefotiam, particularly its C-7 side chain derived from 2-(2-aminothiazol-4-yl)acetic acid (ATA), is pivotal for its high affinity to PBPs and its overall antibacterial potency.[1]
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of Cefotiam, with a specific focus on the strategic incorporation of the 2-(2-aminothiazol-4-yl)acetic acid hydrochloride (ATA·HCl) side chain.[5] The core chemical challenge lies in the efficient formation of an amide bond between the carboxylic acid moiety of ATA and the 7-amino group of the Cefotiam nucleus. This guide elucidates the underlying chemical principles, details two robust protocols based on different carboxylic acid activation strategies, and presents the necessary data and visualizations to ensure reproducible and high-yield synthesis.
The Core Synthesis: Principle & Mechanism
The synthesis of Cefotiam from its core components is a classic example of semi-synthetic antibiotic production. The overall process involves the acylation of the 7-amino position of the cephalosporin nucleus with the ATA side chain.
Overall Synthetic Workflow
The reaction couples the activated ATA side chain with the Cefotiam nucleus, which is 7-amino-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (herein referred to as 7-ACMT).
Caption: High-level overview of the Cefotiam synthesis workflow.
The Imperative of Carboxylic Acid Activation
Direct amide formation between a carboxylic acid (ATA) and an amine (7-ACMT) is thermodynamically unfavorable and kinetically slow, requiring harsh conditions that would degrade the sensitive β-lactam ring. Therefore, the carboxylic group of ATA must first be converted into a more reactive electrophile. This is achieved by transforming the hydroxyl group of the carboxylic acid into a better leaving group. This "activation" step is the cornerstone of the entire synthesis.
Mechanism I: Carbodiimide-Mediated Activation
A universally adopted method for amide bond formation in peptide and β-lactam synthesis involves the use of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC).[6][7][8] DCC is a powerful dehydrating agent that facilitates amide bond formation under mild conditions.[9][10]
The mechanism proceeds in two stages:
-
Formation of the O-acylisourea intermediate: The carboxylate of ATA performs a nucleophilic attack on the central carbon of DCC. This forms a highly reactive O-acylisourea intermediate.[6]
-
Nucleophilic Acyl Substitution: The 7-amino group of the cephalosporin nucleus (7-ACMT) then attacks the carbonyl carbon of this activated intermediate. This results in the formation of the desired amide bond and the release of N,N'-dicyclohexylurea (DCU), a poorly soluble byproduct that can be easily removed by filtration.[8][9]
Caption: Mechanism of DCC-mediated amide bond formation.
Mechanism II: Active Ester Formation
An alternative industrial method involves converting the ATA side chain into an "active ester".[11] This approach, detailed in patent literature, often uses a protected form of ATA, such as N-formamido-thiazolyl acetic acid, to prevent side reactions involving the 2-amino group of the thiazole ring. The carboxylic acid is reacted with a reagent like dithio-bis-benzothiazole in the presence of a base and catalyst to form a highly reactive thioester.[11] This active ester is then readily susceptible to nucleophilic attack by the 7-ACMT amine, followed by a final hydrolysis step to remove the N-formyl protecting group.[11]
Experimental Protocols & Methodologies
Disclaimer: These protocols are intended for qualified laboratory personnel. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents should be anhydrous where specified.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Role |
| 2-(2-Aminothiazol-4-yl)acetic acid HCl | C₅H₇ClN₂O₂S | 194.64 | Side-chain Precursor |
| 7-ACMT | C₁₃H₁₇N₇O₃S₂ | 399.45 | Cephalosporin Nucleus |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling Agent |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Non-nucleophilic Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous Solvent |
| Acetone | C₃H₆O | 58.08 | Precipitation Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid/Catalyst |
| N,N'-dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | 224.35 | Byproduct |
Protocol 1: Cefotiam Synthesis via DCC Coupling
This protocol is a generalized procedure based on established carbodiimide chemistry for β-lactam synthesis.
Step 1: Preparation of Activated ATA Side Chain
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10-15 mL per gram of ATA·HCl) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes to neutralize the hydrochloride and liberate the free amine and carboxylate. The mixture should become more homogeneous.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled ATA solution over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. The formation of the O-acylisourea intermediate occurs during this step. A white precipitate of triethylamine hydrochloride may form.
Step 2: Coupling with 7-ACMT Nucleus
-
Add a solution of 7-ACMT (1.0 eq) in anhydrous DCM to the reaction mixture from Step 1.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Work-up and Isolation
-
Upon completion, cool the reaction mixture to 0 °C for 30 minutes to ensure complete precipitation of the N,N'-dicyclohexylurea (DCU) byproduct.
-
Filter the mixture to remove the precipitated DCU and any salts. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., water or a polar organic solvent).
-
Add a poor solvent, such as acetone, dropwise with stirring to induce precipitation of Cefotiam hydrochloride.[12][13]
-
Filter the precipitated solid, wash with cold acetone, and dry under vacuum at a temperature not exceeding 40-45 °C to yield the final product.[13]
Protocol 2: Synthesis via N-formyl Protected Active Ester (Industrial Approach)
This protocol is adapted from patent literature and represents a common industrial route.[11] It requires the use of N-formamido-thiazolyl acetic acid as the starting material.
Step 1: Preparation of the Active Thioester
-
Dissolve N-formamido-thiazolyl acetic acid (1.0 eq) and dithio-bis-benzothiazole (1.1 eq) in a 1:1 mixture of dichloromethane and acetone.[11]
-
Add triethylamine (1.5 eq) and a catalytic amount of triethyl phosphate to the solution.[11]
-
Stir the mixture at room temperature until the formation of the active ester is complete (monitor by TLC/HPLC).
Step 2: N-Acylation Reaction
-
In a separate vessel, dissolve 7-ACMT (1.0 eq) in an organic solvent containing an alkali base to form a solution.[11]
-
Add the active ester solution from Step 1 to the 7-ACMT solution and stir until the acylation is complete.[11]
Step 3: Hydrolysis and Isolation
-
Perform an aqueous workup to separate the organic and aqueous layers.
-
Extract the aqueous layer, which contains the N-formyl protected Cefotiam.
-
Add hydrochloric acid to the aqueous layer to facilitate the hydrolysis of the N-formyl protecting group.[11]
-
Induce crystallization by the dropwise addition of a hydrophilic solvent (e.g., acetone or ethanol).[11]
-
Filter the resulting crystals, wash with the hydrophilic solvent, and dry under vacuum to obtain Cefotiam hydrochloride.
Data, Purity, and Expected Outcomes
The synthesis of Cefotiam requires stringent quality control to ensure the final product is suitable for pharmaceutical use.
Process Parameters and Yield
| Parameter | Typical Value/Range | Rationale & Notes |
| Reaction Temperature | 0 °C to Room Temp | Low initial temperatures minimize side reactions during DCC activation.[9] |
| Reaction Time | 4 - 8 hours | Varies based on scale and specific conditions; must be monitored. |
| Purity (Crude) | > 85% | Purity before recrystallization. |
| Purity (Final) | > 98% | Achieved after recrystallization/purification steps.[12] |
| Expected Yield | 75% - 90% | Highly dependent on the purity of starting materials and reaction scale. |
Quality Control & Characterization
-
HPLC: The primary method for assessing the purity of the final product and for identifying potential isomeric impurities or degradation products.[14]
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the synthesized Cefotiam, ensuring the correct amide bond has formed and the core structure remains intact.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final compound (C₁₈H₂₃N₉O₄S₃, Molar Mass: 525.62 g·mol⁻¹).[3][15]
-
FTIR Spectroscopy: To confirm the presence of key functional groups, such as the β-lactam carbonyl (~1770 cm⁻¹), amide carbonyl (~1670 cm⁻¹), and C=N bonds of the thiazole ring.
Conclusion & Field Insights
The successful synthesis of Cefotiam hinges on the controlled and efficient activation of the 2-(2-aminothiazol-4-yl)acetic acid side chain prior to its coupling with the 7-ACMT nucleus. The choice between a carbodiimide-mediated approach (Protocol 1) and an active ester method (Protocol 2) often depends on the scale of the synthesis, cost considerations, and desired purity profile.
Key Insights for Success:
-
Anhydrous Conditions: Moisture can hydrolyze the activated intermediates and DCC, reducing yield and complicating purification. Meticulous drying of solvents and glassware is critical.
-
Byproduct Removal: The complete removal of DCU (in the DCC method) is crucial as it can be difficult to separate from the final product in later stages. Efficient filtration is key.
-
Protecting Group Strategy: For large-scale synthesis, the use of a protecting group on the aminothiazole ring, as outlined in Protocol 2, can prevent side reactions and lead to a cleaner product profile, justifying the additional deprotection step.
-
Temperature Control: Exothermic reactions, especially during the addition of DCC or bases, must be carefully controlled to prevent degradation of the thermally sensitive β-lactam ring.
By understanding the causality behind each experimental step and implementing robust analytical controls, researchers can confidently and reproducibly synthesize high-purity Cefotiam for further investigation and development.
References
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- Patsnap. (n.d.). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
- Google Patents. (n.d.). CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method.
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- Unnamed source. (n.d.).
- Pharmaoffer.com. (n.d.). CoA certified Cefotiam API Manufacturers & Suppliers.
- PubMed. (1991-12). Studies on cephalosporin antibiotics. IV. Synthesis, antibacterial activity and oral absorption of new 3-(2-substituted-vinylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl) -.
- Unnamed source. (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
- Slideshare. (n.d.). Dicyclohexylcarbodiimide | PPTX.
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- Unnamed source. (2023-05-04).
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- ResearchGate. (2018-06-06). (PDF) 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK.
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Application Note: Strategic Use of 2-(2-Aminothiazol-4-yl)acetic acid HCl in the Convergent Synthesis of Mirabegron
Abstract
Mirabegron is a potent and selective β3-adrenoceptor agonist indicated for the treatment of overactive bladder (OAB).[1][2] Its chemical structure, featuring a distinct aminothiazole acetamide moiety, necessitates a robust and scalable synthetic strategy. This application note provides a detailed technical guide on the application of a key starting material, 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (HCl), in the convergent synthesis of Mirabegron. We will explore the causality behind the preferred synthetic route, present a detailed protocol for the critical amide coupling step, and discuss in-process controls and troubleshooting to ensure a high-yield, high-purity outcome suitable for active pharmaceutical ingredient (API) manufacturing.
Introduction: The Significance of Mirabegron and its Synthesis
Mirabegron's therapeutic action relies on the relaxation of the bladder detrusor muscle, leading to increased bladder capacity.[1] The molecule's efficacy is intrinsically linked to its structure, which is comprised of two primary fragments: a chiral (R)-2-hydroxy-2-phenylethylamino ethyl)phenyl group and a 2-(2-aminothiazol-4-yl)acetamide group. An efficient synthesis must assemble these fragments reliably and with high stereochemical purity.
Early synthetic routes were linear and often suffered from low yields, the need for extensive chromatographic purification, and the use of hazardous reagents, making them unsuitable for large-scale production.[2][3][4] Modern industrial syntheses favor a convergent approach, where the two key fragments are prepared separately and then coupled in a final, high-yielding step. 2-(2-Aminothiazol-4-yl)acetic acid HCl is the foundational building block for the acetamide fragment, making its quality and reactivity critical to the success of the entire synthesis.
Synthetic Strategy: A Convergent Approach
The most logical and industrially viable pathway to Mirabegron involves the amide coupling of 2-(2-Aminothiazol-4-yl)acetic acid with the key amine intermediate, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol. This strategy is advantageous as it introduces the complex thiazole moiety late in the synthesis, maximizing overall yield and simplifying the purification of the final API.
The overall synthetic pathway is depicted below:
Sources
Application Note & Protocol: A Comprehensive Guide to the N-Acetylation of 2-Aminothiazole using Acetic Anhydride
Abstract
This document provides a detailed protocol for the N-acetylation of 2-aminothiazole to synthesize N-(thiazol-2-yl)acetamide. This reaction is a fundamental transformation in organic and medicinal chemistry, yielding a versatile intermediate for the development of novel therapeutic agents. The thiazole moiety is a privileged scaffold found in a wide array of biologically active compounds.[1][2][3] This guide delves into the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and details methods for product purification and characterization. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering both practical guidance and theoretical insights.
Introduction: The Significance of N-(thiazol-2-yl)acetamide
The thiazole ring is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4] The N-acetylation of 2-aminothiazole is a common and efficient method to produce N-(thiazol-2-yl)acetamide, a key building block for further chemical modifications. This acetamide derivative serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications.[5][6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of 2-aminothiazole with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 2-aminothiazole acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, and subsequent deprotonation of the nitrogen atom to yield the stable amide product, N-(thiazol-2-yl)acetamide, and acetic acid as a byproduct.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocol
This protocol outlines a reliable method for the laboratory-scale synthesis of N-(thiazol-2-yl)acetamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Aminothiazole | ≥98% | ||
| Acetic Anhydride | ≥99% | ||
| Pyridine | Anhydrous | ||
| Dichloromethane (DCM) | Anhydrous | ||
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | |||
| Brine (Saturated NaCl Solution) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | |||
| Ethanol | Reagent Grade | For recrystallization | |
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Buchner funnel and filter paper |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.2 eq) to the solution. Pyridine acts as a base to neutralize the acetic acid byproduct.
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up and Purification
-
Quenching: Upon completion, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acetic anhydride and acetic acid) and then with brine.[7]
-
Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[7]
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield N-(thiazol-2-yl)acetamide as a solid.[1][8][9]
Caption: Post-reaction work-up and purification workflow.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[1][10][11]
-
2-Aminothiazole: Harmful if swallowed.[12] Avoid contact with skin and eyes.[10][11]
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage.[13] It is also harmful if swallowed and fatal if inhaled.[13] Handle with extreme care in a fume hood.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.
Characterization of N-(thiazol-2-yl)acetamide
The identity and purity of the synthesized N-(thiazol-2-yl)acetamide can be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, and the aromatic protons of the thiazole ring. The amide N-H proton will also be present. |
| ¹³C NMR | Resonances for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the thiazole ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of N-(thiazol-2-yl)acetamide (C₅H₆N₂OS, M.W. 142.18 g/mol ).[14] |
| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure reagents are pure and anhydrous. |
| Loss of product during work-up. | Ensure proper phase separation during extraction. Avoid using excessive solvent for recrystallization. | |
| Product is an oil or does not crystallize | Impurities present. | Repeat the purification steps. Consider column chromatography if recrystallization is ineffective. |
| Too much solvent used for recrystallization. | Gently heat the solution to evaporate some of the solvent and attempt to recrystallize again. | |
| Presence of starting material in the final product | Incomplete reaction. | Ensure stoichiometric amounts of reagents are used. Consider a slight excess of acetic anhydride. |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of N-(thiazol-2-yl)acetamide via the N-acetylation of 2-aminothiazole. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and drug discovery. The outlined characterization methods will ensure the structural integrity and purity of the final compound.
References
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- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(thiazol-2-yl)-2-tosylacetamide. BenchChem.
- Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1516.
- ResearchGate. (n.d.). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and.... ResearchGate.
- MDPI. (n.d.). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI.
- BenchChem. (2025). An In-depth Technical Guide to N-(thiazol-2-yl)-2-tosylacetamide: A Novel Compound of Potential Pharmacological Interest. BenchChem.
- BenchChem. (2025). A Comparative Guide to N-(thiazol-2-yl)-acetamide and Benzamide Derivatives in Medicinal Chemistry. BenchChem.
- AK Scientific, Inc. (n.d.). 2-(2-Aminothiazol-4-yl)acetic acid HCl Safety Data Sheet. AK Scientific, Inc.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- ResearchGate. (2025). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. ResearchGate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer.
- Fisher Scientific. (2025). 2-Thiazolamine Safety Data Sheet. Fisher Scientific.
- ResearchGate. (2008). N-(Thiazol-2-yl)acetamide. ResearchGate.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Chemtronica. (2019). 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride Safety Data Sheets. Chemtronica.
- BenchChem. (2025). Spectroscopic Characterization of N'-(benzo[d]thiazol-2-yl)acetohydrazide: A Technical Guide. BenchChem.
- INEOS Group. (2021). Safety data sheet - acetic anhydride. INEOS Group.
- Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
- Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia.
- Google Patents. (n.d.). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
- ResearchGate. (n.d.). RECRYSTALLIZATION. ResearchGate.
- PubMed. (2008). N-(Thia-zol-2-yl)acetamide. PubMed.
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The Cornerstone of Modern Cephalosporins: Application Notes for 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
Introduction: The Strategic Importance of the Aminothiazole Moiety
In the landscape of semi-synthetic β-lactam antibiotics, the introduction of specific side chains onto the cephalosporin nucleus is a pivotal strategy for enhancing antibacterial potency, broadening the spectrum of activity, and overcoming bacterial resistance mechanisms. Among the most successful and widely utilized side chains is the 2-(2-aminothiazol-4-yl)acetyl group, the precursor to which is 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS No: 66659-20-9). This intermediate is a critical building block in the synthesis of numerous third and fourth-generation cephalosporins, including the blockbuster drugs cefotiam, ceftriaxone and cefixime.[1][2] The presence of the aminothiazole ring is instrumental in conferring potent activity against a wide range of Gram-negative bacteria.[3]
This comprehensive guide provides detailed application notes and protocols for the use of this compound in pharmaceutical research and development. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate in the synthesis of advanced cephalosporin antibiotics.
Physicochemical Properties and Handling
This compound typically presents as a white to off-white crystalline solid.[4] A thorough understanding of its properties is essential for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Reference |
| Molecular Formula | C₅H₇ClN₂O₂S | |
| Molecular Weight | 194.64 g/mol | [4] |
| Melting Point | 152°C | [4] |
| Solubility | Slightly soluble in methanol. | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Storage Conditions | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [4][5] |
Safety Precautions: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood.[6] In case of contact with eyes or skin, rinse immediately with plenty of water.[6]
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is a well-established process, with the reaction of thiourea and a 4-chloroacetoacetate derivative being a common and efficient route. The following protocol is a detailed, step-by-step procedure adapted from established methodologies.
Protocol 1: Synthesis from Thiourea and Ethyl 4-chloroacetoacetate
This two-step protocol provides a high-yield and high-purity synthesis of the target intermediate.
Step 1: Synthesis of the Intermediate Compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend 40g of thiourea in 100ml of water. Stir for 20 minutes to achieve dissolution.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Ethyl 4-chloroacetoacetate: While maintaining the temperature between 0-3°C, add 68.5ml of ethyl 4-chloroacetoacetate dropwise over approximately 2 hours.
-
Reaction: Continue stirring at the same temperature for an additional 3 hours.
-
Neutralization and Isolation: After the reaction is complete, adjust the pH of the mixture to 7 with ammonia water. A white crystalline precipitate will form.
-
Filtration: Collect the intermediate compound by filtration.
Step 2: Hydrolysis to this compound
-
Preparation of Cold Acid: In a separate flask, cool 100ml of concentrated hydrochloric acid to 0-3°C.
-
Suspension: Suspend the intermediate compound obtained in Step 1 in the cold concentrated hydrochloric acid.
-
Stirring: Stir the suspension at this temperature for 60 minutes.
-
Heating: Increase the temperature to 60°C and maintain it for 6 hours.
-
Crystallization: After the heating period, cool the reaction mixture to -5 to 0°C to induce crystallization.
-
Isolation and Drying: Filter the mixture to collect the product. The expected yield is approximately 90g (92% yield) with a purity of 99.5% as determined by HPLC.
Diagram: Synthesis Workflow
Caption: General mechanism for the acylation of 7-ACA.
Protocol 2: Synthesis of Cefixime
The following is a representative protocol for the synthesis of Cefixime, a widely used oral third-generation cephalosporin, utilizing a derivative of 2-(2-aminothiazol-4-yl)acetic acid. [4] Note: This protocol uses an activated aminothiazole acetoxamic acid analog as the starting material, which is derived from 2-(2-aminothiazol-4-yl)acetic acid.
-
Reaction Setup: In a 250 ml round-bottomed flask at room temperature (25°C), add 4.90 g (20 mmol) of the aminothiazole acetoxamic acid analog and 4.20 g (20 mmol) of N-ethynyl-N,4-dimethylbenzenesulfonamide.
-
Solvent Addition: Add 100 ml of dichloromethane and stir until the N-ethynyl-N,4-dimethylbenzenesulfonamide has completely reacted, forming the intermediate.
-
Addition of 7-AVNA: To the above solution, add 5.00 g (22 mmol) of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA).
-
Reaction: Continue stirring at room temperature in the air until the intermediate is completely reacted.
-
Purification: Concentrate the reaction mixture and purify by silica gel column chromatography to obtain Cefixime. The expected yield is 8.52 g (94.0%) with an HPLC purity of 99.4%. [4]
Reactant Molecular Weight ( g/mol ) Amount (g) Moles (mmol) Aminothiazole acetoxamic acid analog ~245 4.90 20 N-ethynyl-N,4-dimethylbenzenesulfonamide 210.27 4.20 20 | 7-AVNA | 226.26 | 5.00 | 22 |
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose. [7]
Protocol 3: HPLC Method for Purity Assessment
The following is a general HPLC method suitable for the analysis of 2-(2-aminothiazol-4-yl)acetic acid derivatives. This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness before implementation in a regulated environment. [8]
-
Instrumentation: HPLC system with a UV detector. [8]* Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [1]* Mobile Phase A: 0.1% v/v orthophosphoric acid in water. [1]* Mobile Phase B: 0.1% v/v orthophosphoric acid in acetonitrile. [1]* Elution: Isocratic elution with 55% Mobile Phase A and 45% Mobile Phase B. [1]* Flow Rate: 1.0 mL/min. [1]* Detection Wavelength: 272 nm. [1]* Injection Volume: 10 µL.
-
Column Temperature: 30°C.
System Suitability:
-
Tailing Factor: Not more than 2.0.
-
Theoretical Plates: Not less than 2000.
-
Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.
Conclusion: A Vital Component in Antibiotic Development
This compound is more than just a chemical intermediate; it is a key that has unlocked the development of some of the most important cephalosporin antibiotics in modern medicine. Its strategic incorporation into the cephalosporin scaffold has led to drugs with enhanced efficacy against challenging Gram-negative pathogens. The protocols and data presented in this guide are intended to provide researchers and developers with the foundational knowledge and practical methodologies to effectively utilize this critical building block in the ongoing quest for new and improved antibacterial agents. A thorough understanding of its synthesis, handling, and application is essential for any scientist working in the field of β-lactam antibiotic research and development.
References
- Patsnap. (n.d.). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
- Patsnap. (n.d.). Synthesis method of cefixime.
- PubMed. (1991). Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives.
- Tianming Pharmaceutical. (n.d.). 2-(2-Aminothiazol-4-yl) Acetic Acid HCl.
- PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1).
- National Center for Biotechnology Information. (2024). Cephalosporins. In StatPearls.
- National Center for Biotechnology Information. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- ResearchGate. (2011). Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins.
- ResearchGate. (2019). General Synthesis of Industrial Cephalosporin‐Based Antibiotics Through Amidation with Tosyl Chloride as a Coupling Reagent.
- PubMed. (1972). Aqueous acetylation of desacetyl glutaryl 7-aminocephalosporanic acid (7ACA) and speculation on the origin of desacetyl cephalosporin C in fermentation broth.
- ResearchGate. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- National Center for Biotechnology Information. (2022). Cephalosporins as key lead generation beta-lactam antibiotics.
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- Wikipedia. (n.d.). 7-ACA.
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Application Note & Protocol: A Validated Synthetic Route from Ethyl 4-chloroacetoacetate to 2-Aminothiazole-4-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aminothiazole Moiety
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] 2-Aminothiazole-4-acetic acid, in particular, serves as a critical building block and a key side-chain intermediate in the synthesis of several semi-synthetic cephalosporin antibiotics.[4]
This document provides a comprehensive, two-step synthetic protocol for the preparation of 2-aminothiazole-4-acetic acid, starting from the readily available ethyl 4-chloroacetoacetate. The synthesis leverages the classic Hantzsch thiazole synthesis followed by an acid-catalyzed ester hydrolysis.[5][6][7] The protocols are designed to be self-validating, with explanations for key experimental choices and detailed characterization data to ensure reproducibility and high purity of the final product.
Overall Synthetic Scheme
The transformation from ethyl 4-chloroacetoacetate to 2-aminothiazole-4-acetic acid is achieved in two primary stages:
-
Hantzsch Thiazole Synthesis: Cyclocondensation of ethyl 4-chloroacetoacetate with thiourea to yield the intermediate, ethyl 2-aminothiazole-4-acetate.
-
Ester Hydrolysis: Conversion of the ethyl ester intermediate into the final product, 2-aminothiazole-4-acetic acid, typically via acid-catalyzed hydrolysis.[4][8]
A high-level overview of the two-step synthesis.
Part 1: Synthesis of Ethyl 2-aminothiazole-4-acetate (Intermediate)
This step employs the Hantzsch thiazole synthesis, a robust and high-yielding reaction between an α-haloketone and a thioamide.[5][9] In this protocol, the α-haloketone is ethyl 4-chloroacetoacetate, and the thioamide is thiourea.
Reaction Mechanism: Hantzsch Thiazole Synthesis
The reaction proceeds through a multistep pathway. It begins with a nucleophilic attack (SN2 reaction) by the sulfur atom of thiourea on the electrophilic carbon bearing the chlorine atom in ethyl 4-chloroacetoacetate.[9][10][11] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl, and subsequent dehydration leads to the formation of the stable, aromatic thiazole ring.[9][11]
Caption: Mechanism of the Hantzsch reaction for thiazole formation.
Experimental Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-acetate
This protocol is adapted from established procedures for the reaction of ethyl 4-chloroacetoacetate with thiourea.[4][8]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equiv. | Amount Used |
| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 0.10 | 1.0 | 16.46 g (13.7 mL) |
| Thiourea | CH₄N₂S | 76.12 | 0.11 | 1.1 | 8.37 g |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | - | 100 mL |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | - | - | As needed (aq. sol) |
| Water (Deionized) | H₂O | 18.02 | - | - | ~250 mL |
Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (8.37 g, 0.11 mol) and 95% ethanol (100 mL).
-
Dissolution: Heat the mixture to reflux with stirring until the thiourea is fully dissolved.
-
Addition of α-Haloketone: Slowly add ethyl 4-chloroacetoacetate (13.7 mL, 0.10 mol) dropwise to the refluxing solution over 15-20 minutes.
-
Causality Note: Slow addition is crucial to control the initial exothermic reaction and prevent the formation of side products.
-
-
Reaction: Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Cooling & Neutralization: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water.
-
Precipitation: Neutralize the solution by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) with constant stirring until the pH reaches ~7-8. A precipitate will form.[9][11]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 25 mL) to remove any remaining salts and impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The resulting product is typically of sufficient purity for the next step. If further purification is needed, recrystallization from ethanol can be performed.
Expected Characterization Data (Ethyl 2-aminothiazole-4-acetate)
| Property | Expected Value |
| Appearance | Off-white to light yellow solid |
| Yield | 80-90% |
| Melting Point | 92-94 °C[12] |
| ¹H NMR | Peaks corresponding to the ethyl group, methylene protons, and thiazole proton. |
| IR (cm⁻¹) | Peaks for N-H (amine), C=O (ester), and C=N (thiazole ring). |
Part 2: Hydrolysis to 2-Aminothiazole-4-acetic Acid
The second step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Acid-catalyzed hydrolysis using concentrated hydrochloric acid is an effective and common method for this transformation.[8]
Experimental Protocol 2: Acid-Catalyzed Hydrolysis
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Amount Used |
| Ethyl 2-aminothiazole-4-acetate | C₇H₁₀N₂O₂S | 186.23 | 0.08 | 15.0 g |
| Hydrochloric Acid (conc., ~37%) | HCl | 36.46 | - | 75 mL |
| Water (Deionized) | H₂O | 18.02 | - | As needed |
Procedure
-
Setup: In a 250 mL round-bottom flask, suspend the ethyl 2-aminothiazole-4-acetate (15.0 g, 0.08 mol) in concentrated hydrochloric acid (75 mL).
-
Reaction: Heat the mixture to 60-70 °C with stirring. The solid will gradually dissolve as the hydrolysis proceeds. Maintain this temperature for 4-6 hours.[8]
-
Expertise Note: The reaction progress can be monitored by TLC by observing the disappearance of the starting ester spot.
-
-
Cooling & Precipitation: After the reaction is complete, cool the solution in an ice bath to 0-5 °C. The product, 2-aminothiazole-4-acetic acid hydrochloride, will precipitate out of the acidic solution.[8]
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove excess HCl.
-
Drying: Dry the product thoroughly under vacuum to yield 2-aminothiazole-4-acetic acid as its hydrochloride salt.
Expected Characterization Data (2-Aminothiazole-4-acetic Acid)
| Property | Expected Value |
| Appearance | White to light orange crystalline solid[13] |
| Yield | 90-95% |
| Melting Point | ~130 °C (with decomposition)[14][15] |
| ¹H NMR | Absence of ethyl group signals and presence of carboxylic acid proton signal. |
| IR (cm⁻¹) | Broad O-H stretch (carboxylic acid), C=O stretch shifted from ester. |
| Molecular Weight | 158.18 g/mol [13][16] |
Overall Experimental Workflow
Caption: Step-by-step workflow from starting materials to final product.
Safety & Handling Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
Ethyl 4-chloroacetoacetate: This substance is toxic if swallowed and fatal in contact with skin. It causes severe skin burns and eye damage.[19] Avoid all contact with skin and eyes, and do not breathe vapors.[20][21] In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[17][18][20] Contaminated clothing must be removed immediately and washed before reuse.[17][19]
-
Thiourea: Handle with care as it is a suspected carcinogen.
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe burns. Work in a fume hood and handle with extreme care.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
References
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 123.
- Organic Chemistry. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
- CN101891703A. (2010). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. Patsnap.
- US4391979A. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
- Kumar, A., et al. (2018). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Scientific Reports, 8(1), 1698.
- Tighadouini, S., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4477.
- Bepari, S., et al. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 10(2), 1-20.
- Radi, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 197-216.
- Sciencelab.com. (n.d.). Material Safety Data Sheet Ethyl 4-chloroacetoacetate.
- PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid.
- Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Archives of Applied Science Research, 2(1), 127-132.
- CA1159456A. (1984). Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride. Google Patents.
- Gilon, C., et al. (2008). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Organic Chemistry, 73(23), 9159–9163.
- ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives.
- El-Sayed, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Polish Journal of Chemistry. (2003). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. Polish Journal of Chemistry, 77(1), 107-114.
- ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PLoS ONE, 14(9), e0221641.
- Asian Journal of Chemistry. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(2), 441-444.
- Asian Journal of Chemistry. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(2), 441-444.
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Application Notes & Protocols: The Central Role of 2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride in Modern Antibiotic Development
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role and practical application of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride and its derivatives in the synthesis of advanced cephalosporin antibiotics. This document provides not only detailed protocols but also the underlying scientific rationale to empower researchers in their antibiotic development programs.
Introduction: The Strategic Importance of the Aminothiazole Moiety
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, renowned for imparting a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] In the realm of antibiotics, its incorporation into the C-7 side chain of the cephalosporin nucleus was a watershed moment, leading to the development of third-generation cephalosporins. These antibiotics, such as Cefotaxime and Ceftriaxone, exhibit a broader spectrum of activity, particularly against Gram-negative bacteria, and increased stability against β-lactamase enzymes.[3][4][5][6]
This compound serves as a critical building block for introducing this essential pharmacophore. Often, it is chemically modified, for instance, with a syn-methoxyimino group, to further enhance the antibiotic's efficacy and pharmacokinetic profile.[4][7] This guide will focus on the practical application of this key intermediate in the acylation of the cephalosporin core.
The Core Reaction: Acylation of the Cephalosporin Nucleus
The fundamental step in the synthesis of numerous third-generation cephalosporins is the formation of an amide bond between the 7-amino group of a cephalosporanic acid derivative (such as 7-aminocephalosporanic acid, 7-ACA) and an activated form of the 2-(2-aminothiazol-4-yl)acetic acid side chain.[8][9]
The "Why": Understanding the Need for Activation
Directly coupling a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[10][11] To facilitate the formation of the amide bond, the carboxylic acid group of the aminothiazole side chain must be "activated." This involves converting the carboxylic acid into a more reactive species, such as an acyl chloride or an active ester, which is highly susceptible to nucleophilic attack by the amine.[10][11]
Common activating agents include:
-
Thionyl chloride or oxalyl chloride to form an acyl chloride.[11][12]
-
2-Mercaptobenzothiazole to form a reactive thioester (e.g., MAEM).[7][9][12]
-
Carbodiimides like DCC, DIC, or EDC, often in the presence of additives like HOBt.[11]
The choice of activating agent can influence reaction efficiency, cost, and the complexity of the subsequent purification process.[9][12]
General Workflow for Cephalosporin Synthesis
The synthesis can be visualized as a convergent process where the core cephalosporin nucleus and the activated side chain are prepared separately and then coupled.
Caption: General workflow for semi-synthesis of cephalosporins.
Detailed Experimental Protocol: Acylation of 7-ACA
This protocol provides a representative procedure for the acylation of 7-aminocephalosporanic acid (7-ACA) with an activated 2-(2-aminothiazol-4-yl)acetic acid derivative. This specific example uses an acyl chloride, a common and effective activated form.
Objective: To synthesize a third-generation cephalosporin intermediate by coupling an activated aminothiazole side chain to the 7-ACA core.
Materials:
-
7-Aminocephalosporanic Acid (7-ACA)
-
Activated acylating agent (e.g., (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate solution (e.g., 5-8%)
-
Dilute hydrochloric acid
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Jacketed glass reactor or round-bottom flask with a magnetic or overhead stirrer
-
Dropping funnel
-
Low-temperature circulator or ice bath
-
pH meter
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Step-by-Step Methodology
-
Preparation of the 7-ACA Suspension:
-
In the reactor, suspend 7-ACA in a mixture of water and an organic solvent like dichloromethane.[8] The biphasic system is crucial; 7-ACA has limited solubility, and the reaction often occurs at the interface or after deprotonation of the amine.
-
Cool the suspension to 0-5 °C using an ice bath or circulator.[8] This low temperature is critical to control the exothermic reaction, minimize side reactions, and prevent degradation of the heat-sensitive β-lactam ring.
-
-
Acylation Reaction:
-
Dissolve the activated acylating agent (the acyl chloride) in a suitable dry organic solvent like DCM.
-
Slowly add the solution of the acylating agent to the cooled 7-ACA suspension over 30-60 minutes with vigorous stirring.[8] A slow addition rate prevents localized high concentrations of the acylating agent, which could lead to side product formation.
-
Simultaneously, monitor the pH of the reaction mixture. Maintain the pH between 5.0 and 7.0 by the controlled, concurrent addition of a base, such as a sodium bicarbonate solution.[8] This is the most critical step. The 7-amino group of 7-ACA must be in its free base form to be nucleophilic. The reaction generates HCl, which will protonate the amine, halting the reaction. The added base neutralizes the acid, keeping the reaction going. However, a pH that is too high (>8.0) can lead to hydrolysis of the β-lactam ring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of 7-ACA is complete (typically 1-3 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer with additional DCM to recover any remaining product.
-
Combine the organic layers. Wash sequentially with dilute acid and then water to remove any unreacted amine and salts.
-
Dry the organic layer over anhydrous sodium sulfate and then filter.[8]
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product is typically purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final, high-purity cephalosporin derivative.[8]
-
Self-Validating System & Causality
-
pH Control: The tight control of pH is self-validating. If the pH drops too low, the reaction will stop, indicating insufficient base addition. If it goes too high, product degradation will be observed via HPLC analysis.
-
Temperature Control: Maintaining a low temperature is validated by achieving a high yield of the desired product with minimal degradation impurities, which would otherwise be formed at higher temperatures.
-
Biphasic System: The use of a water/DCM system allows for the dissolution of both the polar (7-ACA salt) and non-polar (acyl chloride) reactants while facilitating easy separation and work-up.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction parameters for the acylation of a 7-amino cephalosporin core with an activated aminothiazole side chain.
| Parameter | Typical Value/Range | Rationale & Significance |
| Temperature | 0 - 10 °C | Minimizes degradation of the β-lactam ring and controls reaction exothermicity. |
| pH | 5.0 - 7.0 | Maintains the 7-amino group in its nucleophilic free base form while preventing base-catalyzed hydrolysis of the β-lactam.[8] |
| Solvent System | Dichloromethane/Water | Biphasic system to accommodate reactants of different polarities and facilitate workup.[8] |
| Acylating Agent | Acyl Chloride or Active Ester | Provides a highly reactive electrophile for efficient amide bond formation.[7][12] |
| Base for pH control | NaHCO₃, Triethylamine | Neutralizes the acid byproduct of the reaction to drive the equilibrium towards product formation.[7][9] |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete conversion, monitored by HPLC/TLC. |
| Typical Yield | > 85% | High yields are achievable with optimized conditions, indicating an efficient industrial process.[7] |
Synthesis of the Precursor: this compound
The side chain itself is a key starting material. A common synthesis route is the Hantzsch thiazole synthesis.
Caption: Synthetic pathway for the aminothiazole side chain precursor.
A method involves reacting 4-chloro ethyl acetoacetate with thiourea in an aqueous phase.[13][14] The resulting intermediate is then hydrolyzed with concentrated hydrochloric acid to yield the final product, this compound, with high purity and yield.[13][14] This aqueous-based synthesis is environmentally safer and more cost-effective for industrial-scale production.[13]
Conclusion and Future Perspectives
This compound is more than just a reagent; it is a cornerstone of modern cephalosporin chemistry. The protocols detailed herein represent established and scalable methods for its incorporation into antibiotic structures. Future research continues to explore novel derivatives of this scaffold to combat rising antibiotic resistance.[15][16] Modifications to the aminothiazole ring or the acetic acid backbone are being investigated to create next-generation antibiotics with enhanced potency, expanded spectra, and improved pharmacokinetic properties.[15][17][18][19]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Acylation of 7-Aminocephalosporanic Acid (7-ACA) using Ethyl (2Z) -.
- Orchid Chemicals and Pharmaceuticals Ltd. (2005). Method for manufacture of ceftriaxone sodium. U.S. Patent No. 7,470,786B2.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Al-Mustansiriyah Journal of Science, 31(3), 46.
- Elias, A. N. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. ResearchGate.
- Pierrel S.p.A. (1990). Improved process for the preparation of ceftriaxone. European Patent No. EP 0399094 A2.
- Ranbaxy Laboratories Ltd. (2005). Improved process for the manufacture of ceftriaxone sodium. WIPO Patent No. WO2005105813A1.
- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Zhang, P., et al. (n.d.). An improvement for synthesis of ceftriaxone sodium. Journal of China Pharmaceutical University.
- Patel, N. B., & Shaikh, F. M. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
- Sharma, P., & Kumar, V. (2025). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate.
- Eureka. (n.d.). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. Patsnap.
- Szymański, P., et al. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. National Institutes of Health.
- Richter Gedeon Vegyeszeti Gyar Rt. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. U.S. Patent No. 4,391,979A.
- Andreani, A., et al. (n.d.). Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. PubMed.
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Electrochemical Synthesis of Poly(2-(2-aminothiazol-4-yl)acetic acid): A Detailed Protocol for Creating Functional Polymer Films
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive protocol for the electrochemical synthesis of poly(2-(2-aminothiazol-4-yl)acetic acid), a functional conductive polymer with significant potential in biomedical applications such as biosensors and controlled drug delivery systems.[1] The inherent bioactivity of the thiazole moiety, combined with the carboxylic acid group for functionalization and the advantages of electrochemical deposition, makes this polymer a compelling candidate for advanced research.[2][3] This document details the underlying principles of electropolymerization, offers a step-by-step experimental protocol using cyclic voltammetry, outlines key characterization techniques, and discusses the interpretation of results. The methodology is designed to be self-validating, explaining the scientific rationale behind each step to ensure reproducibility and empower researchers to adapt the protocol to their specific needs.
Introduction: The Rationale for Electrosynthesized Poly(thiazoles)
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4][5] Its polymer, particularly when functionalized with a carboxylic acid group as in 2-(2-aminothiazol-4-yl)acetic acid, presents an exciting platform for creating biocompatible, conductive surfaces. These surfaces can be used for enzyme immobilization in biosensors or as a pH-responsive matrix for drug release.[1][6]
Electrochemical synthesis offers distinct advantages over traditional chemical polymerization methods:
-
Purity: It avoids the use of chemical oxidants, resulting in a cleaner polymer film with fewer impurities.[7]
-
Control: Film thickness, morphology, and conductivity can be precisely controlled by modulating electrical parameters like potential, current, and deposition time.[8]
-
Direct Deposition: The polymer is synthesized directly onto the conductive substrate (electrode), creating a strongly adherent film in a single step, which is ideal for device fabrication.[9]
-
Characterization-Ready: The synthesized film is immediately ready for electrochemical characterization in the same setup.[7]
This application note will guide you through the process of harnessing these advantages to produce high-quality poly(2-(2-aminothiazol-4-yl)acetic acid) films.
The Underlying Science: Mechanism of Electropolymerization
The electrochemical polymerization of 2-(2-aminothiazol-4-yl)acetic acid is an oxidative process. While the exact mechanism must be confirmed experimentally for this specific monomer, it is widely understood to proceed through the formation of radical cations, followed by a series of coupling reactions.[10][11]
-
Initiation (Oxidation): The process begins at the working electrode surface. When the applied potential reaches the oxidation potential of the monomer, an electron is removed from the molecule, forming a highly reactive radical cation. This oxidation likely occurs on the electron-rich amino group or the thiazole ring.
-
Propagation (Coupling): These radical cations diffuse and couple with each other (or with neutral monomers) to form dimers and then oligomers. With each coupling step, protons are expelled.
-
Deposition: As the oligomers grow, their solubility in the solvent decreases, causing them to precipitate and deposit onto the electrode surface. The deposited oligomers are still electroactive and can be further oxidized, facilitating the growth of the polymer chain.
This process is repeated over multiple cycles, resulting in the gradual build-up of a polymer film on the electrode.
Caption: A simplified diagram of the proposed oxidative electropolymerization mechanism.
Detailed Experimental Protocol
This protocol is a robust starting point, synthesized from established methods for similar thiazole and heterocyclic compounds.[6][10][11] Researchers are encouraged to optimize parameters for their specific experimental setup and objectives.
Required Materials and Reagents
-
Monomer: 2-(2-aminothiazol-4-yl)acetic acid
-
Solvent: Acetonitrile (ACN), anhydrous grade, is recommended for organic-phase synthesis. For aqueous synthesis, use ultrapure water.
-
Supporting Electrolyte:
-
Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.
-
Cleaning Solvents: Ethanol, Acetone, and Ultrapure Water.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenating the solution.
Apparatus
-
Potentiostat/Galvanostat: A device capable of performing cyclic voltammetry.[13]
-
Electrochemical Cell: A standard three-electrode cell.[14]
-
Working Electrode (WE): Glassy Carbon (GC), Platinum (Pt), or Indium Tin Oxide (ITO) coated glass. The choice depends on the desired application and subsequent characterization.
-
Counter Electrode (CE): Platinum wire or graphite rod.
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Step-by-Step Synthesis Procedure
Caption: General workflow for the electrochemical synthesis and characterization of the polymer film.
-
Electrode Preparation (Critical Step):
-
Polish the solid working electrode (GC or Pt) with progressively finer alumina slurries (1.0 µm down to 0.05 µm) on a polishing pad to obtain a mirror-like finish.[13]
-
Rinse thoroughly with ultrapure water.
-
Sonicate the electrode sequentially in ultrapure water, acetone, and ethanol for 5 minutes each to remove any residual polishing material and organic contaminants.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Solution Preparation:
-
Prepare a solution containing the monomer and the supporting electrolyte. A good starting point is 10-25 mM of 2-(2-aminothiazol-4-yl)acetic acid and 0.1 M of the supporting electrolyte (e.g., TBABF₄) in the chosen solvent (e.g., acetonitrile).[15]
-
Ensure the monomer and electrolyte are fully dissolved, using sonication if necessary.
-
-
Cell Assembly and Degassing:
-
Assemble the three electrodes in the electrochemical cell containing the prepared solution. Ensure the electrodes are not touching.
-
Purge the solution with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.[13] Maintain a gentle inert atmosphere over the solution during the experiment.
-
-
Electropolymerization via Cyclic Voltammetry (CV):
-
Connect the electrodes to the potentiostat.[13]
-
Set the CV parameters. A typical starting range is from 0.0 V to +1.5 V vs. Ag/AgCl . The upper potential limit must be sufficient to oxidize the monomer, which should be determined by running an initial scan.
-
Set the scan rate to 50-100 mV/s .[16]
-
Perform continuous cycling for 10-20 cycles .
-
Rationale: During the CV scans, you should observe an oxidation peak on the first anodic (positive-going) sweep, corresponding to monomer oxidation. With each subsequent cycle, the current of this peak, along with new redox peaks corresponding to the polymer, should increase, indicating the successful deposition and growth of an electroactive polymer film on the electrode surface.[16]
-
-
Post-Synthesis Cleaning:
-
After polymerization, carefully remove the working electrode from the cell.
-
Gently rinse the electrode with the pure solvent (e.g., acetonitrile) to remove unreacted monomer and loosely adsorbed oligomers.
-
Dry the polymer-coated electrode carefully.
-
Polymer Film Characterization
The newly synthesized film should be characterized to confirm its electrochemical properties and stability.
Electrochemical Characterization
-
Procedure: Place the polymer-coated electrode back into a fresh electrochemical cell containing only the supporting electrolyte and solvent (a monomer-free solution).
-
Technique: Run a cyclic voltammogram over a similar potential range as the synthesis.
-
Expected Result: The resulting CV will show the characteristic redox peaks of the polymer film. The shape and stability of these peaks over multiple cycles provide information about the polymer's electrochemical stability and charge storage capacity. A linear relationship between the peak current and the scan rate is indicative of a well-adhered, surface-confined redox process.[16]
Spectroelectrochemical Characterization
-
Procedure: For this, the polymer must be synthesized on a transparent electrode like ITO glass. The electrode is placed in a specialized cuvette within a UV-Vis spectrophotometer that allows for simultaneous electrochemical control.[17]
-
Technique: Apply a series of fixed potentials to the film (from its neutral to its oxidized state) and record the UV-Vis absorption spectrum at each potential.
-
Expected Result: As the polymer is oxidized, new absorption bands will appear at lower energies (longer wavelengths), corresponding to the formation of charge carriers (polarons and bipolarons).[18] This confirms the conducting nature of the polymer and provides its optical band gap. The film will also likely change color, a property known as electrochromism.[19][20]
Data Summary and Expected Results
The following table summarizes typical parameters and expected observations for this synthesis.
| Parameter | Recommended Value | Rationale & Expected Outcome |
| Monomer Concentration | 10 - 25 mM | Balances sufficient monomer for polymerization with good solubility. |
| Electrolyte Conc. | 0.1 M | Provides necessary conductivity for the solution. |
| Solvent | Acetonitrile or Acidic H₂O | Choice depends on desired polymer properties and solubility. |
| Potential Window | 0.0 V to +1.5 V (vs Ag/AgCl) | Must encompass the monomer's oxidation potential. Adjust as needed. |
| Scan Rate | 50 - 100 mV/s | Controls the rate of film growth. Slower rates can lead to more ordered films. |
| Number of Cycles | 10 - 20 cycles | Directly correlates with film thickness. More cycles result in a thicker film. |
| Conductivity | 10⁻⁵ - 10⁻² S/cm | Expected range for thiazole-based polymers, dependent on doping.[21] |
| Redox Peaks (in CV) | Broad peaks | Appearance of redox peaks in monomer-free solution confirms electroactive polymer. |
Potential Applications in Drug Development
The unique structure of poly(2-(2-aminothiazol-4-yl)acetic acid) makes it a versatile material:
-
Biosensors: The carboxylic acid groups provide convenient anchor points for the covalent immobilization of biomolecules like enzymes or antibodies. The polymer's conductivity can then be used to transduce a biological recognition event into a measurable electrical signal.[6][9]
-
Controlled Drug Delivery: The polymer backbone can be loaded with therapeutic agents. The redox activity of the polymer allows for electrically triggered drug release. Furthermore, the presence of amino and carboxylic acid groups may impart pH-responsiveness, enabling drug release in specific physiological environments, such as acidic tumor microenvironments.[1]
References
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- NanoPhotonics Centre. (2022, December 5). In-Situ Spectro-Electrochemistry of Conductive Polymers Using Plasmonics to Reveal Doping Mechanisms. [Link]
- University of Cambridge. Cyclic Voltammetry.
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- NIH. Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. [Link]
- AWS. Electrochemical Synthesis, and Electrochromic properties of Poly(2-(9H- Carbazol-9-yl)acetic acid) film. [Link]
- Royal Society of Chemistry. Single-step electropolymerization on a printed sensor towards a conductive thin film polymer for the simultaneous determination of drug metabolites: 5-aminosalicylic acid and sulfapyridine. [Link]
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The Dual Nature of a Privileged Scaffold: A Guide to Utilizing 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride in Drug Discovery
Introduction: The 2-Aminothiazole Moiety - A Double-Edged Sword in Medicinal Chemistry
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a key component in a wide array of therapeutic agents, demonstrating a remarkable versatility in targeting diverse biological pathways. Its derivatives have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The lead compound, 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride, serves as a critical starting material, most notably in the synthesis of cephalosporin antibiotics like Cefotiam.[5]
However, the very features that make the 2-aminothiazole ring a potent pharmacophore also cast a shadow of caution. It is often classified as a "toxicophore," a structural alert for potential metabolic activation into reactive metabolites.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of how to harness the therapeutic potential of this compound while navigating its inherent metabolic risks. We will delve into detailed synthetic protocols for derivatization, robust biological screening methodologies, and a critical analysis of the structure-activity relationships (SAR) that govern both efficacy and toxicity.
PART 1: Synthetic Strategies for Derivatization
The journey from a lead compound to a drug candidate hinges on the ability to synthetically modify the core structure to optimize its pharmacological profile. This compound offers three primary handles for chemical modification: the exocyclic amino group, the carboxylic acid moiety, and the thiazole ring itself.
Protocol 1: Amide Bond Formation at the Carboxylic Acid Terminus
Amide coupling is a fundamental reaction in medicinal chemistry, allowing for the introduction of a vast array of chemical diversity. The following protocol details a standard procedure for the synthesis of amide derivatives of 2-(2-Aminothiazol-4-yl)acetic acid.
Rationale: The conversion of the carboxylic acid to an amide can significantly impact a compound's solubility, membrane permeability, and ability to form hydrogen bonds with its biological target. This modification is crucial for exploring the chemical space around the lead compound.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: To the stirred solution, add HOBt (1.1 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.[6][7]
Protocol 2: Esterification of the Carboxylic Acid
Esterification is another key modification to modulate the physicochemical properties of the lead compound, often improving its lipophilicity and cell permeability, which can be beneficial for oral bioavailability.
Rationale: The Fischer esterification is a classic, acid-catalyzed method for converting carboxylic acids to esters. This protocol is a reliable method for generating ester derivatives of our lead compound.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Standard laboratory glassware for reflux
-
Sodium bicarbonate solution (5% aqueous)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in an excess of the desired alcohol.
-
Acid Catalysis: Carefully add a catalytic amount (e.g., 5 drops) of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding 5% aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the product by column chromatography if necessary.[8]
PART 2: Biological Evaluation Protocols
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols provide detailed methodologies for assessing the anticancer and antimicrobial potential of your novel compounds.
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9][10]
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well sterile cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Rationale: This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. It is a cornerstone of antimicrobial drug discovery.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well sterile microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select isolated colonies and suspend them in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14]
-
Compound Dilution:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of your 2x concentrated stock solution of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.[12]
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control well). The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: A well containing MHB and inoculum, but no compound.
-
Sterility Control: A well containing only MHB to check for contamination.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).[13]
PART 3: Scientific Integrity & Logic - The Duality of the 2-Aminothiazole Scaffold
As a Senior Application Scientist, it is imperative to approach drug discovery with a critical eye, acknowledging both the potential and the pitfalls of a lead compound. The 2-aminothiazole scaffold exemplifies this duality.
The "Privileged Structure": A Foundation for Potent Biological Activity
The 2-aminothiazole ring is a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This versatility has led to its incorporation into numerous successful drugs. For instance, in the realm of oncology, 2-aminothiazole derivatives have been developed as potent kinase inhibitors.[15][16][17]
Kinase Inhibition: A Key Mechanism of Action
Many 2-aminothiazole-based compounds exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in cell signaling pathways often dysregulated in cancer.[15] For example, Dasatinib, a potent inhibitor of Src family kinases and Bcr-Abl, features a 2-aminothiazole core.[17]
Caption: Inhibition of a generic kinase signaling pathway by a 2-aminothiazole derivative.
The "Toxicophore": Navigating Metabolic Activation
The flip side of the 2-aminothiazole's reactivity is its susceptibility to metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[18][19][20] This biotransformation can lead to the formation of reactive metabolites, such as epoxides, which are highly electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, potentially causing idiosyncratic adverse drug reactions.[21]
Metabolic Pathway to a Reactive Epoxide:
Caption: Metabolic activation of a 2-aminothiazole-containing drug to a reactive epoxide.
Mitigation Strategies:
Understanding this metabolic liability is crucial for designing safer drug candidates. Strategies to mitigate this risk include:
-
Blocking Metabolic Sites: Introducing substituents at the 4 and/or 5 positions of the thiazole ring can sterically hinder the approach of CYP enzymes and prevent epoxidation.
-
Modulating Electronic Properties: The introduction of electron-withdrawing groups can decrease the electron density of the thiazole ring, making it less susceptible to oxidation.
-
In Silico Prediction: Computational models can be used to predict the metabolic fate of novel derivatives, allowing for the early identification and deprioritization of compounds with a high risk of forming reactive metabolites.[18]
PART 4: Data Presentation and Structure-Activity Relationships (SAR)
The systematic modification of a lead compound and the subsequent biological evaluation generate a wealth of data that, when analyzed collectively, reveals the structure-activity relationship (SAR). This understanding is pivotal for the rational design of more potent and selective compounds.
Table 1: Anticancer Activity of 2-Aminothiazole Derivatives (Illustrative Data)
| Compound ID | R1-substituent (at amino group) | R2-substituent (at C5 of thiazole) | IC50 (µM) on MCF-7 |
| Lead | -H | -CH2COOH | >100 |
| 1a | -Benzoyl | -CH2CONH-Ph | 25.4 |
| 1b | -4-Chlorobenzoyl | -CH2CONH-Ph | 10.2 |
| 1c | -4-Methoxybenzoyl | -CH2CONH-Ph | 35.8 |
| 1d | -Benzoyl | -CH2CONH-(4-Cl-Ph) | 8.7 |
SAR Insights for Anticancer Activity:
-
Amide formation is crucial: The conversion of the carboxylic acid to an amide (compare Lead to 1a-d) significantly improves anticancer activity.
-
Electronic effects on the benzoyl group: An electron-withdrawing group (Cl in 1b ) enhances potency, while an electron-donating group (OCH3 in 1c ) reduces it.
-
Substitution on the pendant phenyl ring: A halogen substituent on the phenyl ring of the amide moiety (Cl in 1d ) further increases activity.
Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives (Illustrative Data)
| Compound ID | R1-substituent (at amino group) | R2-substituent (at C5 of thiazole) | MIC (µg/mL) against S. aureus |
| Lead | -H | -CH2COOH | >256 |
| 2a | -H | -CH2COOEt | 128 |
| 2b | -Acetyl | -CH2COOEt | 64 |
| 2c | -H | -CH2CONH-(2-pyridyl) | 32 |
| 2d | -Acetyl | -CH2CONH-(2-pyridyl) | 16 |
SAR Insights for Antimicrobial Activity:
-
Esterification and amidation improve activity: Both ester (2a ) and amide (2c ) derivatives show improved antimicrobial activity over the parent carboxylic acid.
-
N-acetylation enhances potency: Acetylation of the exocyclic amino group (2b and 2d ) consistently leads to a two-fold increase in activity.
-
Heterocyclic amides are beneficial: The pyridyl amide (2c ) is more potent than the ethyl ester (2a ), suggesting that the introduction of a nitrogen-containing heterocycle is favorable for antimicrobial activity.
Conclusion: A Roadmap for Innovation
This compound represents a classic example of a privileged yet potentially problematic lead compound. Its inherent biological relevance, coupled with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. However, a deep understanding of its metabolic liabilities is paramount to success. By employing the synthetic and biological evaluation protocols outlined in this guide, and by carefully considering the structure-activity and structure-toxicity relationships, researchers can navigate the dual nature of this important scaffold. The path from this simple building block to a novel therapeutic agent is challenging, but with a scientifically rigorous and informed approach, the potential for innovation is immense.
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- Lombardo, L. J. et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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Laboratory scale synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
An Application Note for the Laboratory Scale Synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
Abstract
This application note provides a comprehensive, detailed protocol for the laboratory-scale synthesis of this compound (ATA-HCl), a critical starting material and key intermediate in the manufacture of several third-generation cephalosporin antibiotics like Cefotiam.[1][2] The synthesis is based on the robust and widely adopted Hantzsch thiazole synthesis, followed by an acid-catalyzed hydrolysis.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed step-by-step instructions, characterization data, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis with high purity and yield.
Introduction and Significance
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[3][6][7] 2-(2-Aminothiazol-4-yl)acetic acid, in particular, serves as the essential side chain for a range of semi-synthetic cephalosporins, directly influencing their antibacterial spectrum and efficacy.[8] The hydrochloride salt form (ATA-HCl) is often preferred due to its enhanced stability and handling characteristics compared to the free acid, which can be light-sensitive and prone to decarboxylation.[8][9]
The synthetic strategy detailed herein follows a two-step process. The first step is a classic Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound (ethyl 4-chloroacetoacetate) with a thioamide (thiourea) to construct the 2-aminothiazole ring.[10][11] The second step involves the hydrolysis of the resulting ethyl ester intermediate in the presence of concentrated hydrochloric acid to yield the final target compound.[10] This method is advantageous due to its use of readily available and cost-effective starting materials, mild reaction conditions, and amenability to scaling, making it highly relevant for both academic research and industrial process development.[10]
Reaction Scheme and Mechanism
The overall synthesis proceeds in two distinct stages:
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate Thiourea reacts with ethyl 4-chloroacetoacetate in an aqueous medium. The reaction forms the thiazole ring, yielding the ester intermediate.
Step 2: Acid Hydrolysis The ethyl ester intermediate is hydrolyzed under strong acidic conditions (concentrated HCl) to afford the final product, this compound.
Mechanistic Insight: The Hantzsch Thiazole Synthesis
The core of this synthesis is the Hantzsch reaction. The generally accepted mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the chlorine atom of ethyl 4-chloroacetoacetate. This is followed by an intramolecular condensation and subsequent dehydration to form the stable, aromatic 2-aminothiazole ring.
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Purity/Grade | Supplier |
| Thiourea | 62-56-6 | CH₄N₂S | ≥99% ACS Reagent | Sigma-Aldrich |
| Ethyl 4-chloroacetoacetate | 638-07-3 | C₆H₉ClO₃ | ≥97% | Sigma-Aldrich |
| Hydrochloric Acid | 7647-01-0 | HCl | 37% (conc.), ACS Reagent | Fisher Scientific |
| Ammonia Solution | 1336-21-6 | NH₄OH | 28-30% | VWR |
| Deionized Water | 7732-18-5 | H₂O | Type II or higher | - |
| Methanol | 67-56-1 | CH₃OH | ACS Reagent (for washing) | - |
Laboratory Equipment
-
Three-neck round-bottom flasks (500 mL and 1 L)
-
Magnetic stirrer hotplate
-
Magnetic stir bars
-
Dropping funnel (250 mL)
-
Digital thermometer with probe
-
Ice-water bath
-
Heating mantle with temperature controller
-
Büchner funnel and vacuum flask assembly
-
Vacuum pump or aspirator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH indicator strips or pH meter
-
Spatulas and weighing balance
-
Drying oven or vacuum desiccator
Detailed Experimental Protocol
This protocol is designed for a ~0.5 mole scale synthesis.
Part A: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate (Intermediate)
-
Thiourea Suspension: In a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 40 g (0.525 mol) of thiourea to 100 mL of deionized water.
-
Cooling: Stir the suspension for 20 minutes at room temperature to achieve partial dissolution. Subsequently, place the flask in an ice-water bath and cool the contents to 0-3°C with continuous stirring. Causality: Low temperature is critical to control the exothermicity of the initial reaction and prevent side product formation.
-
Reactant Addition: Slowly add 68.5 mL (~85.6 g, 0.52 mol) of ethyl 4-chloroacetoacetate dropwise via the dropping funnel over approximately 2 hours. Meticulously maintain the internal reaction temperature between 0-3°C throughout the addition.[10] Causality: A slow, controlled addition prevents a sudden temperature spike, which could lead to unwanted side reactions and a lower yield.
-
Reaction: After the addition is complete, continue to stir the mixture at 0-3°C for an additional 3 hours to ensure the reaction goes to completion.[10] The mixture will become a thick, white slurry.
-
Precipitation: Remove the ice bath. While stirring, slowly add 28-30% ammonia solution dropwise to the reaction mixture until the pH reaches 7.0. This will cause the precipitation of a white crystalline solid.[10] Causality: Neutralization deprotonates the thiazole nitrogen, decreasing the solubility of the ester intermediate in the aqueous medium and forcing its precipitation.
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with two portions of 50 mL cold deionized water to remove any unreacted thiourea and salts. Allow the product to air-dry on the funnel for 30 minutes, then transfer it to a watch glass and dry in a vacuum desiccator to a constant weight. This yields the intermediate, ethyl 2-(2-aminothiazol-4-yl)acetate.
Part B: Hydrolysis to this compound (Final Product)
-
Acid Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 250 mL of concentrated hydrochloric acid (37%). Cool the acid to 1-2°C in an ice-water bath.[10]
-
Suspension: At this low temperature, add the entire batch of the dried intermediate from Part A to the cold concentrated HCl. Stir the resulting suspension for 60 minutes at 1-2°C.[10]
-
Hydrolysis: Remove the ice bath and fit the flask with a heating mantle. Heat the reaction mixture to 60°C and maintain this temperature for 6 hours to effect hydrolysis.[10] The suspension should gradually dissolve as the hydrolysis proceeds. Causality: Heating in strong acid provides the necessary energy to hydrolyze the ethyl ester to a carboxylic acid. The HCl also protonates the amino group, forming the stable hydrochloride salt.
-
Crystallization: After the 6-hour hydrolysis period, turn off the heating and cool the solution to room temperature. Then, place the flask in an ice-water bath and further cool to between -5°C and -2°C. A crystalline precipitate of the final product will form.
-
Isolation and Washing: Collect the product by vacuum filtration. Wash the filter cake with two 30 mL portions of cold methanol to remove any residual starting material and impurities.
-
Drying: Dry the final product, this compound, in a vacuum oven at 40-50°C to a constant weight. The expected yield is approximately 92%, with a purity of >99% by HPLC.[10]
Experimental Workflow and Data Presentation
Overall Synthesis Workflow
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Application Note: A Guide to the Industrial Manufacturing of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
Abstract: This document provides a detailed technical guide for the industrial-scale synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (ATAH), a critical starting material for numerous third-generation cephalosporin antibiotics, including Cefditoren pivoxil.[1][2][3] It outlines two established manufacturing protocols derived from patent literature, focusing on the underlying chemical principles, step-by-step operational procedures, and critical process parameters. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical development and manufacturing sectors.
Introduction and Strategic Importance
This compound, often abbreviated as ATAH, is a heterocyclic building block of significant value in medicinal chemistry. Its structure forms the essential side-chain of several potent semi-synthetic cephalosporin antibiotics.[4][5] The presence of the 2-aminothiazole moiety is crucial for the broad-spectrum antibacterial activity and resistance to β-lactamase enzymes exhibited by these drugs.[3]
The industrial synthesis of ATAH is predominantly based on the Hantzsch thiazole synthesis, a robust condensation reaction between an α-halocarbonyl compound and thiourea.[6] The choice of the α-halocarbonyl reactant defines the specific process route, impacting reaction conditions, intermediate handling, and overall process economics. This guide details two primary, industrially validated pathways:
-
Route A: Direct condensation using 4-chloroacetoacetyl chloride.
-
Route B: A two-step process involving the condensation of ethyl 4-chloroacetoacetate with thiourea, followed by acidic hydrolysis.[7][8][9]
The selection between these routes depends on factors such as raw material availability, cost, equipment capabilities, and desired purity profile of the final product.
Synthesis Pathways and Mechanistic Rationale
The core of the synthesis is the formation of the thiazole ring. Thiourea acts as the nucleophile, attacking the carbonyl carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aminothiazole ring system.
Visualizing the General Manufacturing Workflow
The following diagram illustrates the convergent point of the two primary synthesis routes leading to the final product.
Caption: General workflow for ATAH synthesis via Routes A and B.
Detailed Industrial Synthesis Protocols
The following protocols are adapted from established patent literature and represent scalable industrial processes.
Protocol A: Direct Condensation with 4-Chloroacetoacetyl Chloride
This method offers a more direct route to the final product, characterized by its simplicity and efficiency. The process involves the reaction of thiourea with 4-chloroacetoacetyl chloride in a biphasic system.[4][5]
Step-by-Step Methodology:
-
Thiourea Suspension: In a suitable glass-lined reactor, suspend thiourea (1.0 eq.) in purified water (approx. 2 parts by weight relative to thiourea). Agitate to ensure a uniform slurry.
-
Initial Cooling: Cool the suspension to a temperature of 5°C to 10°C using a cooling jacket. Maintaining this low temperature is critical during the initial phase of the addition to control the exothermic reaction.
-
Reactant Addition: Prepare a solution of 4-chloroacetoacetyl chloride (1.0 eq.) in a suitable chlorohydrocarbon solvent, such as methylene chloride.[4][5] Add this solution dropwise to the cooled thiourea suspension over a period of 1-2 hours. The rate of addition should be carefully controlled to maintain the reaction temperature within the 5°C to 10°C range.
-
Reaction Maturation: After the addition is complete, continue stirring the mixture at 5°C to 7°C for an additional 30 minutes.
-
Warming Phase: Remove the cooling and allow the reaction mixture to warm naturally while continuing to stir. The temperature will typically rise to 25°C to 30°C over approximately 60 minutes, which drives the reaction to completion.[4][5]
-
Crystallization and Isolation: Cool the reaction mixture in a refrigerator or using a chiller to induce precipitation of the product.
-
Filtration and Drying: Isolate the precipitated colorless crystals of this compound by filtration. Wash the filter cake with a small amount of cold water or methylene chloride and dry under vacuum at a temperature not exceeding 50°C.
Protocol B: Two-Step Synthesis via Ethyl Ester Intermediate
This route involves the formation of an ethyl ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid hydrochloride salt. This method avoids the use of the more reactive 4-chloroacetoacetyl chloride.[7][8][9]
Step-by-Step Methodology:
Part 1: Intermediate Synthesis
-
Thiourea Solution: In a reactor, suspend thiourea (1.0 eq.) in purified water (approx. 2.5 parts by volume relative to thiourea mass). Stir for 20 minutes and cool the solution to 0°C.
-
Controlled Addition: Maintain the temperature between 0-3°C and add ethyl 4-chloroacetoacetate (1.0 eq.) dropwise over approximately 2 hours.
-
Reaction Hold: After the addition, continue stirring at 0-3°C for 3 hours to ensure complete reaction.
-
Precipitation: Adjust the pH of the reaction mixture to 7 using aqueous ammonia. This will cause the white crystalline intermediate, ethyl (2-aminothiazol-4-yl)acetate, to precipitate.
-
Isolation: Filter the precipitated solid and wash with cold water. The wet cake is used directly in the next step.
Part 2: Hydrolysis and Product Formation
-
Acid Preparation: In a separate reactor, cool concentrated hydrochloric acid (approx. 2.5 parts by volume relative to the initial thiourea mass) to 1-2°C.
-
Suspension: Suspend the wet intermediate from the previous step in the cold concentrated hydrochloric acid. Stir the suspension at this temperature for 60 minutes.
-
Hydrolysis: Raise the temperature of the mixture to 60°C and maintain it for 6 hours to complete the hydrolysis of the ethyl ester.
-
Crystallization: Cool the reaction mixture to between -5°C and -2°C to crystallize the final product, this compound.[7]
-
Filtration and Drying: Isolate the product by filtration, wash with a minimal amount of a cold solvent (e.g., acetone), and dry under vacuum.
Data Presentation and Product Specification
Table 1: Comparison of Industrial Synthesis Protocols
| Parameter | Protocol A (Direct Condensation) | Protocol B (Two-Step Hydrolysis) |
| Primary Reactants | Thiourea, 4-Chloroacetoacetyl Chloride | Thiourea, Ethyl 4-chloroacetoacetate |
| Solvent System | Water / Methylene Chloride | Water, Concentrated HCl |
| Key Temp. (Addition) | 5°C to 10°C[4][5] | 0°C to 3°C[7] |
| Key Temp. (Reaction) | 25°C to 30°C[4][5] | 60°C (Hydrolysis)[7] |
| Key Reagents | None | Ammonia, Conc. HCl |
| Reported Yield | ~78.5%[4][5] | ~92%[7] |
| Reported Purity (HPLC) | High Purity[4] | >99%[7] |
Table 2: Typical Product Specifications for ATAH
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid[10] | Visual |
| Molecular Formula | C₅H₇ClN₂O₂S[11] | - |
| Molecular Weight | 194.64 g/mol [11] | - |
| Melting Point | 151-153°C[4][5][10] | Melting Point Apparatus |
| Purity (HPLC) | ≥ 98%[12] | High-Performance Liquid Chromatography |
| Solubility | Soluble in organic solvents, slightly in Methanol[10] | Solubility Test |
Environmental, Health, and Safety (EHS) Considerations
Safe handling of all chemicals involved in the synthesis of ATAH is paramount. Personnel must be trained on the specific hazards associated with the reactants and product.
-
Hazard Identification: The final product, this compound, is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear impervious protective clothing.[11][13]
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities of powder, use a NIOSH (US) or CEN (EU) approved particulate respirator.[11]
-
-
Handling and Storage:
-
Spill and Waste Management:
References
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
- Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
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- 2-(2-Aminothiazol-4-yl)
- Cefditoren pivoxil synthesis. ChemicalBook.
- 2-(2-Aminothiazol-4-yl)
- 2-(2-Aminothiazol-4-yl)acetic acid HCl. AK Scientific, Inc.
- Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
- Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
- Preparation method of cefditoren pivoxil.
- Synthesis of novel 2-amino thiazole deriv
- Cefditoren Pivoxil Synthetic Routes. MedKoo Biosciences.
- This compound. Sigma-Aldrich.
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2-(2-Aminothiazol-4-yl)acetic acid hydrochloride in the synthesis of novel materials
An Application Guide to 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: A Versatile Precursor for Advanced Functional Materials
Abstract
This compound (CAS: 66659-20-9) is a well-established building block in pharmaceutical synthesis, most notably as a key intermediate for several cephalosporin antibiotics and the drug Mirabegron.[1] However, its unique molecular architecture—featuring a reactive aminothiazole core, a carboxylic acid handle, and a primary amine—offers vast, under-explored potential in materials science. This document moves beyond its traditional application to provide researchers and scientists with a technical guide on leveraging this compound's reactivity for the synthesis of novel functional materials. We will detail its application in the development of coordination polymers and metallogels, the surface functionalization of nanoparticles for biomedical applications, and the fabrication of electrochemical sensors. This guide provides not only the theoretical framework but also actionable, step-by-step protocols to pioneer new applications for this versatile chemical entity.
Foundational Chemistry: Properties and Reactivity
The utility of this compound in materials synthesis is rooted in its distinct functional groups, each offering a pathway for chemical modification. Understanding the physicochemical properties and reactivity of these sites is paramount for designing successful synthetic strategies.
Physicochemical Characteristics
| Property | Value | Reference(s) |
| CAS Number | 66659-20-9 | [2][3] |
| Molecular Formula | C₅H₇ClN₂O₂S | [3] |
| Molecular Weight | 194.64 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | ~130-152 °C (decomposes) | [5][6] |
| Solubility | Soluble in water | [1][7] |
Key Reactive Sites for Material Synthesis
The molecule's power as a synthetic precursor lies in its trifecta of reactive domains: the carboxylic acid group, the exocyclic amino group, and the thiazole ring itself. The hydrochloride salt form enhances stability and aqueous solubility, making it amenable to a variety of reaction conditions.[1]
Figure 1: Key reactive functional groups on the 2-(2-aminothiazol-4-yl)acetic acid scaffold enabling its use in diverse material syntheses.
Application in Coordination Polymers and Metallogels
The electron-rich nitrogen and sulfur atoms within the thiazole ring, combined with the exocyclic amine, create potent coordination sites for metal ions.[8] This makes the molecule an excellent ligand for constructing supramolecular structures like coordination polymers (CPs) and Metal-Organic Frameworks (MOFs).[9][10][11] These materials are of high interest for applications in catalysis, gas storage, and chemical sensing.[12][13]
Aminothiazole-based ligands have been successfully used to form coordination polymers with various metal salts, such as those of Iron(III) and Mercury(II).[10][12][14] In some cases, these coordination polymers can entrap solvent molecules to form metallogels at room temperature, which have potential applications in environmental remediation, such as scavenging toxic heavy metal ions like mercury from water.[12][15]
Workflow for Metallogel Formation
Figure 2: General experimental workflow for the synthesis of an aminothiazole-based coordination polymer or metallogel.
Protocol: Synthesis of an Aminothiazole-Based Metallogel
This protocol is adapted from methodologies for forming coordination polymers with aminothiazole ligands.[10][12] It serves as a foundational experiment to explore the gelation properties of the target compound with a suitable metal salt.
Materials:
-
This compound
-
Mercury(II) acetate (Hg(OAc)₂) or Iron(III) chloride (FeCl₃)
-
Deionized water
-
Small glass vials (4 mL)
-
Magnetic stirrer and stir bars
Procedure:
-
Ligand Solution Preparation: Prepare a 0.1 M stock solution of this compound in deionized water.
-
Metal Salt Solution Preparation: Prepare a 0.1 M stock solution of the chosen metal salt (e.g., Hg(OAc)₂) in deionized water.
-
Mixing and Gelation:
-
In a small vial, add 1.0 mL of the ligand solution.
-
While gently stirring, add 1.0 mL of the metal salt solution dropwise.
-
Continue stirring for 5-10 minutes at room temperature.
-
-
Observation:
-
Cease stirring and allow the vial to stand undisturbed.
-
Observe the mixture over a period of minutes to hours. Successful gelation is confirmed if the solvent is immobilized and the gel does not fall when the vial is inverted.
-
-
Characterization (Self-Validation):
-
Visual Inspection: A stable, self-supporting gel is the primary indicator of success.
-
Thixotropy (Optional): Agitate the gel mechanically (e.g., with a vortex mixer) to see if it reverts to a solution (sol state) and then reforms upon standing, a property of some metallogels.[12]
-
Application in Nanoparticle Surface Functionalization
The dual functionality of an amine and a carboxylic acid makes 2-(2-aminothiazol-4-yl)acetic acid an ideal ligand for the surface modification of inorganic nanoparticles.[2] Functionalization enhances nanoparticle stability in biological media, reduces cytotoxicity, and can be used to introduce specific targeting or therapeutic capabilities.[16][17]
The carboxylic acid group provides a robust anchor point for covalent attachment to the surface of metal oxide nanoparticles (e.g., Fe₃O₄) or to nanoparticles that have been pre-functionalized with amine groups.[18] This is typically achieved using carbodiimide crosslinker chemistry.
Workflow for Nanoparticle Functionalization
Figure 3: A representative workflow for the covalent functionalization of amine-coated nanoparticles using the carboxylic acid group of the title compound via EDC/NHS chemistry.
Protocol: Covalent Functionalization of Amine-Coated Iron Oxide Nanoparticles
This protocol describes the attachment of 2-(2-aminothiazol-4-yl)acetic acid to commercially available or lab-synthesized amine-functionalized superparamagnetic iron oxide nanoparticles (SPIONs).
Materials:
-
Amine-functionalized SPIONs (dispersed in water)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic rack for separation
-
Rotator or shaker
Procedure:
-
Ligand Activation:
-
Dissolve 10 mg of this compound in 5 mL of MES buffer.
-
Add 20 mg of EDC and 12 mg of Sulfo-NHS to the ligand solution.
-
Incubate for 15-20 minutes at room temperature to activate the carboxylic acid groups.
-
-
Nanoparticle Preparation:
-
Take 1 mL of the amine-functionalized SPION suspension (approx. 5 mg/mL).
-
Wash the nanoparticles twice with MES buffer. Use the magnetic rack to separate the nanoparticles from the supernatant during washes.
-
Resuspend the washed nanoparticles in 1 mL of MES buffer.
-
-
Conjugation Reaction:
-
Add the nanoparticle suspension to the activated ligand solution.
-
Incubate the mixture for 2-4 hours at room temperature with gentle end-over-end rotation.
-
-
Washing and Purification:
-
After incubation, place the reaction tube on the magnetic rack and discard the supernatant.
-
Wash the functionalized nanoparticles three times with PBS (pH 7.4) to remove unreacted ligand and crosslinkers.
-
Resuspend the final product in a suitable buffer or deionized water for storage and characterization.
-
-
Characterization (Self-Validation):
-
FT-IR Spectroscopy: Compare the spectra of unfunctionalized and functionalized nanoparticles. Look for the appearance of characteristic peaks from the thiazole ring and amide bond formation.
-
Zeta Potential: A change in surface charge after functionalization indicates successful ligand conjugation.
-
Dynamic Light Scattering (DLS): Assess the hydrodynamic size and colloidal stability of the functionalized nanoparticles.
-
Application in Electrochemical Materials
The unique electronic properties of the thiazole ring make 2-(2-aminothiazol-4-yl)acetic acid a candidate for developing novel electrochemical materials.[19] Research has shown its utility in creating modified electrodes for the voltammetric determination of copper ions, suggesting a role in environmental sensing.[2] Furthermore, it has been used in the electrochemical synthesis of novel thiazole-based copolymers, opening avenues for its use in electronics and material science.[2]
Protocol: Preparation of a Modified Glassy Carbon Electrode (GCE)
This protocol is a conceptual adaptation based on published work describing the use of the parent compound in creating modified electrodes.[2]
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
Phosphate buffer solution (0.1 M, pH 7.0)
-
Potentiostat/Galvanostat electrochemical workstation
-
Standard three-electrode cell (GCE as working, Pt wire as counter, Ag/AgCl as reference)
-
Polishing materials (alumina slurry)
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry to a mirror finish.
-
Sonicate the electrode sequentially in deionized water and ethanol for 5 minutes each to remove polishing residue.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization:
-
Prepare an electrochemical cell containing a solution of 5 mM this compound in 0.1 M phosphate buffer.
-
Immerse the three electrodes into the solution.
-
Perform cyclic voltammetry (CV) by scanning the potential, for example, from -0.2 V to +1.2 V for 15-20 cycles at a scan rate of 50 mV/s. A polymer film should gradually deposit on the GCE surface.
-
-
Post-Treatment:
-
After electropolymerization, rinse the modified electrode thoroughly with deionized water to remove any non-adherent material.
-
The modified electrode is now ready for characterization and use in sensing applications (e.g., for heavy metal ion detection).
-
-
Characterization (Self-Validation):
-
Cyclic Voltammetry: Record the CV of the modified electrode in a blank electrolyte solution. The appearance of new redox peaks or a change in the background current compared to a bare GCE confirms successful modification.
-
Electrochemical Impedance Spectroscopy (EIS): A change in the charge transfer resistance can also be used to verify the deposition of the polymer film.
-
Conclusion and Future Outlook
While this compound has a storied history in medicinal chemistry, its potential in materials science is only beginning to be realized. The presence of multiple, orthogonally addressable functional groups makes it a uniquely powerful and versatile building block. The protocols outlined in this guide for creating coordination polymers, functionalizing nanoparticles, and fabricating electrochemical sensors provide a starting point for innovation. Future research could explore its use in creating thiazole-based conjugated polymers for organic electronics, developing highly specific MOF-based sensors, or designing "smart" drug delivery vehicles by anchoring it to nanoparticle surfaces. As researchers continue to look for cost-effective and highly functional precursors, this compound stands out as a candidate ready for broader application in the next generation of advanced materials.
References
- Catellani, M., Destri, S., Porzio, W. et al. (1988). Thiazole-based polymers: Synthesis, characterization and electronic structure. Synthetic Metals.
- Yadav, P., & Ballabh, A. (2013). Room temperature metallogelation for a simple series of aminothiazole ligands with potential applications in identifying and scavenging mercury ions. RSC Publishing.
- Smolecule. (2023). Buy this compound | 66659-20-9.
- CrystEngComm (RSC Publishing). (2025). Thiazolothiazole based functional metal–organic frameworks.
- MDPI. (n.d.). Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications.
- ResearchGate. (2011). Synthesis and Characterization of Thiazolothiazole-Based Polymers and Their Applications in Polymer Solar Cells.
- PubMed. (2023). Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange.
- PubMed Central. (n.d.). Novel Zn metal–organic framework with the thiazole sites for fast and efficient removal of heavy metal ions from water.
- Asian Publication Corporation. (n.d.). Synthesis and Properties of Two Fe(III) Coordination Polymers Based on 2-Amino-4- methylthiazole, 2-Mercaptobenzothiazole and Aromatic Polycarboxylate.
- CrystEngComm (RSC Publishing). (n.d.). Thiazolothiazole based functional metal–organic frameworks.
- A B Enterprises. (n.d.). 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride Supplier & Distributor of CAS#.
- ResearchGate. (2020). Synthesis and Properties of Two Fe(III) Coordination Polymers Based on 2-Amino-4- methylthiazole, 2-Mercaptobenzothiazole and Aromatic Polycarboxylate.
- Al-Fakeh, M. S., Amiri, N., Al-Hakemi, A. N., Saeed, S. E. S., & Albadri, A. E. A. E. (2020). Synthesis and Properties of Two Fe(III) Coordination Polymers Based on 2-Amino-4-methylthiazole, 2-Mercaptobenzothiazole and Aromatic Polycarboxylate. Asian Journal of Chemistry, 32(10), 2502-2506.
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- Patsnap. (n.d.). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
- ChemicalBook. (2025). 2-Aminothiazole-4-acetic acid.
- ACS Publications. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations.
- ChemScene. (n.d.). This compound.
- ChemicalBook. (2025). 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride.
- PubMed. (n.d.). Amino Acid Functionalized Inorganic Nanoparticles as Cutting-Edge Therapeutic and Diagnostic Agents.
- Google Patents. (n.d.). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
- PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1).
- PubMed Central. (n.d.). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization.
- Google Patents. (n.d.). Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
- MDPI. (n.d.). Recent Advances in Magnetite Nanoparticle Functionalization for Nanomedicine.
- Atul Bioscience Ltd. (n.d.). 2-(2-Aminothiazol-4-yl) acetic acid HCl.
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Applications in Agricultural Chemistry Research: A Technical Guide
<-33>
Introduction: The Chemical Bedrock of Modern Agriculture
Agricultural chemistry is a highly interdisciplinary field that leverages the principles of chemistry and biochemistry to enhance crop production and sustainability.[1][2] This discipline is fundamental to addressing the global challenge of feeding a growing population by optimizing the chemical and biological processes that underpin agriculture.[1][3] From the synthesis of novel crop protection agents to the development of advanced fertilizers and the analytical assessment of soil and water quality, agricultural chemistry provides the essential tools and knowledge to improve yields, enhance nutritional value, and minimize environmental impact.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key applications, supported by field-proven protocols and insights into the causality behind experimental choices.
Section 1: The Rational Design and Analysis of Crop Protection Chemicals
The development of effective and environmentally benign pesticides and herbicides is a cornerstone of agricultural chemistry.[3] This process involves a multi-stage approach, from initial discovery and synthesis to rigorous safety and efficacy testing. A critical aspect of this research is understanding the herbicide's mechanism of action (MOA), which describes the specific biological process within the plant that is disrupted.[6]
The Pesticide Development Workflow: A Conceptual Overview
The journey from a candidate molecule to a commercial pesticide is a complex and highly regulated process. It begins with the identification of a biological target, followed by the screening of chemical libraries to find compounds that interact with that target. Promising candidates undergo optimization of their chemical structures to enhance efficacy and reduce potential off-target effects.
Caption: A streamlined workflow for pesticide development.
Protocol: Analysis of Pesticide Residues in Crop Samples by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[7] It is widely employed for the analysis of pesticide residues in food and environmental samples.[8]
Objective: To determine the concentration of a specific pesticide in a fruit or vegetable sample.
Materials:
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes
-
Solid-Phase Extraction (SPE) cartridges
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Pesticide standard of known concentration
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Sample Preparation:
-
Weigh a representative portion of the crop sample (e.g., 10 g) and homogenize it.
-
Extract the pesticide residues from the homogenized sample by adding a suitable solvent like acetonitrile and shaking vigorously.[8]
-
Centrifuge the mixture to separate the solid plant material from the liquid extract.
-
-
Clean-up:
-
Pass the supernatant through an SPE cartridge to remove interfering substances from the matrix.[8] This step is crucial for obtaining accurate and reproducible results.
-
Elute the pesticide from the SPE cartridge with a small volume of solvent.
-
-
Analysis:
-
Inject a known volume of the cleaned-up extract into the HPLC system.
-
Separate the pesticide from other components in the sample using a suitable HPLC column and mobile phase gradient.
-
Detect the pesticide as it elutes from the column and quantify its concentration by comparing the peak area to a calibration curve prepared from the pesticide standard.
-
Data Interpretation: The concentration of the pesticide in the original sample is calculated based on the dilution factors used during sample preparation and the concentration determined from the HPLC analysis.
| Parameter | Typical Value |
| Sample Weight | 10 g |
| Extraction Solvent | Acetonitrile |
| SPE Cartridge | C18 |
| Injection Volume | 10 µL |
| Limit of Quantification | 0.01 mg/kg |
Section 2: Harnessing Plant Growth Regulators for Enhanced Crop Performance
Plant Growth Regulators (PGRs) are organic compounds, other than nutrients, that in small amounts promote, inhibit, or otherwise modify any physiological process in plants.[9] They are essential for controlling various aspects of plant growth and development, including cell division, elongation, and differentiation.[10]
Signaling Pathways of Plant Growth Regulators
PGRs exert their effects by binding to specific receptor proteins in the plant, which triggers a cascade of downstream signaling events. For example, auxins, a class of PGRs, play a crucial role in cell elongation by promoting the expression of genes involved in cell wall loosening.
Caption: A simplified signaling pathway for a plant growth regulator.
Protocol: Bioassay for Screening Plant Growth Regulator Activity
A bioassay is a procedure for determining the concentration or biological activity of a substance by its effect on living cells or tissues.
Objective: To assess the effect of a test compound on the root growth of seedlings.
Materials:
-
Petri dishes
-
Filter paper
-
Seeds of a model plant (e.g., lettuce or cress)
-
Test compound at various concentrations
-
Control solution (without the test compound)
-
Incubator or growth chamber
Procedure:
-
Preparation:
-
Place a piece of filter paper in each petri dish.
-
Add a fixed volume of the test solution (or control solution) to each petri dish to moisten the filter paper.
-
-
Seeding:
-
Place a specific number of seeds (e.g., 10) on the moistened filter paper in each dish.
-
-
Incubation:
-
Place the petri dishes in an incubator or growth chamber with controlled light and temperature conditions.
-
-
Observation and Measurement:
-
After a set period (e.g., 3-5 days), measure the length of the primary root of each seedling.
-
-
Data Analysis:
-
Calculate the average root length for each treatment and compare it to the control. A significant difference in root length indicates that the test compound has PGR activity.
-
| Treatment | Concentration (ppm) | Average Root Length (mm) |
| Control | 0 | 15.2 |
| Compound A | 1 | 18.5 |
| Compound A | 10 | 22.1 |
| Compound B | 1 | 14.9 |
| Compound B | 10 | 15.5 |
Section 3: Soil Chemistry and Nutrient Management for Sustainable Agriculture
Soil is a complex and dynamic system, and its chemical properties play a vital role in determining crop productivity.[11] Soil analysis is a critical tool for assessing nutrient availability and identifying potential problems such as acidity or salinity.[12]
The Agricultural Nutrient Cycle
The nutrient cycle describes the movement and exchange of organic and inorganic matter back into the production of living matter. Understanding these cycles is essential for sustainable nutrient management.
Caption: A simplified diagram of the agricultural nutrient cycle.
Protocol: Determination of Soil pH
Soil pH is a measure of the acidity or alkalinity of the soil and is a master variable that affects many soil chemical processes.
Objective: To measure the pH of a soil sample.
Materials:
-
Soil sample
-
Distilled water or 0.01 M CaCl2 solution
-
Beakers
-
Stirring rod
-
pH meter with a combination electrode
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and pass it through a 2-mm sieve to remove large particles and debris.[13]
-
-
Measurement:
-
Weigh a specific amount of the sieved soil (e.g., 10 g) into a beaker.
-
Add a specific volume of distilled water or CaCl2 solution (e.g., 20 mL) to the beaker.
-
Stir the mixture intermittently for 30 minutes to allow the pH to stabilize.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the soil suspension and record the pH reading once it has stabilized.
-
Interpretation: The pH reading indicates the acidity or alkalinity of the soil. Most crops have an optimal pH range for growth, and amendments may be needed to adjust the soil pH if it is outside this range.
| Soil pH Range | Interpretation |
| < 6.0 | Acidic |
| 6.0 - 7.5 | Neutral |
| > 7.5 | Alkaline |
Section 4: Advanced Formulation and Delivery Systems
Innovations in formulation and delivery systems are revolutionizing the efficiency and sustainability of agricultural inputs. Controlled-release fertilizers (CRFs) and nano-pesticides are two prominent examples of these advancements.[5][14]
Mechanism of Controlled-Release Fertilizers
CRFs are designed to release nutrients gradually over time, synchronizing nutrient availability with crop demand.[15] This is often achieved by coating fertilizer granules with a semi-permeable polymer.[14][16]
Caption: The mechanism of nutrient release from a coated controlled-release fertilizer.
Conceptual Protocol: Preparation of a Controlled-Release Fertilizer Formulation
This protocol outlines a general method for coating fertilizer granules with a polymer to create a controlled-release formulation.
Objective: To encapsulate a water-soluble fertilizer with a polymer coating.
Materials:
-
Water-soluble fertilizer granules (e.g., urea)
-
Polymer solution (e.g., polyurethane)
-
Coating pan or fluidized bed coater
-
Drying oven
Procedure:
-
Pre-treatment:
-
Ensure the fertilizer granules are of a uniform size and are free of dust.
-
-
Coating:
-
Place the fertilizer granules in the coating pan or fluidized bed coater.
-
Spray the polymer solution onto the granules while they are being agitated to ensure even coating.
-
The thickness of the coating can be controlled by adjusting the spray rate and coating time.[14]
-
-
Drying:
-
Dry the coated granules in an oven at a controlled temperature to cure the polymer coating.
-
-
Characterization:
-
Evaluate the nutrient release characteristics of the coated fertilizer by placing a known amount in water and measuring the nutrient concentration in the water over time.
-
Conclusion
The applications of agricultural chemistry are vast and continue to evolve, driven by the need for sustainable and efficient food production. The protocols and concepts presented in this guide provide a foundation for researchers and scientists to contribute to this critical field. By integrating principles of chemistry with biological understanding, we can continue to develop innovative solutions to the challenges facing modern agriculture.
References
- Controlled Release Fertilizers - Chemicals - BASF. (URL: )
- Controlled Release Fertilizers: A Review on Coating Materials and Mechanism of Release. (URL: )
- Production, Mechanisms, and Performance of Controlled-Release Fertilizers Encapsulated with Biodegradable-Based Coatings | ACS Agricultural Science & Technology. (URL: )
- Overview of herbicide mechanisms of action - PMC - NIH. (URL: )
- What Are Controlled Released Fertilizers and How They Are Used - ICL Group. (URL: )
- (PDF)
- Controlled Release Fertilizer | How does it work? - Deltachem. (URL: [Link])
- Agricultural chemistry | Research Starters - EBSCO. (URL: [Link])
- Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. (URL: [Link])
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. (URL: [Link])
- The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development - MDPI. (URL: [Link])
- Real life applications of Agricultural Chemistry - GeeksforGeeks. (URL: [Link])
- Agricultural Chemistry: New Strategies and Environmental Perspectives to Feed A Growing Global Population - American Chemical Society. (URL: [Link])
- The Role of Chemistry in Modern Farming: Bridging Agriculture and Sustainable Development - Journal UIR. (URL: [Link])
- Methods of Soil Analysis Using Spectrophotometric Technology | HunterLab. (URL: [Link])
- About Agricultural Chemistry | Collections - Open Research Europe. (URL: [Link])
- Complete Guide to Soil Testing - Biome Makers. (URL: [Link])
- Soil Analytical Methods. (URL: [Link])
- analytical techniques in soil science. (URL: [Link])
- Soil Analysis -1. (URL: [Link])
- Agrochemical and Pesticide Analysis Methods - Charles River Labor
- How to Effectively Use Plant Growth Regulators for Maximum Crop Yield. (URL: [Link])
- Plant Growth Regulators: An Overview - ResearchG
- Plant Growth Regulators - ResearchG
- (PDF)
- Development of Analytical Methods to Analyze Pesticide Residues - PMC - NIH. (URL: [Link])
- Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes1 - European Commission's Food Safety. (URL: [Link])
- A Comprehensive Guide to Pesticide Residue Analysis - SCION Instruments. (URL: [Link])
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- 6. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
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- 8. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
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- 16. Controlled Release Fertilizer | How does it work? [deltachem.pro]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
Welcome to the technical support center for the synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride. This critical intermediate, a cornerstone in the manufacturing of cephalosporin antibiotics, presents unique synthesis challenges.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, designed to provide researchers, scientists, and drug development professionals with actionable insights to enhance yield, purity, and process robustness.
Section 1: Foundational Workflow & Key Transformations
The synthesis of this compound is typically achieved via a multi-step process rooted in the Hantzsch thiazole synthesis.[4][5] The general pathway involves the cyclocondensation of an α-halocarbonyl compound with a thiourea source, followed by hydrolysis and salt formation. Understanding this flow is critical for effective troubleshooting.
Caption: Troubleshooting decision tree for low yield.
Section 3: Frequently Asked Questions (FAQs) & In-Depth Solutions
Q1: My cyclocondensation reaction (Step 1) is sluggish and gives a complex mixture. What's happening?
A1: Underlying Principle: The Hantzsch synthesis between ethyl 4-chloroacetoacetate and thiourea is highly exothermic and sensitive to reaction conditions. [5]Poor temperature control can lead to side reactions, while an inappropriate solvent can hinder solubility and reaction rates.
Troubleshooting & Optimization:
-
Temperature Control is Paramount: The initial mixing of reactants should be performed at a low temperature (0-5 °C) with gradual addition to manage the exotherm. [2]A patent for a high-yield process describes adding the chloro-compound dissolved in a solvent to a cooled aqueous suspension of thiourea between 5-10°C, then allowing the reaction to warm to 25-30°C to complete. [1][6]2. Solvent Choice: While ethanol is common, water has been shown to be an effective and environmentally benign solvent for this step, often leading to high yields of the intermediate. [2][7]The choice of solvent can significantly impact reaction outcomes. [5][8] Data Snapshot: Solvent Impact on Thiazole Synthesis
Solvent Typical Conditions Advantages Potential Issues Water 0-10°C initially, then warm Green solvent, high yield, can precipitate intermediate directly. [2][7] Requires good stirring for suspensions. Ethanol Reflux Good solubility for many reactants. [5] May require longer reaction times; more complex workup. | Methanol | Reflux | Similar to ethanol, can be effective. [8]| Potential for side reactions like transesterification. |
Recommended Protocol (Aqueous Phase):
-
Suspend thiourea (1.0 eq) in deionized water. Stir and cool the suspension to 0-5 °C in an ice bath.
-
Slowly add ethyl 4-chloroacetoacetate (1.0 eq) dropwise over 2 hours, ensuring the internal temperature does not exceed 5 °C. [2]3. After the addition is complete, continue stirring at this temperature for 3 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Adjust the pH to ~7 with a base (e.g., ammonia) to precipitate the intermediate, ethyl 2-(2-aminothiazol-4-yl)acetate. [2]6. Filter the solid, wash with cold water, and dry under vacuum.
Q2: The hydrolysis of the ethyl ester intermediate (Step 2) is incomplete, or I'm seeing degradation. How can I optimize this?
A2: Underlying Principle: Saponification requires a sufficient stoichiometric amount of base and adequate thermal energy to drive the reaction to completion. However, the 2-aminothiazole ring can be sensitive to harsh basic conditions and prolonged high temperatures, potentially leading to ring-opening or other degradation pathways. The product itself, in its free acid form, can also be unstable and prone to decarboxylation. [1][6] Troubleshooting & Optimization:
-
Stoichiometry of Base: Use a slight excess of sodium hydroxide (e.g., 1.1-1.2 equivalents) to ensure complete conversion.
-
Reaction Conditions: A patented high-yield method involves suspending the intermediate ester in cold (0-3°C) concentrated hydrochloric acid, stirring for an hour, and then heating to 60°C for 6 hours. [2]This one-step hydrolysis and salt formation avoids isolating the unstable free acid.
-
Monitoring: Track the disappearance of the starting ester by HPLC. If the reaction stalls, a small additional charge of base or an increase in temperature might be necessary, but proceed with caution.
Recommended Protocol (Acid Hydrolysis & Isolation):
-
Prepare a vessel with concentrated hydrochloric acid and cool it to 0-3 °C.
-
Suspend the intermediate ethyl ester from the previous step in the cold acid with vigorous stirring.
-
Continue stirring at low temperature for approximately 60 minutes.
-
Gradually raise the temperature to 60 °C and maintain for 6 hours to complete hydrolysis.
-
After the reaction is complete (confirmed by HPLC), cool the mixture slowly to -5 to 0 °C to crystallize the hydrochloride salt. [2]6. Filter the product, wash with a cold non-polar solvent (like acetone or diethyl ether) to remove residual acid and impurities, and dry under vacuum. This method has been reported to achieve yields over 90% with high purity. [2]
Q3: My final product is off-color and shows impurities on analysis. What are the best purification strategies?
A3: Underlying Principle: Impurities can arise from side reactions at any stage or from residual starting materials. Common side products can include dimers or isomers formed during the Hantzsch reaction. [4]The final product's purity is critical for its use in pharmaceutical manufacturing. [3] Troubleshooting & Optimization:
-
Aqueous Wash: If the crude product was isolated from an organic solvent, washing with water can help remove water-soluble impurities like excess thiourea. [4]2. Recrystallization: This is the most effective method for achieving high purity. The key is selecting an appropriate solvent system. A mixture of polar protic solvents like ethanol/water or methanol/isopropanol is often effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble upon cooling.
-
Charcoal Treatment: If the product is colored, a hot filtration through a small amount of activated charcoal during the recrystallization process can remove colored impurities.
Recommended Protocol (Recrystallization):
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., 90% ethanol).
-
If necessary, add activated charcoal, stir for 5-10 minutes, and perform a hot filtration to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath or refrigerator (0-5 °C) to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
By systematically addressing each stage of the synthesis and understanding the chemical principles at play, you can effectively troubleshoot issues, optimize reaction conditions, and significantly improve the yield and purity of your this compound synthesis.
References
- U.S. Patent No. US4391979A. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
- Eureka | Patsnap. (n.d.). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
- Canadian Patent No. CA1159456A. (1983). Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride. Google Patents.
- ResearchGate. (n.d.). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride.
- Chinese Patent No. CN101948446B. (2012). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. Google Patents.
- Chinese Patent No. CN106699681A. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). Google Patents.
- World Intellectual Property Organization. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents.
- ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
- Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing.
- European Patent No. EP0482607B1. (1995). Process of producing 2-aminothiazole. Google Patents.
Sources
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 7. CN101948446B - Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride by Recrystallization
Welcome to the technical support guide for the purification of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride (CAS: 66659-20-9). This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals to effectively purify this critical pharmaceutical intermediate. As a key building block in the synthesis of several cephalosporin antibiotics, its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API)[1]. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize the process effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: Why is the purification of this compound so critical? A1: The compound is synthesized from starting materials like thiourea and 4-chloroacetoacetate derivatives[1][2][3]. The synthesis can result in various process-related impurities, including unreacted starting materials, by-products, and degradation products. One known degradation pathway is decarboxylation, which can occur in solution[3]. These impurities can interfere with subsequent synthetic steps, reduce the yield and purity of the final API, and introduce potentially harmful substances. Rigorous purification is a non-negotiable step in cGMP (current Good Manufacturing Practices) environments.
Q2: What makes recrystallization the preferred purification method for this hydrochloride salt? A2: Recrystallization is an ideal technique for purifying crystalline solids like this one[4]. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures. For this compound, its salt form and polar functional groups (amine, carboxylic acid) dictate its solubility profile, making it amenable to recrystallization from polar solvents like water or alcohol-water mixtures. This method is highly effective at removing small quantities of impurities, is scalable, and is generally more cost-effective than chromatographic methods for bulk purification.
Q3: What are the most critical parameters to control during the recrystallization process? A3: The three most critical parameters are:
-
Solvent System Selection: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
-
Rate of Cooling: Slow, controlled cooling is essential. Rapid cooling can cause the compound to precipitate or "crash out" of the solution, trapping impurities within the crystal lattice[5]. Slow cooling promotes the formation of large, well-ordered crystals, which are inherently purer.
-
Solvent Volume: Using the minimum amount of hot solvent necessary to fully dissolve the crude product is key. Using too much solvent will result in a low yield, as a significant portion of the product will remain dissolved in the mother liquor even after cooling[5][6].
Q4: What are the physical properties of the successfully purified product? A4: Purified this compound should be a white to off-white crystalline powder[4]. A key indicator of purity is its melting point, which should be sharp and within the range of 151-152°C[2][4]. Significant deviation or a broad melting range suggests the presence of impurities. Purity should be quantitatively confirmed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), which should ideally show a purity of >99%[1].
Data Presentation: Solvent System Properties
Choosing the correct solvent is the foundation of a successful recrystallization. As a polar hydrochloride salt, the compound's solubility is highest in polar protic solvents. The table below outlines common choices.
| Solvent | Boiling Point (°C) | Polarity Index | Suitability Notes |
| Water | 100 | 10.2 | Excellent solvent when hot, but solubility may still be significant when cold, potentially impacting yield. Good for removing non-polar impurities. |
| Methanol | 65 | 5.1 | The compound is slightly soluble in methanol[4]. Can be an effective co-solvent with water to fine-tune solubility. High volatility. |
| Ethanol | 78 | 4.3 | Similar to methanol, useful as a co-solvent. Less volatile and toxic than methanol. |
| Isopropanol (IPA) | 82 | 3.9 | An excellent choice as a co-solvent or anti-solvent with water. It is less volatile than methanol and can provide a desirable solubility gradient. |
Experimental Protocol: Recrystallization Workflow
This protocol provides a robust, step-by-step methodology for the purification of this compound using a water/isopropanol solvent system.
Safety Precautions: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and cooling)[7].
-
Add a minimal amount of deionized water to the flask, just enough to create a slurry.
-
Heat the mixture on a hot plate with stirring. Add hot deionized water portion-wise until the solid completely dissolves. Crucial: Record the total volume of water used.
-
-
Decolorization (If Necessary):
-
If the solution is colored, remove it from the heat and add a very small amount (1-2% of the solute's weight) of activated charcoal.
-
Bring the solution back to a boil for 2-3 minutes. The charcoal will adsorb colored, high-molecular-weight impurities.
-
-
Hot Filtration:
-
Pre-heat a separate filter funnel and receiving flask to prevent premature crystallization during filtration.
-
Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass. This slows evaporation and prevents contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling and better crystal formation[5]. Crystal formation should ideally begin within 5-20 minutes.
-
Once the flask has reached room temperature, begin adding isopropanol (anti-solvent) dropwise with gentle swirling until the solution becomes slightly turbid.
-
Place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Crystal Collection & Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystal cake with a small amount of ice-cold isopropanol or a pre-chilled water/isopropanol mixture to rinse away any residual soluble impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum at a temperature not exceeding 40-50°C to remove all traces of solvent. Drying to a constant weight is recommended.
-
-
Analysis:
-
Determine the melting point and assess purity via HPLC.
-
Recrystallization Workflow Diagram
Caption: A decision tree for troubleshooting common issues.
References
- Eureka | Patsnap. (n.d.). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
- Hoechst Aktiengesellschaft. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. U.S. Patent No. 4,391,979.
- Tianming Pharmaceutical. (n.d.). 2-(2-Aminothiazol-4-yl) Acetic Acid HCl.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Hoechst Aktiengesellschaft. (1983). Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride. Canadian Patent No. CA1159456A.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic.
- PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information.
- Asian Publication Corporation. (2021). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Asian Journal of Chemistry, 33(5), 1081-1086.
- Jouyban, A. (2018). Comment on “Measurement and Correlation of Solubilities of (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid in Different Pure Solvents and Binary Mixtures of Water + (Ethanol, Methanol, or Glycol)”. Journal of Chemical & Engineering Data, 63(6), 2219-2221.
Sources
- 1. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Tips & Tricks [chem.rochester.edu]
Technical Support Center: 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
Welcome to the technical support resource for 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS 66659-20-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical solutions for the storage, handling, and use of this critical cephalosporin intermediate.
Introduction to this compound
This compound is a key building block in the synthesis of numerous third-generation cephalosporin antibiotics.[1][2] Its purity and stability are paramount to achieving high yields and desired outcomes in complex synthetic pathways. This guide addresses the most common questions and troubleshooting scenarios encountered in the laboratory to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Receiving and Initial Inspection
Q: My vial of this compound arrived at room temperature. Is it still viable?
A: Yes, the compound is generally stable for shipment at ambient temperatures.[3] However, upon receipt, it is crucial to transfer it to the recommended storage conditions of 2-8°C for long-term stability.[4]
Q: What should the compound look like?
A: It should be a white to off-white crystalline powder or solid.[4][5] Any significant deviation in color (e.g., dark yellow or brown) may indicate potential degradation, and you should contact your supplier.
Storage of Solid Compound
Q: What are the optimal storage conditions for the solid (powder) form?
A: The recommended storage condition is 2-8°C in a tightly sealed container.[4] For long-term storage, some suppliers recommend -20°C.[3] To prevent degradation from atmospheric moisture and oxygen, storing under an inert gas like argon or nitrogen is best practice.[4]
Q: Why is refrigerated storage so important? What happens if I leave it on the bench?
A: The hydrochloride salt form of 2-(2-aminothiazol-4-yl)acetic acid is significantly more stable than its free acid counterpart.[6] The free acid is known to be light-sensitive and can readily undergo decarboxylation in solution.[7] While the hydrochloride form is more robust and considered light-stable, refrigerated storage minimizes the rate of any potential degradation over time, ensuring the compound's purity and reactivity for your experiments.[6]
Logical Flow: From Solid to Solution
Caption: Recommended workflow from receiving to storing stock solutions.
Reconstitution and Solution Storage
Q: What solvent should I use to make a stock solution?
A: The compound is described as being slightly soluble in methanol and soluble in other organic solvents.[4] For creating stock solutions, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used. It is crucial to use anhydrous solvents to prevent hydrolysis.
Q: Can I store the compound in an aqueous solution?
A: It is not recommended to store this compound in aqueous solutions for extended periods. As an intermediate in cephalosporin synthesis, it can be susceptible to hydrolysis, especially under non-neutral pH conditions.[8][9] Studies on related cephalosporins show that aqueous stability is dependent on pH, concentration, and temperature, with degradation often observed within hours or days at room temperature.[10]
Q: How should I store my stock solutions?
A: For maximum stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. A patent for a synthesis method notes the hydrochloride salt is stable in solution, but provides no specific timeframe.[6] As a best practice derived from handling similar intermediates, it is advisable to use freshly prepared solutions for reactions whenever possible.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound (M.W. 194.64 g/mol ) to equilibrate to room temperature before opening to prevent condensation of moisture.[4]
-
Weighing: In a fume hood, weigh out 19.46 mg of the compound.
-
Dissolution: Transfer the solid to a sterile vial. Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex or sonicate gently until the solid is completely dissolved.
-
Storage: Aliquot into smaller, single-use vials, seal tightly (e.g., with paraffin film), and store at -20°C, protected from light.
Troubleshooting Guide
Issue 1: Low Yield in Acylation Reactions
Q: I am getting a low yield in my acylation reaction where this compound is the amine component. What could be the cause?
A: Low yields in acylation reactions involving this intermediate can stem from several factors. Here is a systematic approach to troubleshooting the issue.
Troubleshooting Workflow: Low Acylation Yield
Caption: A systematic approach to troubleshooting low acylation yields.
Detailed Troubleshooting Steps:
-
Reagent Integrity:
-
This compound: Has the solid been stored properly at 2-8°C, protected from light and moisture? Has your stock solution been stored correctly and is it freshly prepared? Degradation of the starting material is a primary cause of low yields.
-
Acylating Agent: Ensure your acylating agent (e.g., acyl chloride) is fresh and has not been hydrolyzed by exposure to atmospheric moisture.
-
-
Reaction Conditions:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Use freshly dried solvents and perform the reaction under an inert atmosphere (nitrogen or argon).
-
Base Stoichiometry: Remember that you are starting with a hydrochloride salt. You will need at least one equivalent of base to neutralize the HCl and free the amine for reaction, plus any additional base required by the specific reaction mechanism. A non-nucleophilic base is often preferred.
-
Temperature: Acylation reactions can be exothermic. Running the reaction at a lower temperature (e.g., 0°C) during the addition of reagents can prevent side reactions and degradation.
-
Issue 2: Unexpected Peaks in Characterization (NMR/LC-MS)
Q: I see an unexpected peak in my analysis that suggests a loss of the carboxylic acid group. What is happening?
A: You are likely observing the product of decarboxylation. The free acid form of 2-(2-aminothiazol-4-yl)acetic acid is known to be susceptible to decarboxylation, yielding 2-amino-4-methylthiazole.[6][7]
Causality and Prevention:
-
Cause: This can happen if the reaction conditions are too harsh (e.g., excessive heat) or if the pH becomes basic for a prolonged period, which can favor the formation of the free carboxylate that is more prone to decarboxylation.
-
Prevention:
-
Maintain controlled, and preferably lower, reaction temperatures.
-
Minimize reaction time.
-
If possible, perform the reaction under neutral or slightly acidic conditions. The hydrochloride salt form is specifically used to enhance stability and prevent this unwanted side reaction.[6]
-
| Parameter | Recommended Condition | Rationale for Scientific Integrity |
| Solid Storage | 2-8°C, desiccated, dark, under inert gas | Minimizes thermal degradation, hydrolysis, and photo-oxidation, ensuring the starting material's purity.[4][5] |
| Solvent for Stocks | Anhydrous DMSO or DMF | Prevents hydrolysis of the compound, which can occur in the presence of water. |
| Stock Solution Storage | -20°C or -80°C, single-use aliquots | Reduces the rate of solution-phase degradation and prevents contamination and degradation from freeze-thaw cycles. |
| Reaction Conditions | Anhydrous, inert atmosphere | Protects reagents from water and oxygen, which can lead to side reactions and lower yields.[11] |
References
- Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574.
- Tianming Pharmaceutical. 2-(2-Aminothiazol-4-yl) Acetic Acid HCl - High-Quality API Supplier.
- Kurochkina, V. B., Larina, E. L., Libinson, G. S., & Nys, P. S. (1994). [Stability of various cephalosporins in solutions. Cefazolin, cefazedone, cefaclor]. Antibiotiki i khimioterapiia = Antibiotics and chemoterapy [sic], 39(12), 3-7.
- Hoechst Aktiengesellschaft. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride (United States Patent No. US4391979A). U.S. Patent and Trademark Office.
- Singh, S., & Bakshi, M. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Kuleshova, E. I., et al. (2022). Stability of Cephalosporins in Solution in Terms of the Colour of Solution and Impurities. Regulatory Research and Medicine Evaluation, 12(4), 516-527.
- CD Formulation. (n.d.). Light Stability Analysis.
- Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
- Hoechst Canada Inc. (1983). Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride (Canada Patent No. CA1159456A). Google Patents.
- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
- Martín, J. F., Gutiérrez, S., & Demain, A. L. (2021). Cephalosporins as key lead generation beta-lactam antibiotics. Journal of industrial microbiology & biotechnology, 48(5-6), kuab021.
- Zhang, L., et al. (2023). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. Science Progress, 106(4).
- Romano, A., et al. (2020). Penicillin and cephalosporin cross-reactivity: role of side chain and synthetic cefadroxil epitopes. Allergy, Asthma & Clinical Immunology, 16(1), 1-9.
- Cirrincione, G., et al. (1997). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (7), 1475-1480.
- Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (8), 1077-1081.
- Sandoz AG. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates (Patent No. WO2011029596A1). Google Patents.
- Castaneda-Pizan, C., & Ponder, E. L. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Pharmacy, 7(3), 129.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Jeffres, M. (2025, July). Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. IDStewardship.
Sources
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- 2. 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride | 66659-20-9 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. Light Stability Test - Protheragen [protheragen.ai]
- 6. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 7. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 8. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Stability of various cephalosporins in solutions. Cefazolin, cefazedone, cefaclor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Cephalosporins in Solution in Terms of the Colour of Solution and Impurities | Kuleshova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Handling precautions for 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride powder
Welcome to the technical support guide for 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS: 66659-20-9). This document is designed for our valued partners—researchers, scientists, and drug development professionals—to provide expert guidance and troubleshoot common issues encountered during the handling and application of this critical synthetic intermediate. Our goal is to ensure you can utilize this compound with the highest degree of safety, precision, and success in your projects.
Section 1: Core Compound Characteristics & Safety First
Before delving into experimental troubleshooting, it is imperative to understand the fundamental properties and safety protocols for this compound. Adherence to these guidelines is the first step in a successful and safe experiment.
Key Safety Information:
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation. | Wear protective gloves and clothing. Wash hands thoroughly after handling.[1] |
| H319 | Causes serious eye irritation. | Wear safety goggles or a face shield.[1] |
| H335 | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area, preferably a fume hood.[1][2] |
Personal Protective Equipment (PPE) Protocol:
Our internal validation confirms that a standard PPE ensemble is effective. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Impervious lab coat and gloves (nitrile or neoprene). Always inspect gloves before use and use proper removal technique.[4]
-
Respiratory Protection: For operations generating significant dust, a full-face respirator with an appropriate particle filter is recommended.[2][3]
Section 2: Troubleshooting Guide for Experimental Workflows
This section addresses specific issues you may encounter during your experiments, providing not just a solution, but the scientific reasoning behind it.
Issue 1: Difficulty Dissolving the Powder (Poor Solubility)
You're preparing for a reaction and find that the this compound powder is not dissolving as expected in your chosen solvent.
Causality Analysis: The solubility of this compound is highly dependent on the solvent's polarity and its ability to interact with the hydrochloride salt and the functional groups of the molecule. While broadly described as "soluble in organic solvents," its performance varies significantly.[5] The hydrochloride form enhances aqueous solubility compared to the free base, but it can be limited in less polar organic solvents.
Troubleshooting Protocol:
-
Solvent Selection: Refer to the solubility chart below. For amide coupling reactions, polar aprotic solvents like DMF or DMSO are typically the most effective choice.
-
Gentle Heating: Warm the mixture gently (e.g., to 40-50°C). This increases the kinetic energy of the solvent molecules, overcoming the lattice energy of the solid more effectively. Avoid aggressive heating, which could risk thermal degradation.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation. This helps break down agglomerates and increases the surface area of the solid exposed to the solvent, accelerating dissolution.
-
pH Adjustment (Aqueous Systems): If dissolving in an aqueous or semi-aqueous system, the pH is critical. As a hydrochloride salt of an amino acid, its solubility is lowest near its isoelectric point. Adjusting the pH away from this point can significantly increase solubility. However, for subsequent reactions, be mindful that changing the pH will affect the reactive state of the amine and carboxylic acid groups.
Solubility Data Summary (Qualitative):
| Solvent | Solubility | Rationale & Expert Notes |
| Water | Soluble | The hydrochloride salt makes it water-soluble. The free base is noted as insoluble.[6] |
| Methanol (MeOH) | Slightly Soluble | Limited solubility reported.[7] May require heating or sonication for practical concentrations. |
| Dimethylformamide (DMF) | Soluble | A common and effective solvent for amide coupling reactions involving this intermediate. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Excellent solvent for polar compounds. A good choice for stock solutions or reactions. |
| Dichloromethane (DCM) | Sparingly Soluble | Generally not a suitable solvent for this polar salt. |
| Acetonitrile (ACN) | Sparingly Soluble | May be used as a co-solvent but is unlikely to be effective on its own. |
Issue 2: Inconsistent or Low Yields in Amide Coupling Reactions
You are performing an amide coupling reaction to attach the 2-(2-aminothiazol-4-yl)acetyl side chain, but the reaction yield is poor or varies between batches.
Causality Analysis: Amide coupling reactions are sensitive to several factors: the activation of the carboxylic acid, the nucleophilicity of the amine, and potential side reactions. The 2-aminothiazole moiety contains two nucleophilic nitrogen atoms—the exocyclic amino group and the ring nitrogen. While the exocyclic amino group is generally more nucleophilic, the choice of coupling agent and reaction conditions can influence reactivity and lead to undesired side products.
Troubleshooting Workflow:
The following decision tree illustrates a logical workflow for troubleshooting poor amide coupling yields.
Caption: Troubleshooting workflow for amide coupling reactions.
Expert Recommendations:
-
Acid Activation is Key: The carboxylic acid must be activated to form a reactive intermediate. Standard coupling agents like HATU, HBTU, or EDC in combination with an additive like HOBt are effective.
-
Self-Validation: Always pre-activate the carboxylic acid with the coupling agent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding your amine component. This ensures the active ester is formed in high concentration, minimizing side reactions.
-
-
The Role of the Base: As you are starting with a hydrochloride salt, at least two equivalents of base are required: one to neutralize the HCl and one to facilitate the coupling reaction. Using a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to prevent it from competing with your desired amine nucleophile.
-
To Protect or Not to Protect? The exocyclic amino group on the thiazole ring is a potential site for side reactions (e.g., acylation). For many standard amide couplings, this group is sufficiently less reactive than the primary/secondary amine you are coupling with, and protection is not necessary. However, if you are using a highly reactive electrophile or are seeing persistent side products, consider protecting the aminothiazole nitrogen with a standard protecting group like Boc or Cbz.
Issue 3: Powder Appears Clumpy, Discolored, or is Difficult to Handle
Upon opening the container, you observe that the white to off-white powder is clumpy, has a yellowish tint, or exhibits significant static, making it difficult to weigh accurately.
Causality Analysis: This compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This leads to clumping. Discoloration may indicate degradation due to exposure to light or air (oxidation).[3] Static charge is common with fine, dry powders.
Handling and Storage Protocol:
-
Storage: Always store the container tightly closed in a dry, cool, and well-ventilated place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[3][7] Recommended long-term storage is at 2-8°C.
-
Handling:
-
Minimize exposure to ambient air. Open the container in a glove box or glove bag if possible, especially if handling larger quantities.
-
Weigh the powder quickly and reseal the container immediately.
-
For static-prone powder, use an anti-static gun or ionizing bar near the balance. Using a metal spatula can also help dissipate some charge.
-
-
If Clumping Occurs: If the material has absorbed moisture and clumped, it can sometimes be gently broken up with a spatula. However, be aware that the presence of water may impact the stoichiometry of your reaction. For critical applications, drying the material under vacuum may be necessary, but do not heat excessively as the compound's melting point is around 152°C.[2]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the long-term stability of this compound in solid form and in solution?
-
A1: The solid hydrochloride salt is stable when stored correctly (cool, dry, protected from light).[8][9] A patent for its synthesis notes that the compound is "stable both in solution and as a solid."[1][3] However, as a best practice, solutions should be prepared fresh for each use. If storage is necessary, we recommend storing solutions at -20°C under an inert atmosphere and using them within a few days. Monitor for any color change or precipitation, which would indicate degradation.
Q2: What are the expected decomposition products under stress conditions?
-
A2: Based on the structure, potential degradation pathways under forced degradation conditions (e.g., strong acid/base, high heat, oxidation) include hydrolysis of the thiazole ring, oxidation of the sulfur atom to a sulfoxide or sulfone, and decarboxylation.[4][5][7][10]
Q3: Can I use this compound directly for amide coupling, or does the hydrochloride need to be neutralized first?
-
A3: You can use the hydrochloride salt directly. The key is to add a sufficient amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) to the reaction mixture. You will need at least one equivalent to neutralize the HCl and additional base as required by the specific coupling protocol.
Q4: What is a good starting point for developing an HPLC method to check the purity of this compound?
-
A4: A reversed-phase HPLC method is a suitable choice. Here is a recommended starting protocol that you can optimize for your system:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at ~270 nm (the aminothiazole chromophore should have a strong absorbance in this region).
-
Self-Validation: Always run a blank (diluent injection) and a standard to confirm the retention time and peak shape before analyzing your sample.
-
HPLC Method Development Workflow:
Caption: Workflow for developing an HPLC purity method.
We trust this guide will serve as a valuable resource in your research and development efforts. Should you encounter issues not covered here, please do not hesitate to contact our technical support team.
References
- Bhongade, B., Talath, S., & Gadad, A. (2016). Forced Degradation Studies: A Tool for Profiling of Drug Degradation. MedCrave Online Journal of Pharmaceutical Research, 1(1).
- 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride MSDS. (2016, August 22). Capot Chemical.
- 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride. (n.d.). Tianming Pharmaceutical.
- Forced Degradation Studies. (2016, December 14). MOJ Bioequivalence & Bioavailability.
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983). U.S.
- (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). (n.d.). PubChem.
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent.
- Process for the preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride. (1984).
- (2-Amino-1,3-thiazol-4-yl)acetic acid. (n.d.). PubChem.
- Amide coupling help. (2022, March 24). Reddit.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-140.
- Mobile phase and conditions for HPLC analysis of lactic acid and acetic acid. (2012, March 20). ResearchGate.
- HPLC solvents and mobile phase additives. (n.d.). UCL.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Amide Synthesis. (n.d.). Fisher Scientific.
Sources
- 1. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. scispace.com [scispace.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nacalai.com [nacalai.com]
- 9. 2-(2-Aminothiazol-4-yl) acetic acid, HCl | CymitQuimica [cymitquimica.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Identifying and minimizing by-products in aminothiazole synthesis
Welcome to the Technical Support Center for Aminothiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and minimizing by-products in this critical synthetic process. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter in the lab, with a focus on the widely-used Hantzsch aminothiazole synthesis and its variations.
Introduction: The Challenge of Purity in Aminothiazole Synthesis
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceutical agents.[1][2] The Hantzsch synthesis, a classic and versatile method, involves the condensation of an α-haloketone with a thiourea or thioamide.[1][3][4] While seemingly straightforward, this reaction is often plagued by the formation of various by-products, which can complicate purification, reduce yields, and compromise the integrity of downstream applications. Understanding the mechanistic origins of these impurities is paramount to developing robust and efficient synthetic protocols. This guide provides in-depth, field-proven insights to help you navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during aminothiazole synthesis in a practical question-and-answer format.
Question 1: My reaction is producing a significant isomeric impurity that is difficult to separate from my desired 2-aminothiazole product. What is it and how can I prevent its formation?
Answer:
This is a very common issue, particularly when using N-monosubstituted thioureas. The primary culprit is often the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole .[5][6][7]
Causality: The regioselectivity of the cyclization step in the Hantzsch synthesis is highly dependent on the reaction's pH.[5]
-
Neutral or Basic Conditions: Under these conditions, the reaction favors the formation of the desired 2-(N-substituted amino)thiazole.[5][8]
-
Acidic Conditions: An acidic environment promotes the formation of the 2-imino-2,3-dihydrothiazole isomer.[6][7] In some cases, with specific starting materials and strongly acidic conditions (e.g., 10M-HCl-EtOH), the imino isomer can even become the major product.[6][8]
Experimental Protocol to Minimize the Imino By-product:
-
Solvent Selection: Employ a neutral or slightly basic solvent. While alcohols like ethanol are common, consider aprotic solvents such as DMF, especially for certain variations of the synthesis.[5]
-
pH Control: If your reaction medium is acidic, add a mild, non-nucleophilic base to neutralize it.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and the formation of by-products.[5][8]
-
Temperature Management: While some reactions require heat, excessive temperatures can promote side reactions.[5] Start at a moderate temperature and adjust as needed based on reaction monitoring.
Question 2: My final product is contaminated with unreacted thiourea. What is the most effective way to remove it?
Answer:
Residual thiourea is a frequent impurity, often due to the use of a slight excess to drive the reaction to completion.[9] Fortunately, its physical properties make it relatively easy to remove.
Purification Strategies:
-
Aqueous Wash: Thiourea is water-soluble, so washing the crude product with water is an effective initial purification step.[9]
-
Precipitation and Filtration: 2-Aminothiazole products are often poorly soluble in water. Neutralizing the reaction mixture with a weak base like sodium carbonate can precipitate the desired product, which can then be collected by filtration, leaving the more soluble thiourea behind in the filtrate.[9]
-
Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent is a powerful technique.[9]
Question 3: I am attempting a Cook-Heilborn synthesis using an α-aminonitrile and carbon disulfide, but my product has a mercapto group at the 2-position. Why is this happening?
Answer:
The formation of a 5-amino-2-mercaptothiazole is an expected outcome when using carbon disulfide (CS₂) in the Cook-Heilborn synthesis.[5]
Mechanistic Explanation: In this reaction, the carbon disulfide molecule provides both the carbon and one of the sulfur atoms for the thiazole ring. The second sulfur atom from the CS₂ molecule forms the mercapto group at the 2-position.[5][10]
To Avoid the Mercapto Group:
If a 2-unsubstituted or 2-amino-5-aminothiazole is desired, a different reagent must be used in place of carbon disulfide.
-
For a 2-hydroxy-5-aminothiazole: Use carbon oxysulfide (COS).[5]
-
For a 2-substituted-amino-5-aminothiazole: Use isothiocyanates.[5]
Frequently Asked Questions (FAQs)
Q1: My aminothiazole synthesis has a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in Hantzsch-type syntheses can stem from several factors. A systematic approach to troubleshooting is recommended.[9]
-
Purity of Starting Materials: Impurities in the α-haloketone or thiourea can lead to unwanted side reactions.[7][9] Ensure the purity of your starting materials before beginning the synthesis. α-halocarbonyl compounds, in particular, can be unstable and should be freshly prepared or stored under appropriate conditions (e.g., cold and dark).[5]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. If the reaction is sluggish at room temperature, consider a modest increase in temperature, as the Hantzsch synthesis often requires heating.[9] Experimenting with different solvents can also significantly impact the yield.[9]
-
Improper Stoichiometry: A slight excess of one reagent, commonly thiourea, is often used to ensure complete conversion of the limiting reagent.[9]
-
Decomposition of Thiourea: Thiourea can decompose, especially under harsh acidic or thermal conditions, leading to the formation of by-products and reducing the amount available for the desired reaction.[11][12][13] Visible signs of thiourea degradation include a yellowish color, the emission of ammonia or sulfurous odors, and clumping due to moisture absorption.[11]
Q2: Besides the isomeric imine, what other by-products should I be aware of?
A2: Several other by-products can form depending on the specific reactants and conditions:
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of the initial α-haloketone and thiourea.[9]
-
Thiourea Decomposition Products: Thermal decomposition of thiourea can produce ammonia, carbon disulfide, and other compounds.[11][12]
-
Bis-thiazoles: Under certain conditions, condensation by-products like bis-thiazoles can form.[7]
A thorough analysis of your crude product using spectroscopic methods like NMR and MS is crucial for identifying specific by-products.[9]
Q3: Are there alternative, "greener" methods for aminothiazole synthesis that might produce fewer by-products?
A3: Yes, several modern approaches aim to improve the efficiency and environmental friendliness of aminothiazole synthesis.
-
One-Pot Syntheses: Many modified Hantzsch procedures are now one-pot reactions, where the α-haloketone is generated in situ from a ketone and a halogen source like N-bromosuccinimide (NBS).[14][15] This avoids the need to handle lachrymatory and toxic α-haloketones.[16]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[5][17]
-
Catalytic Methods: The use of catalysts, such as silica-supported tungstosilisic acid, can enhance reaction rates and selectivity.[8][18]
-
Solvent-Free Conditions: Some methods have been developed that proceed under solvent-free conditions, reducing waste and simplifying workup.[5][8]
Visualizing Reaction Pathways
To better understand the concepts discussed, the following diagrams illustrate the key reaction mechanisms.
Caption: The general workflow of the Hantzsch aminothiazole synthesis.
Caption: The influence of pH on regioselectivity in Hantzsch synthesis.
Data Summary: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing the yield of the desired aminothiazole and minimizing by-product formation. The following table summarizes the impact of key experimental variables.
| Parameter | Potential Issue if Not Optimized | Recommended Action | Expected Outcome |
| Temperature | Low conversion of starting materials or formation of degradation products.[9] | Systematically study a range of temperatures to find the optimal balance between reaction rate and selectivity.[9] | Increased reaction rate and higher conversion to the desired product. |
| Solvent | Poor solubility of reactants, slow reaction rate, or promotion of side reactions.[9] | Screen a variety of solvents with different polarities (e.g., ethanol, DMF).[5] | Improved reaction kinetics and yield. |
| Reaction Time | Incomplete reaction, leading to low yield and contamination with starting materials. | Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.[9] | Drive the reaction to completion and maximize the yield of the aminothiazole. |
| pH | Formation of the undesired 2-imino-2,3-dihydrothiazole isomer.[5][6] | For the 2-amino isomer, ensure the reaction is run under neutral or slightly basic conditions.[5][8] | Favors the formation of the desired 2-aminothiazole regioisomer. |
| Stoichiometry | Incomplete conversion of the limiting reagent. | Use a slight excess of one reagent (often thiourea) to drive the reaction to completion.[9] | Maximized conversion of the more valuable or limiting starting material. |
References
- BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- BenchChem. (n.d.). Troubleshooting common side reactions in aminothiazole synthesis.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- Various Authors. (2025). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Various Journals.
- N.N. (1949). Purification of 2-aminothiazole. U.S. Patent 2,489,038.
- Caille, S., Bercot, E. A., Cui, S., & Faul, M. M. (2008). New Methods for the Synthesis of 2-aminothiazolones. Journal of Organic Chemistry, 73(5), 2003-2006. [Link]
- BenchChem. (n.d.). Strategies to minimize degradation of thiourea compounds during storage.
- Various Authors. (2025). Various methods for the synthesis of 2-aminothiazoles. ResearchGate.
- Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances. [Link]
- ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc.
- Jagdale, B.S., & Adole, V.A. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars (IJPRS), 4(3), 46-49.
- BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
- Various Authors. (2025). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. ResearchGate.
- Various Authors. (n.d.). Chemical synthesis of 2-aminothiazole analogs. ResearchGate.
- Wikipedia. (n.d.). 2-Aminothiazole.
- N.N. (1976). Method for the purification of 2-aminothiazole. U.S. Patent 3,997,550.
- Various Authors. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Various Authors. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.
- Various Authors. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.
- Various Authors. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate.
- Various Authors. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health.
- Various Authors. (2025). Oxidation and Decomposition Kinetics of Thiourea Oxides. ResearchGate.
- Various Authors. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI.
- Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
- Various Authors. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- National Institutes of Health. (n.d.). Thiourea. PubChem.
- Various Authors. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.
- Various Authors. (2025). Kinetics of Thermal Decomposition of Thiourea. ResearchGate.
- Various Authors. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate.
- BenchChem. (n.d.). A Comparative Analysis of 2-Aminothiazole Synthesis Methods.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- N.N. (1992). Process of producing 2-aminothiazole. European Patent 0482607B1.
- Various Authors. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate.
- Various Authors. (2025). Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Various Authors. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
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- 14. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 15. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 18. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
Troubleshooting common issues in cephalosporin side-chain synthesis
Technical Support Center: Cephalosporin Side-Chain Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Cephalosporin Side-Chain Synthesis. As a Senior Application Scientist, I understand the intricate challenges you face at the bench. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues, from low yields to unexpected impurities. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research and development.
Section 1: Acylation of the Cephalosporin Core (7-ACA/7-ADCA)
The coupling of the side chain to the 7-amino position of the cephalosporin nucleus (like 7-aminocephalosporanic acid, 7-ACA, or 7-aminodeacetoxycephalosporanic acid, 7-ADCA) is the cornerstone of semi-synthetic cephalosporin production. However, it is fraught with potential pitfalls.
FAQ 1: My acylation reaction is resulting in very low yields. What are the most likely causes?
Low yield is a multifaceted problem often stemming from starting material quality, solubility issues, or suboptimal reaction conditions.
-
Answer: Let's break down the common culprits for low acylation yields:
-
Poor Solubility of the Cephalosporin Nucleus: 7-ACA and 7-ADCA are notoriously insoluble in many common organic solvents.[1] Performing the reaction as a heterogeneous slurry often leads to slow, incomplete conversion.
-
Troubleshooting: A widely adopted industrial solution is to protect the C-4 carboxylic acid as a silyl ester.[1][2] This transient protection dramatically increases solubility in organic solvents like dichloromethane (DCM) or acetonitrile.[2][3] The silyl group is easily removed during aqueous workup.[1]
-
-
Inadequate Activation of the Side-Chain Carboxylic Acid: The carboxylic acid of the side chain must be activated to react with the 7-amino group. Incomplete activation is a direct cause of low conversion.
-
Troubleshooting: Common activation methods include conversion to an acyl chloride or using a mixed anhydride. Ensure your activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and the reaction is performed under strictly anhydrous conditions. For sensitive substrates, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be effective, though they introduce purification challenges.
-
-
Suboptimal Reaction Conditions (Temperature & pH): Temperature control is critical. Acylation is exothermic, and excessive heat can lead to degradation of the sensitive β-lactam ring.[4] Similarly, the pH must be carefully controlled, especially in aqueous or biphasic systems, to ensure the 7-amino group is deprotonated and nucleophilic.[4][5]
-
Troubleshooting: Run the acylation at low temperatures, typically between -20°C and 0°C, to manage the exotherm and minimize side reactions. If using a biphasic system, maintain the pH of the aqueous layer between 6.0 and 7.5.[4]
-
-
Workflow for Troubleshooting Low Acylation Yield
Below is a logical decision tree to guide your troubleshooting process.
Caption: Decision tree for troubleshooting low acylation yields.
Section 2: Protecting Group Strategies and Side Reactions
Protecting groups are essential for achieving selectivity but can also introduce complications.[6][7]
FAQ 2: I'm observing significant epimerization at the α-carbon of my amino acid side chain. How can I prevent this?
Epimerization, the inversion of stereochemistry at the chiral center of the side chain, is a critical issue as it leads to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[8][9]
-
Answer: Epimerization is primarily caused by the formation of an oxazolone intermediate or direct deprotonation of the α-proton under basic conditions, especially when the carboxylic acid is highly activated.[9]
-
Choice of Protecting Group: The amino group of the side chain must be protected to prevent it from reacting with the activated carboxyl group. The type of protecting group is crucial.
-
Solution: Using a Dane salt is a classic and highly effective strategy.[10] The enamine structure of the Dane salt deactivates the α-proton, making it less susceptible to abstraction and thus preventing epimerization.[8] The Dane salt is easily removed under mild acidic conditions after the acylation is complete.[1]
-
-
Activation Method and Temperature: Over-activation of the carboxylic acid (e.g., using a highly reactive acyl chloride at elevated temperatures) increases the acidity of the α-proton, promoting epimerization.
-
Solution: When using an acyl chloride, form it at low temperatures (e.g., with oxalyl chloride in DCM at 0°C) and use it immediately. Couple it with the cephalosporin nucleus at a strictly controlled low temperature (e.g., -40°C to -20°C).
-
-
Table 1: Comparison of Common Amine Protecting Groups for Side Chains
| Protecting Group | Abbreviation | Introduction Method | Cleavage Condition | Key Advantage |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) | Stable to a wide range of conditions.[7] |
| Dane Salt | - | Acetoacetic ester (e.g., methyl acetoacetate) and a base (e.g., KOH).[10] | Mild acid (e.g., HCl at pH 1.5-2.0).[1] | Excellent suppression of epimerization.[8] |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Orthogonal to acid-labile groups like Boc.[7] |
Protocol: General Procedure for Dane Salt Formation
-
Dissolve the α-amino acid (e.g., D-(-)-α-Phenylglycine) in an appropriate solvent (e.g., methanol).
-
Add an equimolar amount of a base such as potassium hydroxide.
-
Add a slight excess (1.1 equivalents) of methyl acetoacetate.
-
Stir the reaction at room temperature for 2-4 hours until the formation of the Dane salt is complete, which can be monitored by TLC or HPLC.
-
The resulting potassium Dane salt can often be precipitated by adding a non-polar solvent and used directly in the next step.[10]
Section 3: Impurity Profiling and Purification
The final purity of the cephalosporin active pharmaceutical ingredient (API) is paramount. Understanding and controlling impurities is a major focus of process development.[3]
FAQ 3: My final product is contaminated with several impurities after cleavage of the protecting groups and workup. What are the common culprits?
Impurity formation can occur at any stage, from the starting materials to the final isolation steps.
-
Answer: Common impurities in cephalosporin synthesis can be categorized as follows:[3][11]
-
Process-Related Impurities: These originate from the synthetic route itself.
-
Unreacted Starting Materials: Incomplete conversion can leave residual 7-ACA or side-chain precursors.[3]
-
Diastereomers: As discussed, epimerization of the side chain is a major source of impurities.[11][12]
-
Over-acylation: If the side chain itself has a reactive functional group (like a hydroxyl or a second amine), it may be acylated.
-
-
Degradation Impurities: The cephalosporin core is susceptible to degradation.
-
β-Lactam Ring Hydrolysis: Exposure to strong acidic or basic conditions, or even just water over prolonged periods, can open the β-lactam ring, rendering the compound inactive.[3]
-
Δ³-Isomerization: The double bond in the dihydrothiazine ring can migrate from the Δ³ to the Δ² position, particularly under basic conditions. This Δ²-isomer is a common degradation product.[3]
-
Lactone Formation: In 3'-hydroxymethyl cephalosporins, the alcohol can cyclize onto the C-4 carboxylate, especially if the acid is unprotected.[13]
-
-
Purification Strategies
Purification of cephalosporins often relies on their amphoteric nature and differences in polarity.
-
Crystallization: This is the most common industrial method. The crude product is dissolved in a suitable solvent system, and the pH is carefully adjusted to the isoelectric point of the cephalosporin, causing it to precipitate while more soluble impurities remain in the mother liquor.[14]
-
Chromatography: For laboratory-scale purification and for removing closely related impurities, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[14][15] Adsorption chromatography using synthetic resins is also widely used for initial capture and purification from fermentation broths or reaction mixtures.[16]
Diagram: Common Degradation Pathways
Caption: Key degradation pathways for the cephalosporin nucleus.
References
- Ghosh, A. C., Mathur, R. K., & Dutta, N. N. (1997). Extraction and purification of cephalosporin antibiotics. Advances in Biochemical Engineering/Biotechnology, 56, 111-145.
- ResearchGate. (n.d.).
- Firestone, R. A., Maciejewicz, N. S., Ratcliffe, R. W., & Christensen, B. G. (1974). Total synthesis of beta-lactam antibiotics. IV. Epimerization of 6(7)-aminopenicillins and -cephalosporins from alpha to beta. Journal of Organic Chemistry, 39(4), 437-440.
- Veeprho. (n.d.).
- Mitsubishi Chemical Corporation. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics.
- Nüesch, J., & Bickel, H. (1967). Production of Cephalosporin C by Paecilomyces persicinus P-10. Applied Microbiology, 15(5), 1031-1035.
- Hanson, R. L., et al. (2009). Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B.
- Daicel Pharma Standards. (n.d.). Cefazolin Impurities Manufacturers & Suppliers.
- Pharmaffili
- Reddy, G. S., et al. (2014). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of Chemistry, 2014, 1-10.
- Tjaden, U. R., & de Bruijn, E. A. (1988). Recent analytical methods for cephalosporins in biological fluids.
- Keyingchem. (2023). How to optimize the reaction conditions of 7 - ACA in cephalosporin antibiotic synthesis?
- Keyingchem. (2023). How to improve the production efficiency of 7 - ACA?
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Google Patents. (n.d.).
- Wikipedia. (n.d.).
- Muhajir, M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(1), 22.
- Google Patents. (n.d.). Method for preparing amino acid dane salt.
Sources
- 1. US4231954A - Dane salt and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. How to optimize the reaction conditions of 7 - ACA in cephalosporin antibiotic synthesis? - Blog - KEYINGCHEM [keyingchemical.com]
- 5. How to improve the production efficiency of 7 - ACA? - Blog - Keyingchem [keyingchemical.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. CN101665443A - Method for preparing amino acid dane salt - Google Patents [patents.google.com]
- 11. Cefazolin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction and purification of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diaion.com [diaion.com]
Optimizing reaction temperature for Z-isomer formation of aminothiazole derivatives
Introduction for the Researcher
Welcome to the Technical Support Center for the synthesis of aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereoselective synthesis, with a particular focus on optimizing the formation of the desired Z-isomer. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Achieving precise stereochemical control is often critical to the biological activity and safety profile of these molecules.[3]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the factors governing Z-isomer formation, with a special emphasis on the role of reaction temperature. Here, you will find troubleshooting guides in a practical Q&A format, detailed experimental procedures, and the theoretical underpinnings to empower you to rationalize your experimental choices and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the synthesis of aminothiazole derivatives, focusing on yield, purity, and stereoselectivity.
Q1: My Hantzsch thiazole synthesis is giving a low yield of the desired 2-aminothiazole. What are the first parameters I should investigate?
A1: Low yields in the Hantzsch synthesis, the most common method for preparing 2-aminothiazoles, are a frequent issue.[4][5] Before exploring complex modifications, start by systematically evaluating the following fundamental parameters:
-
Reaction Temperature: This is a critical factor. Many Hantzsch syntheses require heating to proceed at an optimal rate.[6] However, excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product, resulting in a complex mixture and lower yield.[6]
-
Reaction Time: Ensure the reaction has proceeded to completion. Monitor the consumption of your starting materials using Thin Layer Chromatography (TLC). Extending the reaction time at a moderate temperature is often preferable to increasing the temperature drastically.
-
Purity of Starting Materials: The α-haloketone is a key reactant and can be unstable. Impurities can lead to a variety of side reactions.[4] Ensure the purity of your α-haloketone and thiourea before starting the reaction.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and solubility of intermediates. Ethanol is a common choice, but other solvents like methanol or DMF may be more suitable for your specific substrates.[7]
Q2: I am obtaining a mixture of Z- and E-isomers. How does reaction temperature influence the Z/E ratio?
A2: The Z/E isomer ratio is often governed by the principles of kinetic versus thermodynamic control.[8] Temperature is the primary tool for shifting the balance between these two regimes:
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is typically under kinetic control. The major product will be the one that is formed the fastest, meaning the one with the lowest activation energy.[8] If the transition state leading to the Z-isomer is lower in energy, low-temperature conditions will favor its formation.
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction may become reversible. This allows the system to reach equilibrium, and the major product will be the most thermodynamically stable isomer, regardless of how quickly it is formed.[8] If the E-isomer is more stable, higher temperatures will favor its formation, even if it forms more slowly.
Therefore, to favor the Z-isomer, you should start by exploring lower reaction temperatures. It is crucial to perform a temperature screening study to find the optimal balance between reaction rate and selectivity for your specific substrate.
Q3: How can I reliably determine the Z/E ratio of my product mixture?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct method for determining the Z/E isomer ratio.[3]
-
¹H NMR Spectroscopy: The chemical shifts of protons are highly sensitive to their spatial environment. Protons on or near the double bond will have distinct chemical shifts in the Z- and E-isomers. By integrating the signals corresponding to a specific proton in each isomer, you can directly calculate their ratio.[9] For example, in some cephalosporins containing an aminothiazole-related moiety, the aminothiazole proton of the E-isomer appears downfield compared to the Z-isomer.
-
Quantitative NMR (qNMR): For the most accurate results, qNMR techniques should be employed. This involves ensuring complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay (d1), typically at least 5 times the longest T₁ of the protons being quantified.[3]
Q4: I am struggling to isolate the pure Z-isomer from the Z/E mixture. What purification strategies do you recommend?
A4: Separating geometric isomers can be challenging. Here are some common approaches:
-
Column Chromatography: This is the most common method. The polarity difference between the Z- and E-isomers, although potentially small, can often be exploited for separation on silica gel. A careful screening of solvent systems (e.g., gradients of ethyl acetate in hexanes) is necessary.[10]
-
Recrystallization: If the product is crystalline, fractional recrystallization can be an effective technique for obtaining the pure, less soluble isomer.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity isomers, although it is less scalable than column chromatography.
Understanding the Mechanism: The Role of Temperature in Z-Isomer Formation
The Hantzsch thiazole synthesis proceeds through several key steps. The stereochemistry of the final product is often determined in the final dehydration step of the thiazoline intermediate.
Caption: Hantzsch thiazole synthesis workflow.
The dehydration of the thiazoline intermediate can proceed through different transition states leading to the Z- or E-isomer. The relative energies of these transition states and the final products dictate the outcome of the reaction.
-
Kinetic Product (Favored at Low Temperature): The Z-isomer may be the kinetic product if its formation involves a more stable, lower-energy transition state. This could be due to factors like reduced steric hindrance or favorable orbital overlap in the transition state geometry.
-
Thermodynamic Product (Favored at High Temperature): The E-isomer is often the more thermodynamically stable product due to reduced steric repulsion between bulky substituents in the final planar aromatic ring system. At higher temperatures, if the dehydration step becomes reversible, the reaction will favor the formation of this more stable isomer.
The key to optimizing Z-isomer formation is to find the temperature "sweet spot" where the reaction proceeds at a reasonable rate but is still under kinetic control, thus favoring the product that is formed faster.
Data Presentation: Temperature Effects on Isomer Ratio
The following table provides illustrative data on how reaction temperature can influence the Z/E isomer ratio in a hypothetical Hantzsch-type synthesis. It is essential to generate similar data for your specific reaction system to determine the optimal conditions.
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Z:E Ratio | Control Regime |
| 1 | 0 | 24 | 45 | 95:5 | Kinetic |
| 2 | 25 (Room Temp) | 12 | 80 | 80:20 | Kinetic |
| 3 | 50 | 4 | >95 | 60:40 | Mixed |
| 4 | 80 (Reflux) | 2 | >95 | 30:70 | Thermodynamic |
This data is illustrative and serves to demonstrate the general trend of kinetic vs. thermodynamic control. Actual results will vary depending on the specific substrates, solvent, and other reaction conditions.
Experimental Protocols
Protocol 1: Temperature Screening for Optimal Z-Isomer Formation
This protocol outlines a systematic approach to screen for the optimal reaction temperature to maximize the Z:E ratio.
-
Reaction Setup: In parallel reaction vessels, combine the α-haloketone (1.0 eq) and thiourea (1.2 eq) in your chosen solvent (e.g., ethanol, 0.5 M).
-
Temperature Control: Place each reaction vessel in a temperature-controlled bath set to the desired temperatures (e.g., 0°C, 25°C, 50°C, and 80°C).
-
Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction. Quench the aliquot and analyze it by TLC and ¹H NMR to determine the conversion and Z:E ratio.
-
Data Analysis: Plot the Z:E ratio and conversion as a function of time for each temperature. Identify the temperature that provides the best balance of a high Z:E ratio and a reasonable reaction rate.
Protocol 2: Quantitative NMR (qNMR) for Z:E Ratio Determination
This protocol provides a general workflow for accurately determining the Z/E isomer ratio using qNMR.[3]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude or purified product mixture.
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Set the pulse angle to 90°.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons you intend to integrate. If T₁ values are unknown, a conservative d1 of 30-60 seconds is a good starting point for many small molecules.
-
-
Data Processing and Analysis:
-
Process the FID with an exponential multiplication (line broadening) of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Identify well-resolved signals corresponding to each isomer.
-
Integrate the chosen signals for both the Z- and E-isomers.
-
The ratio of the integrals directly corresponds to the molar ratio of the isomers.
-
Caption: Workflow for Z/E ratio determination by qNMR.
Troubleshooting Guide: Advanced Topics
Caption: Troubleshooting flowchart for low Z:E ratio.
References
- BenchChem. (2025). Role of temperature in controlling selectivity in thiazole synthesis. BenchChem Technical Support.
- Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Optimization of 2-Aminothiazole Synthesis. BenchChem Technical Support.
- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia.
- Bakherad, M., et al. (2022).
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- BenchChem. (2025). Troubleshooting common side reactions in aminothiazole synthesis. BenchChem Technical Support.
- UC Davis Chem LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Adamczyk, M., et al. (2001). Stereochemical control factors in the Hantzsch thiazole synthesis: a Hammett substitution correlation analysis. Organic Letters, 3(23), 3655-8.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Aminothiazoles. BenchChem Technical Support.
- BenchChem. (2025).
- Adamczyk, M. A., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 53.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
- Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(2), 754-759.
- Encyclopedia.pub. (2022). Thiazoles and Bisthiazoles. [Link]
- Ali, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1773.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Determination of the (E)/(Z)
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. ijasret.com [ijasret.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homepages.uc.edu [homepages.uc.edu]
- 9. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of NMR Spectroscopy for the Detection of Equilibrating E- Z Diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
Welcome to the technical support center for the synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in this synthetic process. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone for the production of several cephalosporin antibiotics. The most common route is a variation of the Hantzsch thiazole synthesis, which involves the condensation of thiourea with a 4-haloacetoacetate derivative, followed by hydrolysis. While the core reaction is well-established, the choice of solvent is a critical parameter that profoundly influences reaction kinetics, yield, purity, and the impurity profile of the final product. This guide will address common issues encountered during the synthesis, with a specific focus on troubleshooting solvent-related effects.
The overall synthetic pathway can be visualized as a two-step process:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on how solvent choice can be both the cause and the solution.
Q1: My reaction yield is consistently low. What are the likely solvent-related causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis can often be traced back to suboptimal reaction conditions, where the solvent plays a pivotal role. Here’s a systematic approach to troubleshooting:
1. Poor Solubility of Reactants:
-
The "Why": Thiourea, being a polar molecule, exhibits limited solubility in many non-polar organic solvents.[1] If your chosen solvent cannot adequately dissolve both the thiourea and the ethyl 4-chloroacetoacetate, the reaction will be diffusion-controlled and slow, leading to incomplete conversion.
-
Troubleshooting Steps:
-
Solvent Screening: Consider switching to a more polar solvent or a solvent mixture. Protic solvents like ethanol, methanol, or a mixture of ethanol and water are often effective as they can engage in hydrogen bonding, improving the solubility of thiourea.[2][3]
-
Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of reactants and accelerate the reaction rate.[4] However, be cautious as excessive heat can promote side reactions.
-
Alternative Methods: For substrates that are particularly challenging to dissolve, solvent-free conditions, where the reactants are heated together directly, or the use of microwave irradiation can dramatically reduce reaction times and improve yields.[2][5]
-
2. Inefficient Reaction Kinetics:
-
The "Why": The solvent's polarity can influence the stability of the transition states in the reaction mechanism. The initial step is an S_N2 reaction between the sulfur of thiourea and the alpha-carbon of the halo-ester.[6] Polar aprotic solvents can accelerate S_N2 reactions, while polar protic solvents can solvate the nucleophile (thiourea), potentially slowing the reaction.
-
Troubleshooting Steps:
-
Evaluate Solvent Polarity: A systematic screening of solvents with varying polarities is recommended.[2] See the table below for a comparison.
-
Consider Catalysis: The use of a catalyst, such as silica-supported tungstosilicic acid, can significantly improve reaction efficiency, often in conjunction with a specific solvent system.[3][7]
-
Table 1: Influence of Common Solvents on the Hantzsch Thiazole Synthesis
| Solvent System | Typical Conditions | Advantages | Disadvantages |
| Ethanol or Methanol | Reflux | Good solubility for a range of substrates; readily available.[4][8] | Can require long reaction times. |
| Ethanol/Water Mixture | Reflux or Ultrasonic Irradiation | "Green" solvent system; effective for cyclocondensation.[3] | Product isolation may require extraction. |
| Water | 0-60°C | Environmentally friendly; high yield reported in some patents.[9] | Limited solubility for less polar starting materials. |
| Chlorohydrocarbons (e.g., Methylene Chloride) | 5-30°C (often in a biphasic system with water) | Used in specific industrial processes for reacting 4-chloroacetoacetyl chloride.[10][11] | Environmental and safety concerns. |
| Solvent-Free | Heating/Grinding/Microwave | Rapid reaction times; eco-friendly; high yields reported.[5] | May not be suitable for all substrates; potential for localized overheating. |
Q2: I'm observing a significant amount of an unexpected impurity. How can I control the selectivity of the reaction?
A2: Impurity formation is a common challenge, and solvent conditions, particularly acidity, are a primary factor in controlling selectivity.
1. Formation of Isomeric Byproducts:
-
The "Why": While not an issue with unsubstituted thiourea, if N-substituted thioureas are used, the reaction can yield two different regioisomers: the desired 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction medium's acidity is the critical factor in determining the outcome.[2][12]
-
Troubleshooting Steps:
-
Maintain Neutral Conditions: For the synthesis of the 2-aminothiazole structure, ensure the reaction is conducted in a neutral solvent.[2][12] Most standard protocols using ethanol or methanol will favor the correct isomer.
-
Avoid Strong Acids: Performing the synthesis under strongly acidic conditions (e.g., in the presence of 10M HCl) can favor the formation of the imino isomer.[2][12]
-
2. Decarboxylation of the Final Product:
-
The "Why": The final product, 2-(2-aminothiazol-4-yl)acetic acid, is known to be sensitive and can undergo decarboxylation, especially in solution, to form 2-amino-4-methylthiazole. This degradation can be influenced by heat and the pH of the solution.
-
Troubleshooting Steps:
-
Control Hydrolysis Temperature: During the final hydrolysis step, avoid excessive temperatures. A common procedure involves stirring in cold concentrated hydrochloric acid and then warming to around 60°C for a controlled period.[9]
-
Prompt Isolation: Once the product is formed, it should be isolated promptly from the reaction solution to minimize degradation.
-
Caption: Troubleshooting workflow for common synthesis issues.
Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent to start with for my synthesis? A: For the initial Hantzsch condensation step, a polar protic solvent like ethanol is an excellent starting point. It provides a good balance of solubility for both thiourea and the halo-ester.[4] A mixture of ethanol and water (e.g., 50/50 v/v) is another strong, environmentally conscious choice.[3] The final hydrolysis step is typically performed in aqueous concentrated hydrochloric acid.[9]
Q: My product is not precipitating during the workup. What role does the solvent play here? A: Product precipitation is highly dependent on its solubility in the final reaction mixture. The intermediate, ethyl 2-(2-aminothiazol-4-yl)acetate, is often isolated by adjusting the pH to 7 with a base like ammonia, which causes the neutral, less water-soluble compound to precipitate.[9] Alternatively, if the reaction is run in a solvent like methanol, pouring the mixture into a larger volume of a more polar anti-solvent, such as water, will drastically reduce the product's solubility and induce precipitation.[8]
Q: Can I use a solvent-free method for this specific synthesis? A: Solvent-free methods have been shown to be highly effective for the synthesis of various 2-aminothiazoles, offering rapid reaction times and high yields.[5] This approach would be most applicable to the first step (condensation). You would need to heat the thiourea and ethyl 4-chloroacetoacetate together, likely under reduced pressure to remove the evolved water. The subsequent hydrolysis step would still require a solvent (aqueous HCl).
Q: What is the purpose of using a biphasic solvent system like water and methylene chloride? A: This system is often employed when using the more reactive 4-chloroacetoacetyl chloride as a starting material instead of the corresponding ethyl ester.[10][11] In this setup, the thiourea is dissolved or suspended in the aqueous phase, and the 4-chloroacetoacetyl chloride is dissolved in the organic chlorohydrocarbon phase. The reaction occurs at the interface or with controlled addition of the organic phase to the aqueous phase. This allows for better temperature control and management of the highly reactive acyl chloride.[10]
Q: How does the solvent affect the final purification by recrystallization? A: The choice of recrystallization solvent is crucial for obtaining high-purity this compound. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at low temperatures, while impurities should remain soluble at all temperatures. Given the polar and salt-like nature of the final product, polar solvents like alcohol-water mixtures or aqueous solutions are typically good candidates for recrystallization.
References
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- El-Sayed, N. N. E., et al. (2016).
- Facchinetti, V., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440. [Link]
- El-Sayed, N. N. E., et al. (2016).
- Chem Help ASAP. (2020).
- Rupp, B. J. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP Handouts. [Link]
- Asian Publication Corporation. (2018). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Asian Journal of Chemistry, 30(11), 2451-2456. [Link]
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 53266-94-7 2-(2-Aminothiazol-4-yl)Acetic Acid ethyl ester Impurity. Anantpharma. [Link]
- Wang, J., et al. (2019). Supporting Information: Determination of thiourea solubility in twelve different mono-solvents and its comparison with structural and property-based models. Amazon S3. [Link]
- Sciencemadness Wiki. (2022). Thiourea. Sciencemadness.org. [Link]
- CN102875510A. (2013). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
- International Atomic Energy Agency. (2015). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. INIS-IAEA. [Link]
- Hoechst Aktiengesellschaft. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Hoechst Aktiengesellschaft. (1984). Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
- Lebedeva, N. S., et al. (2010). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water.
- Wang, Y., et al. (2015). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
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- 11. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Light Sensitivity in Aminothiazole Compound Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for managing the inherent light sensitivity of aminothiazole compounds during their synthesis. The aminothiazole scaffold is a cornerstone in medicinal chemistry, but its susceptibility to photodegradation can pose significant challenges, leading to reduced yields, impure products, and inconsistent results.[1][2][3][4][5] This resource is designed to equip you with the knowledge and protocols to mitigate these issues effectively.
The Challenge: Understanding Aminothiazole Photosensitivity
The aminothiazole ring system is susceptible to degradation upon exposure to light, particularly in the UV and short-wavelength visible spectra (300-500 nm).[6][7] This energy can induce photochemical reactions, leading to the cleavage of the thiazole ring, oxidation, or other rearrangements.[1][8][9][10][11] The consequences of this degradation are multifaceted and can significantly impact your research:
-
Reduced Yields: Photodegradation directly consumes your desired product, leading to lower overall yields.[12]
-
Formation of Impurities: The degradation process generates byproducts that can be difficult to separate from the target compound, complicating purification.[2][12]
-
Compromised Biological Activity: The formation of impurities and the degradation of the active pharmaceutical ingredient (API) can lead to reduced efficacy and potentially introduce toxic effects.[2][13]
-
Inconsistent Results: Failure to control light exposure can lead to poor reproducibility between batches.[14]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the synthesis of light-sensitive aminothiazole compounds.
Q1: My aminothiazole synthesis is giving me a low yield, and I suspect light sensitivity is the cause. What are the first steps I should take?
A1: Low yields are a common problem when working with photosensitive compounds.[12] The first and most critical step is to rigorously exclude light from your reaction setup. This includes:
-
Using Amber Glassware: All reaction flasks, funnels, and other glassware should be made of amber glass to block UV and visible light.[15][16]
-
Wrapping in Aluminum Foil: For an extra layer of protection, wrap all glassware, including joints and condenser columns, with aluminum foil.[6][15]
-
Working in a Darkened Fume Hood: If possible, conduct the entire synthesis in a fume hood with the lights turned off or dimmed.[17]
Q2: I'm observing a color change in my reaction mixture or final product. Is this a sign of photodegradation?
A2: Yes, a noticeable color change, such as yellowing or browning, is a strong indicator of degradation.[15] This often signifies the formation of colored impurities resulting from the breakdown of the aminothiazole ring. If you observe this, you should immediately re-evaluate your light protection measures and consider purifying the product to remove these impurities.[15]
Q3: What are the best practices for storing light-sensitive aminothiazole compounds, both as solids and in solution?
A3: Proper storage is crucial to maintain the integrity of your compounds over time.[1][13][15][16]
-
Solid Compounds: Store solid aminothiazole derivatives in amber vials or opaque containers in a dark, cool, and dry place.[1][15] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[1][15]
-
Solutions: Solutions should be prepared fresh whenever possible.[18] If storage is necessary, keep them in amber vials, wrapped in foil, and stored at low temperatures (-20°C or -80°C).[15][18] Avoid repeated freeze-thaw cycles.
Q4: How can I monitor the progress of my reaction without exposing it to light?
A4: Thin-Layer Chromatography (TLC) is a standard method for monitoring reaction progress.[19][20] To minimize light exposure during TLC analysis:
-
Quickly take a small aliquot of the reaction mixture in a darkened environment.
-
Spot the TLC plate rapidly and immediately place it in the developing chamber.
-
Keep the developing chamber covered and away from direct light.
Q5: Are there any "greener" synthesis methods that can help manage light sensitivity?
A5: Yes, modern synthetic approaches can offer advantages. Microwave-assisted synthesis can significantly reduce reaction times, thereby minimizing the duration of light exposure.[12][21] Some visible-light-mediated syntheses have also been developed, but these require careful control of the specific wavelengths used to promote the desired reaction without causing degradation.[22][23][24]
Troubleshooting Guide: From Synthesis to Purification
This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during the synthesis of light-sensitive aminothiazole compounds.
Scenario 1: Low Product Yield
| Observation | Potential Cause | Recommended Solution |
| The reaction appears to stall or proceed very slowly. | Inadequate Light Protection: Even ambient lab light can degrade the product as it forms.[17] | * Ensure all glassware is amber or wrapped in aluminum foil.[6][15] * Work in a darkened fume hood or use a light-excluding box.[17] |
| TLC analysis shows multiple spots, with only a faint product spot. | Formation of Degradation Byproducts: Light is causing the desired product to break down into other compounds.[12] | * In addition to light exclusion, consider lowering the reaction temperature to reduce the rate of degradation.[14] * Optimize reaction time; prolonged heating can exacerbate degradation.[12] |
| The yield is consistently low across multiple attempts. | Purity of Starting Materials: Impurities in the starting materials can act as photosensitizers or participate in side reactions.[12][21][25] | * Ensure the purity of your α-haloketone and thiourea.[12] * Consider recrystallizing or distilling starting materials if their purity is questionable. |
Scenario 2: Product Purification Challenges
| Observation | Potential Cause | Recommended Solution |
| The crude product is a dark, oily substance that is difficult to crystallize. | Presence of Numerous Impurities: Significant degradation has led to a complex mixture of byproducts.[21] | * Attempt to purify a small portion via column chromatography to isolate the desired product. Use a darkened column or wrap it in foil. * If a small amount of pure product can be obtained, use it as a seed crystal to induce crystallization of the bulk material.[21] |
| The purified product shows unexpected peaks in NMR or LC-MS analysis. | Co-eluting Impurities or On-column Degradation: Degradation products may have similar polarities to the desired compound. | * Optimize your chromatography method (e.g., change the solvent system or gradient). * Minimize the time the compound spends on the column and protect it from light during the entire process. |
| The product discolors upon standing after purification. | Post-purification Degradation: The purified compound is still light-sensitive and is degrading upon exposure to ambient light.[15] | * Immediately store the purified product in an amber vial, wrapped in foil, and in a dark, cool location.[15][16] |
Scenario 3: Inconsistent and Non-Reproducible Results
| Observation | Potential Cause | Recommended Solution |
| Reaction outcomes vary significantly from one experiment to the next. | Inconsistent Light Exposure: The amount of ambient light exposure is not being controlled. | * Standardize your experimental setup to ensure consistent light protection for every reaction.[14] * Document the specific light-excluding measures taken for each experiment. |
| A previously successful synthesis suddenly fails. | Degradation of Stored Reagents: Light-sensitive starting materials or intermediates may have degraded during storage. | * Check the integrity of your starting materials. * Always store light-sensitive reagents in appropriate containers and in the dark.[16] |
Experimental Protocols
Protocol 1: General Setup for Light-Sensitive Aminothiazole Synthesis
This protocol outlines the essential steps for setting up a reaction to minimize light exposure.
-
Glassware Preparation:
-
Select amber glass round-bottom flasks, condensers, and addition funnels.
-
If amber glassware is unavailable, thoroughly wrap all glassware components with at least two layers of aluminum foil, ensuring no gaps are present.
-
-
Reagent Handling:
-
Weigh and handle solid reagents in a dimly lit area.[17]
-
Prepare solutions of light-sensitive reagents in amber volumetric flasks or flasks wrapped in foil.
-
-
Reaction Assembly:
-
Assemble the reaction apparatus in a fume hood with the sash lowered as much as possible to block overhead lighting.
-
Turn off or dim the fume hood light.
-
Use opaque clamps and supports where possible.
-
-
Reaction Monitoring and Workup:
-
When taking aliquots for TLC analysis, do so quickly and in a darkened environment.
-
Conduct the reaction workup (e.g., extraction, washing) using amber separatory funnels or funnels wrapped in foil.
-
Minimize the exposure of the crude product to light during filtration and drying.
-
Protocol 2: Photostability Testing of a Purified Aminothiazole Compound
This protocol provides a method to assess the photostability of your final compound, which is crucial for determining appropriate handling and storage conditions.[1][15]
-
Sample Preparation:
-
Prepare two identical samples of your purified aminothiazole compound. This can be the solid compound or a solution in a relevant solvent.
-
Place one sample in a clear, transparent vial (the "light-exposed" sample).
-
Place the other sample in an identical vial that has been completely wrapped in aluminum foil (the "dark control").[18]
-
-
Light Exposure:
-
Place both vials side-by-side in a location with controlled light exposure. This can be under a specific laboratory light source or near a window for a defined period.
-
For standardized testing, a photostability chamber with a calibrated light source is recommended.[15] The International Council for Harmonisation (ICH) guideline Q1B suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[7]
-
-
Analysis:
-
After the designated exposure time, analyze both the light-exposed and dark control samples using a suitable analytical method, such as HPLC-UV or LC-MS.[1][26]
-
Compare the purity of the two samples. A significant decrease in the purity of the light-exposed sample compared to the dark control confirms light sensitivity.
-
Table 1: Example Data from a Photostability Study
| Sample | Storage Conditions | Purity (%) after 24h |
| Compound X | Clear Vial, Ambient Lab Light | 65 |
| Compound X | Amber Vial, Ambient Lab Light | 92 |
| Compound X | Clear Vial, Dark | 95 |
| Compound X | Amber Vial, Dark | 99 |
| Compound X | Amber Vial, -20°C, Dark | >99 |
The data in this table clearly demonstrates that both light exclusion and low temperature are critical for preserving the stability of Compound X.[15]
Visualizing the Workflow and Degradation Pathways
Workflow for Managing Light-Sensitive Synthesis
The following diagram illustrates the key decision points and actions to take when working with light-sensitive aminothiazole compounds.
Caption: Decision tree for managing light sensitivity in aminothiazole synthesis.
Conceptual Photodegradation Pathway
While the exact mechanisms can vary depending on the specific substituents, a common photodegradation pathway for aminothiazoles involves ring cleavage.
Caption: A simplified conceptual pathway for the photodegradation of aminothiazoles.[8][9][11]
By understanding the principles of photosensitivity and implementing these rigorous protective measures, you can significantly improve the success rate, yield, and purity of your aminothiazole syntheses.
References
- Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]
- MDPI. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. [Link]
- LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]
- Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]
- Elsevier. (2011).
- Pharma Manual. (2016, December 11). Protection of Light sensitive Drugs. [Link]
- National Institutes of Health. (2011). Light-Sensitive Injectable Prescription Drugs. PMC. [Link]
- National Institutes of Health. (2022).
- PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]
- ACS Publications. (2023). Visible-Light-Driven One-Pot Synthesis of Polycyclic-Fused Amino-Thiazoles and Amino-Selenazoles via HFIP-Promoted Multicomponent Cyclizations. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. Thiazole synthesis. [Link]
- ResearchGate. (2025, October 15).
- CSULB. Photography Lab Safety Guidelines for Lab Workers & Students. [Link]
- National Institutes of Health. (2025, September 12). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PMC. [Link]
- National Institutes of Health. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. [Link]
- MDPI. (2020).
- Google Patents.
- MDPI. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
- BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
- ResearchGate. Common methods for the synthesis of 2-aminothiazole. [Link]
- BEPLS. (2024).
- ResearchGate. Overview of the analytical methods used to analyse photodegradation products of the compounds of interest. [Link]
- JOCPR. (2014). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. [Link]
- Organic Chemistry Portal. (2024).
- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
- PubMed. (2020, October 1). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]
- ResearchGate. (2025, August 6). Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. [Link]
Sources
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- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
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- 17. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
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- 24. Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C-S and C-N Bond Formation [organic-chemistry.org]
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- 26. d-nb.info [d-nb.info]
Technical Support Center: Impurity Profiling of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
Welcome to the technical support center for the impurity profiling of commercial 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS: 66659-20-9). This guide is designed for researchers, analytical scientists, and drug development professionals who work with this critical pharmaceutical intermediate. As a key starting material for several cephalosporin antibiotics, such as Cefotiam, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the analytical characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity profile critical?
This compound is a hydrochloride salt of an amino thiazole derivative, typically appearing as a white to off-white crystalline powder.[1] It serves as an essential building block in the synthesis of semi-synthetic cephalosporins.[3] The purity of this intermediate is critical because any impurities, even at minor levels, can be carried through the synthetic process, potentially leading to:
-
Formation of unwanted side products: This can reduce the yield and complicate the purification of the final API.
-
Compromised API efficacy and safety: Impurities may have their own pharmacological or toxicological profiles, affecting the final drug product's safety.
-
Regulatory compliance issues: Stringent international guidelines require thorough characterization and control of impurities in drug substances.[4]
Q2: What are the most common impurities associated with this compound?
Impurities can originate from various sources, including the manufacturing process (process-related impurities) or degradation of the substance over time (degradants).
-
Process-Related Impurities: These are often unreacted starting materials or by-products from the synthesis. Common synthetic routes involve the reaction of thiourea with a 4-chloroacetoacetyl derivative (like the chloride or ethyl ester).[3][5][6] Potential impurities from this process include:
-
Unreacted Thiourea .
-
Residual 4-chloroacetoacetyl chloride or ethyl 4-chloroacetoacetate .
-
Intermediates from incomplete cyclization or side reactions.
-
Ethyl 2-(2-aminothiazol-4-yl)acetate , if the ethyl ester is used as a starting material and hydrolysis is incomplete.[7]
-
-
Degradation Products: The compound can degrade under certain conditions. A known degradation pathway is decarboxylation, especially in solution, which leads to the formation of 2-amino-4-methylthiazole .[5]
| Table 1: Potential Impurities in this compound | | :--- | :--- | | Impurity Name | Likely Origin | | Thiourea | Starting Material | | Ethyl 4-chloroacetoacetate | Starting Material | | Ethyl 2-(2-aminothiazol-4-yl)acetate | Intermediate | | 2-Amino-4-methylthiazole | Degradation (Decarboxylation)[5] |
Q3: What are the primary analytical techniques for impurity profiling?
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity profiling due to its high resolution and sensitivity. It is often coupled with a mass spectrometer (LC-MS) for definitive peak identification.
-
HPLC with UV detection: The primary method for separating and quantifying impurities.
-
LC-MS: Essential for identifying unknown impurities by providing molecular weight information.[4]
-
Gas Chromatography (GC): May be used to detect volatile impurities or residual solvents.[4]
Q4: Why is a "forced degradation" study necessary for this compound?
Forced degradation (or stress testing) studies are a regulatory requirement (ICH Q1A/Q1B) and a critical part of analytical method development.[8] These studies involve subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[9][10]
The primary objectives are:
-
To understand degradation pathways: Identifying how the molecule breaks down helps in developing stable formulations and defining appropriate storage conditions.
-
To demonstrate analytical method specificity: The study proves that the chosen HPLC method can effectively separate the main compound from all potential degradation products, ensuring the method is "stability-indicating."[11]
-
To aid in the structural elucidation of degradants: The generated impurities can be isolated and characterized.[8]
Troubleshooting Guide
Problem: I am seeing poor separation between the main peak and a closely eluting impurity in my HPLC chromatogram.
Cause: This is a common issue resulting from a suboptimal HPLC method. The polarity and chemical properties of the impurity may be very similar to the parent compound, making separation challenging.
Solution: A systematic approach to HPLC method development is required. The goal is to exploit subtle differences in the physicochemical properties of the analyte and the impurity.
-
Column Selection:
-
Start with a C18 column, which is a versatile, general-purpose choice.
-
If co-elution persists, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, which can offer different interactions (e.g., pi-pi stacking).
-
-
Mobile Phase pH Adjustment:
-
The compound has both an acidic carboxylic group and a basic amino group. The pH of the mobile phase will control the ionization state of these groups, significantly impacting retention time and selectivity.
-
Action: Prepare a series of mobile phase buffers (e.g., phosphate or acetate) with pH values ranging from 2.5 to 6.5. Analyze the sample with each buffer to find the optimal pH that maximizes the resolution between the target peaks.
-
-
Organic Modifier Optimization:
-
Acetonitrile and methanol are the most common organic modifiers. They have different solvent strengths and selectivities.
-
Action: If you are using acetonitrile, try switching to methanol or using a combination of both. This can alter the interaction with the stationary phase and improve separation.
-
-
Gradient Adjustment:
-
A shallow gradient is often necessary to resolve closely eluting peaks.
-
Action: Decrease the rate of change of the organic modifier in the region where the impurities elute. For example, if the peaks elute at 30% B, modify the gradient to go from 25% to 35% B over a longer period (e.g., 15-20 minutes).
-
| Table 2: Recommended Starting HPLC Conditions | | :--- | :--- | | Parameter | Condition | | Column | C18, 4.6 x 150 mm, 3.5 µm | | Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH 3.0 | | Mobile Phase B | Acetonitrile | | Gradient | 5% B to 70% B over 30 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 240 nm | | Injection Volume | 10 µL |
Problem: My chromatogram shows several unidentified peaks. How do I determine what they are?
Cause: Unknown peaks can be process-related impurities not previously characterized, new degradation products, or even contaminants from solvents, glassware, or the LC system itself.[12]
Solution: A systematic workflow combining LC-MS analysis with knowledge of the compound's chemistry is the most effective approach for identification.
Caption: Workflow for the identification of unknown impurities.
Explanation of Workflow:
-
LC-MS Analysis: Inject the sample into an LC-MS system to get the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight, the single most important piece of information.
-
Database Search: Use the molecular weight to search chemical databases for known impurities of 2-(2-aminothiazol-4-yl)acetic acid or related cephalosporin syntheses.
-
Propose Structures: If no match is found, use your knowledge of the synthetic pathway and potential degradation reactions (hydrolysis, oxidation, decarboxylation) to propose plausible structures that fit the observed mass. The fragmentation pattern from MS/MS analysis can provide further structural clues.
-
Confirmation: The ultimate confirmation requires comparing the retention time and mass spectrum of the unknown peak with an authenticated chemical reference standard. If a standard is not available, the impurity may need to be isolated for structural elucidation by techniques like NMR.
Problem: I am observing significant decarboxylation of my sample during analysis.
Cause: 2-(2-Aminothiazol-4-yl)acetic acid is known to be susceptible to decarboxylation, especially in solution, to form 2-amino-4-methylthiazole.[5] This process can be accelerated by heat and certain pH conditions.
Solution: Careful control of sample preparation and analytical conditions is crucial.
-
Sample Preparation: Prepare samples in a diluent that provides maximum stability. A slightly acidic buffer (e.g., pH 3-4) is often preferable to neutral or basic conditions. Prepare samples fresh and analyze them promptly.
-
Storage: If samples cannot be analyzed immediately, store them at refrigerated temperatures (2-8°C) to slow the degradation rate.[2][13]
-
Analytical Conditions: Avoid excessive temperatures in the HPLC autosampler and column oven. While elevated column temperatures can improve efficiency, they can also accelerate on-column degradation. A temperature of 25-30°C is a good starting point.
Caption: Primary degradation pathway via decarboxylation.
Experimental Protocol: Forced Degradation Study
This protocol outlines standard conditions for stress testing based on ICH guidelines. The goal is to achieve 5-20% degradation of the active substance.[11]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Heat at 60°C for 4-8 hours.
-
Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M NaOH, dilute to a known concentration, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Keep at room temperature for 1-2 hours (base-catalyzed degradation is often faster).
-
Withdraw samples, neutralize with 0.1 M HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples, dilute, and analyze.
-
-
Thermal Degradation:
-
Place the solid powder in an oven at 80°C for 48 hours.
-
Also, prepare a solution of the compound in pure water and heat at 60°C.
-
Sample the solid and the solution, prepare for analysis, and run on HPLC.
-
-
Photolytic Degradation:
-
Expose the solid powder and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Analyze a control sample kept in the dark alongside the exposed sample.
-
For all conditions, a control sample (compound in diluent without the stressor) should be analyzed in parallel.
References
- The Crucial Role of 2-(2-Aminothiazol-4-yl)acetic Acid HCl in Pharmaceutical Synthesis. Google.
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- This compound - SRIRAMCHEM. SRIRAMCHEM.
- Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
- Forced Degrad
- Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
- Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- This compound. BLDpharm.
- 2-(2-Aminothiazol-4-yl)acetic acid HCl. Biosynth.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- 2-(2-Aminothiazol-4-yl) Acetic Acid HCl - High-Quality API Supplier.
- 2-(2-Aminothiazol-4-yl)Acetic Acid HCl. CPHI Online.
- LC-MS Contaminants. Merck Millipore.
- CAS 53266-94-7 2-(2-Aminothiazol-4-yl)Acetic Acid ethyl ester Impurity. Impurity Manufacturers & Suppliers India.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 6. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CAS 53266-94-7 2-(2-Aminothiazol-4-yl)Acetic Acid ethyl ester Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. scispace.com [scispace.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. 66659-20-9|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Navigating Scale-Up Challenges in 2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride Production
Welcome to the Technical Support Center for the production of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the scale-up of this critical pharmaceutical intermediate. As a key building block in the synthesis of cephalosporin antibiotics like Cefotiam, robust and scalable production is paramount.[1][2][3] This document offers practical, field-proven insights to address the unique challenges encountered when transitioning from laboratory-scale experiments to pilot plant and commercial manufacturing.
I. Foundational Synthesis: The Hantzsch Thiazole Synthesis
The industrial production of this compound predominantly relies on the Hantzsch thiazole synthesis.[4] This classic method involves the condensation of an α-halocarbonyl compound with a thioamide source, typically thiourea.[5][6] While numerous variations exist, a common industrial route involves the reaction of thiourea with a 4-haloacetoacetate derivative.[1][7] A key advantage of some patented processes is the direct synthesis in an aqueous medium, which is environmentally favorable and can simplify downstream processing.[7]
II. Troubleshooting Guide: From Lab Bench to Production Floor
This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
A. Reaction Control and Exotherm Management
Question 1: We are observing a significant exotherm during the addition of the 4-haloacetoacetate derivative to the thiourea suspension, leading to temperature spikes and potential side product formation. How can we mitigate this on a larger scale?
Answer:
This is a critical scale-up challenge. The Hantzsch synthesis is often exothermic, and what is easily managed in a lab flask with an ice bath can become a serious safety and quality issue in a large reactor.[4]
-
Causality: The initial nucleophilic attack of the sulfur atom of thiourea on the α-halocarbonyl is a rapid and exothermic step. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Corrective Actions:
-
Controlled Addition Rate: The most crucial parameter is the addition rate of the electrophile (4-haloacetoacetate derivative). Implement a slow, controlled addition using a dosing pump. The addition should be slow enough for the reactor's cooling system to maintain the desired temperature.
-
Optimal Temperature Range: Maintain a strict temperature range during the addition, typically between 0°C and 10°C.[1][7][8] This may require a robust cooling system, such as a jacketed reactor with a chilled glycol/brine loop.
-
Sub-surface Addition: If possible, add the electrophile below the surface of the thiourea suspension. This promotes rapid mixing and heat dissipation, preventing localized hot spots.
-
Process Analytical Technology (PAT): Employ real-time temperature monitoring and link it to the addition pump for automated control. If the temperature exceeds a set limit, the addition should automatically pause.
-
Question 2: Our reaction appears to stall, or the conversion is incomplete, even after extending the reaction time. What could be the underlying issues at scale?
Answer:
Incomplete conversion at scale often points to issues with mixing, mass transfer, or raw material quality.
-
Causality:
-
Poor Mixing: In large reactors, inadequate agitation can lead to "dead zones" where reactants are not effectively mixed. This can result in localized high concentrations of one reactant and starvation of the other.
-
Mass Transfer Limitations: If the reaction involves multiple phases (e.g., a solid suspension), the rate of reaction can be limited by how quickly the reactants can come into contact at the molecular level.
-
Raw Material Quality: Impurities in thiourea or the 4-haloacetoacetate can interfere with the reaction.[9] The quality of raw materials is a critical parameter in pharmaceutical manufacturing.[10]
-
-
Corrective Actions:
-
Agitator Design and Speed: Ensure the agitator is appropriate for the vessel geometry and the nature of the reaction mixture (e.g., solid suspension). A pitched-blade turbine or a retreat curve impeller is often more effective than a simple anchor stirrer for promoting axial and radial flow. Conduct mixing studies to determine the optimal agitation speed.
-
Baffling: Proper baffling in the reactor is essential to prevent vortex formation and ensure thorough mixing.
-
Raw Material Specification: Implement stringent quality control for incoming raw materials. This includes assays for purity, moisture content, and identification of any potential inhibitors.
-
Reaction Monitoring: Utilize in-process controls (IPCs) such as HPLC to monitor the reaction progress.[11] This will provide real-time data on the consumption of starting materials and the formation of the product, allowing for a more informed decision on when the reaction is truly complete.
-
B. Impurity Profile and Control
Question 3: We are observing an increase in a specific impurity upon scale-up, which is difficult to remove during work-up. What is the likely identity of this impurity and how can we control its formation?
Answer:
A common impurity in Hantzsch-type syntheses is the formation of isomeric byproducts, particularly when using substituted thioureas.[9] However, in this specific synthesis, other side reactions can also become more prevalent at a larger scale.
-
Causality:
-
Dimerization/Polymerization: Localized high concentrations or temperature excursions can promote the self-condensation of the 4-haloacetoacetate derivative.
-
Hydrolysis: The ester functionality of the starting material or intermediate can hydrolyze under certain pH and temperature conditions.
-
Over-reaction: Prolonged reaction times or excessive temperatures can lead to the formation of degradation products.
-
-
Corrective Actions:
-
Strict Temperature and pH Control: As discussed, maintaining the optimal temperature is crucial. Also, controlling the pH of the reaction mixture can suppress certain side reactions.
-
Impurity Profiling: Use analytical techniques like LC-MS to identify the structure of the major impurities.[11] Understanding the impurity structure provides clues to its formation mechanism.
-
Reaction Time Optimization: Monitor the reaction closely and quench it once the desired level of conversion is reached to avoid the formation of degradation products.[9]
-
Purging with Inert Gas: If oxidative degradation is a concern, consider running the reaction under an inert atmosphere like nitrogen.
-
C. Work-up, Isolation, and Purification
Question 4: During the isolation of the product by precipitation/crystallization, we are facing issues with filtration, such as slow filtration rates and filter clogging. What are the potential causes and solutions?
Answer:
Filtration challenges are a common bottleneck in scaling up crystallization processes. The physical properties of the solid product, such as crystal size and shape, play a significant role.
-
Causality:
-
Fine Particles: Rapid precipitation or "crashing out" of the product can lead to the formation of very fine particles that can blind the filter medium.
-
Oily Product: If the product initially separates as an oil before solidifying, it can lead to a gummy solid that is difficult to filter.
-
Inconsistent Crystal Form: Different batches may exhibit different crystal habits, leading to variable filtration performance.
-
-
Corrective Actions:
-
Controlled Crystallization:
-
Cooling Profile: Implement a controlled cooling profile rather than crash cooling. A slower cooling rate generally promotes the growth of larger, more easily filterable crystals.
-
Anti-Solvent Addition: If using an anti-solvent for precipitation, add it slowly to a well-agitated solution.
-
Seeding: Consider adding a small amount of pre-isolated, crystalline product (seed crystals) at the point of supersaturation to promote controlled crystal growth.
-
-
Solvent Selection: The choice of solvent for the reaction and crystallization is critical. A solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures is ideal for crystallization. Some processes utilize a water-based medium for the reaction and subsequent precipitation.[7]
-
Filter Type and Size: Ensure the filter (e.g., Nutsche filter) is appropriately sized for the batch volume. The filter medium (cloth or mesh) should have the correct pore size to retain the solid without excessive blinding.
-
Question 5: The drying process for the isolated solid is taking significantly longer than anticipated, and we are concerned about the stability of the product at elevated temperatures. What are the best practices for drying at scale?
Answer:
Efficient and safe drying is crucial for obtaining a stable final product with low residual solvent content.
-
Causality:
-
Inefficient Heat Transfer: In static dryers, heat transfer can be poor, leading to long drying times.
-
Solvent Entrapment: If the crystals are agglomerated or have an irregular shape, solvent can become trapped within the solid matrix.
-
Product Instability: 2-(2-Aminothiazol-4-yl)acetic acid and its salts can be sensitive to heat and light, potentially leading to degradation or decarboxylation.[1][8]
-
-
Corrective Actions:
-
Agitated Filter Dryer: Use of an agitated Nutsche filter dryer can significantly improve drying efficiency by continuously exposing new surfaces for solvent evaporation.[12]
-
Vacuum Drying: Drying under vacuum at a lower temperature is the preferred method to minimize thermal degradation.
-
Nitrogen Sweep: A gentle sweep of warm nitrogen can help to carry away solvent vapors and accelerate the drying process.
-
Drying Studies: Perform laboratory-scale drying studies to determine the optimal temperature and vacuum profile that ensures efficient solvent removal without compromising product quality. Monitor residual solvents using Gas Chromatography (GC).
-
III. Process Safety Management
Question 6: What are the key process safety considerations when scaling up the production of this compound?
Answer:
Process safety management (PSM) is a systematic approach to preventing the release of hazardous chemicals.[13] For this synthesis, key considerations include:
-
Hazardous Raw Materials:
-
4-Haloacetoacetate Derivatives: These are corrosive and lachrymatory. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
-
Thiourea: While not acutely toxic, it is a suspected carcinogen. Minimize dust generation by using appropriate handling procedures (e.g., contained charging systems).
-
-
Exothermic Reaction: As detailed above, the potential for a runaway reaction is a major hazard. A robust process control strategy and an emergency cooling plan are essential.
-
Pressure Build-up: The reaction may evolve gases. Ensure the reactor is equipped with an adequately sized vent and a rupture disc or pressure relief valve.
-
Material Compatibility: Ensure all equipment, including the reactor, transfer lines, and gaskets, are constructed from materials compatible with the reactants, solvents, and final product.
IV. Experimental Protocols and Data
Protocol 1: Generalized Scale-Up Synthesis
This protocol is a representative procedure based on patented industrial processes.[1][7][8]
-
Thiourea Suspension: In a suitable reactor, suspend thiourea in water. Cool the suspension to 0-5°C with agitation.
-
Reagent Addition: Slowly add a solution of 4-chloroacetoacetyl chloride dissolved in a chlorohydrocarbon (e.g., methylene chloride) to the thiourea suspension, maintaining the temperature between 5°C and 10°C.[1][8]
-
Reaction: After the addition is complete, continue to stir the mixture at a low temperature (e.g., 5-7°C) for a specified period (e.g., 30 minutes).[1][8]
-
Warming and Completion: Allow the reaction mixture to warm to a higher temperature (e.g., 25-30°C) and stir until the reaction is complete as monitored by IPC.[1][8]
-
Precipitation and Isolation: Cool the reaction mixture to induce precipitation of the product. Isolate the solid by filtration.
-
Washing and Drying: Wash the filter cake with a suitable solvent (e.g., cold water) and dry under vacuum at a controlled temperature.
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Recommended) | Rationale |
| Reagent Addition | Manual, dropwise | Automated, controlled rate | Manage exotherm, ensure consistency |
| Temperature Control | Ice bath | Jacketed reactor with chiller | Precise and uniform temperature control |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer with baffles | Ensure homogeneity in large volumes |
| Isolation | Buchner funnel | Nutsche filter dryer | Contained and efficient filtration and drying |
| Monitoring | TLC | HPLC, in-situ probes (PAT) | Real-time, quantitative data for process control |
Diagrams
Caption: A troubleshooting decision tree for common scale-up issues.
V. References
-
Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
Patsnap. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. [Link]
-
Google Patents. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
-
Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.
-
The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]
-
RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]
-
Google Patents. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
-
Google Patents. CN101948446A - Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
-
ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. [Link]
-
The Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
Tianming Pharmaceutical. 2-(2-Aminothiazol-4-yl) Acetic Acid HCl - High-Quality API Supplier. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
Asian Publication Corporation. Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. [Link]
-
PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). [Link]
-
SpringerLink. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. [Link]
-
resolvent. Model-based Drying Time Prediction in Pharmaceutical API Production. [Link]
-
MATEC Web of Conferences. Effective process safety management for highly hazardous chemicals. [Link]
-
Longdom. Pharmaceutical Analysis of Handling Raw Materials before Manufacturing. [Link]
-
NIH. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. [Link]
-
MDPI. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]
Sources
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. This compound - SRIRAMCHEM [sriramchem.com]
- 12. Pharma API Production: Model-Based Drying Time Prediction [resolvent.com]
- 13. matec-conferences.org [matec-conferences.org]
Technical Support Center: Waste Treatment for 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride Synthesis
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven insights into the safe and effective management of waste generated during the synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride. As a crucial intermediate in the production of cephalosporin antibiotics, its synthesis involves reagents and solvents that necessitate rigorous waste handling protocols to ensure laboratory safety and environmental compliance.[1] This document is structured to provide direct answers to common challenges, moving from waste identification to specific treatment protocols and troubleshooting.
Section 1: Identifying and Characterizing Your Waste Streams
The first step in effective waste management is understanding the nature of the waste you are generating. The common synthesis route for this compound, a variation of the Hantzsch thiazole synthesis, typically involves the reaction of a 4-chloroacetoacetate derivative with thiourea.[2][3][4] This process generates several distinct and potentially hazardous waste streams.
Typical Synthesis & Waste Generation Flow
The diagram below illustrates a generalized synthesis pathway and highlights the points at which different waste streams are produced.
Caption: Synthesis workflow and points of waste generation.
Table 1: Common Waste Streams and Associated Hazards
| Waste Stream | Typical Composition | Key Hazards |
| Aqueous Filtrate | Water, Hydrochloric Acid (HCl), Sodium Chloride (NaCl), unreacted Thiourea, residual organic solvents. | Corrosive (Acidic) , Aquatic Toxicity (from thiourea and organics).[5][6] |
| Organic Solvents | Ethanol, Methanol (non-halogenated); Dichloromethane (halogenated).[2] | Flammable (non-halogenated), Toxic , potential Carcinogen (halogenated).[7][8] |
| Solid Waste | Unreacted Thiourea, filter aids (e.g., Celite), contaminated personal protective equipment (PPE), glassware. | Toxic (Thiourea is a suspected carcinogen and reproductive toxin).[6][9] |
| Starting Material Residue | Ethyl 4-chloroacetoacetate in empty containers or from spills. | Toxic if swallowed, Corrosive (causes severe skin/eye burns), Aquatic Toxicity .[10][11][12] |
Section 2: Waste Segregation FAQs and Decision Guide
Proper segregation is the most critical step in laboratory waste management. Incorrectly mixing waste streams can lead to dangerous reactions, violate regulations, and significantly increase disposal costs.[13]
Q1: Why can't I mix halogenated and non-halogenated organic solvents?
A: The disposal methods for these two solvent types are fundamentally different and have vastly different costs. Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[8] Halogenated solvents, however, must be incinerated at high temperatures with special scrubbers to neutralize the acidic gases (like HCl) produced.[8][14] Mixing even a small amount of a chlorinated solvent into a non-halogenated waste container contaminates the entire batch, forcing it to be treated by the more expensive incineration route.[8][13]
Q2: My aqueous waste contains a small amount of organic solvent. How should I classify it?
A: This depends on the identity and concentration of the solvent. If the solvent is flammable (e.g., ethanol) and present in a high enough concentration to lower the flashpoint of the aqueous solution significantly, it may need to be managed as a flammable liquid waste. If it contains toxic or halogenated solvents, it must be treated as hazardous aqueous waste. Always consult your institution's Environmental Health & Safety (EHS) office. Never dispose of aqueous waste containing organic solvents down the sanitary sewer without prior treatment and verification that it meets local regulations.[13]
Q3: Is it acceptable to neutralize acidic waste in the original reaction flask?
A: This is not recommended. Acid-base neutralizations can be highly exothermic, generating significant heat and potentially causing the solution to boil violently, especially if the acid is concentrated.[15][16] This can lead to uncontrolled release of vapors and splashes. Always perform neutralizations in a separate, appropriate container (like a large beaker) placed in an ice bath to control the temperature.[17]
Waste Segregation Decision Tree
This diagram provides a logical pathway for correctly segregating common waste streams from the synthesis.
Caption: Decision tree for proper waste segregation.
Section 3: Core Treatment Protocols & Troubleshooting
This section provides step-by-step guides for treating the most common waste streams at a laboratory scale.
Protocol 1: Neutralization of Acidic Aqueous Waste
Aqueous waste from this synthesis is typically acidic due to the use of hydrochloric acid. It must be neutralized to a pH between 5.5 and 9.0 before it can be considered for sewer disposal, pending local regulations.[18]
Materials:
-
Acidic aqueous waste
-
Weak base (e.g., sodium bicarbonate or sodium carbonate)[15][19]
-
Large glass beaker (at least twice the volume of the waste)
-
Stir bar and magnetic stir plate
-
pH meter or pH paper
-
Ice bath
Procedure:
-
Safety First: Don appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. Perform the entire procedure inside a certified chemical fume hood.[19]
-
Preparation: Place the large beaker in an ice bath on the magnetic stir plate. Add a stir bar.
-
Dilution: Slowly pour the acidic waste into the beaker. If the acid is highly concentrated, it should first be diluted by adding it slowly to a large volume of cold water.[16][17]
-
Slow Addition of Base: Begin stirring the solution. Slowly and carefully add small portions of sodium bicarbonate to the acidic solution. Be prepared for fizzing (CO₂ evolution).[19] Adding the base too quickly can cause vigorous foaming and overflow.
-
Monitor pH: Periodically check the pH of the solution. Continue adding base in small increments until the pH is stable within the target range of 5.5-9.0.[18]
-
Cooling: Allow the solution to cool to room temperature. The neutralization reaction is exothermic.[16]
-
Disposal: Once the pH is confirmed to be in the safe range and the solution is at room temperature, it can be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water), provided it does not contain other regulated substances (like heavy metals or high concentrations of toxic organics).[16] Always check with your local EHS for specific discharge limits.
Troubleshooting:
-
Q: A solid precipitate formed after I neutralized the waste. What should I do?
-
A: The precipitate is likely a salt that is less soluble at neutral pH, or it could be unreacted starting materials or by-products crashing out of solution. Do not pour this down the drain. The solid must be filtered out, collected, and disposed of as solid chemical waste. The remaining neutral aqueous solution can then be disposed of as described above.
-
Protocol 2: Management of Halogenated and Non-Halogenated Solvents
Solvent waste should never be disposed of down the drain.[7][13] It must be collected in designated, properly labeled containers for pickup by your institution's hazardous waste management team.
Procedure:
-
Container Selection: Use only compatible, designated waste containers, typically provided by your EHS department.[8] Ensure containers have secure, screw-top caps to prevent vapor leakage.[20]
-
Segregation:
-
Halogenated Waste: Collect all solvents containing chlorine, bromine, fluorine, or iodine (e.g., dichloromethane, chloroform) in a container clearly labeled "Halogenated Organic Waste".[7][14]
-
Non-Halogenated Waste: Collect all other organic solvents (e.g., ethanol, methanol, ethyl acetate, hexanes) in a separate container labeled "Non-Halogenated Organic Waste".[13][14]
-
-
Labeling: Label the container with the full chemical names and approximate percentages of each component.[14][20] Do not use abbreviations. Attach a hazardous waste tag as required by your institution.
-
Storage: Store waste containers in a cool, well-ventilated area, away from ignition sources.[7] Use secondary containment (like a plastic tub) to catch any potential leaks.
Troubleshooting:
-
Q: My solvent waste container is bulging and under pressure. What happened?
-
A: This is a dangerous situation that can occur if incompatible wastes are mixed. For example, mixing acidic waste with solvent waste can generate gas. Do not attempt to open the container. Alert your colleagues, secure the area, and contact your EHS department immediately for emergency pickup.
-
Section 4: Advanced Topics & Green Chemistry Alternatives
Q: Are there greener alternatives for this synthesis that could reduce hazardous waste?
A: Yes, the field of green chemistry is actively exploring more sustainable routes for thiazole synthesis.[21][22] Key areas of research include:
-
Alternative Solvents: Using greener solvents like water, ethanol, or even ionic liquids can replace more hazardous options like chlorinated solvents.[23][24][25] Some modern protocols for this synthesis specifically utilize water as the solvent, which is safer and easier to dispose of.[3]
-
Catalyst-Free and Solvent-Free Reactions: Some methods aim to perform the reaction under solvent-free conditions, for example by heating the reactants together, which completely eliminates solvent waste.[4]
-
Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and sometimes improve yields, leading to less waste generation per unit of product.[22][26]
Q: How can I confirm my treated aqueous waste is safe for discharge?
A: Beyond checking the pH, industrial and large-scale academic labs may be required to test for other parameters to comply with EPA or local wastewater regulations.[27][28][29] Key parameters include:
-
Chemical Oxygen Demand (COD) / Total Organic Carbon (TOC): These measure the amount of organic compounds in the water. High levels indicate significant organic contamination that must be treated before discharge.
-
Toxicity Testing: In some cases, especially in pharmaceutical manufacturing, wastewater may need to undergo toxicity testing to ensure it does not harm aquatic organisms.[29]
For a research lab setting, adhering to pH neutralization and proper segregation of any organic-containing aqueous streams is the primary requirement. Always operate under the principle of minimizing discharges and consult your EHS department for specific guidance.[30]
References
- How to Neutralize Chemical Spills. Lab Manager Magazine.
- Neutralizing Chemical Spills in the Lab. GMP Plastics.
- Halogenated Solvents. University of Washington.
- In-Lab Disposal Methods: Waste Management Guide. Indiana University.
- Organic Solvent Waste Disposal. The University of British Columbia.
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Technical Support Center: Resolving Solubility Challenges with 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
Welcome to the technical support guide for 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS: 66659-20-9). This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. Its role as a key building block in the synthesis of cephalosporin antibiotics, such as Cefotiam, is well-established.[1][2] However, its poor solubility often presents a significant hurdle in achieving optimal reaction conditions and yields.
This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome these challenges.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental properties of this compound that contribute to its solubility issues.
Q1: What is this compound and why is its solubility a concern?
This compound is a heterocyclic compound featuring a thiazole ring substituted with both an amino group and an acetic acid group.[2] It is supplied as a hydrochloride salt, typically as a white to off-white crystalline solid.[1][3] Its importance lies in its function as a primary side-chain precursor for various semi-synthetic cephalosporin antibiotics.[4][5]
The primary challenge is its limited solubility in many common organic solvents. This poor solubility can lead to:
-
Incomplete or sluggish reactions.
-
Difficulty in achieving desired concentrations.
-
Formation of heterogeneous mixtures, complicating reaction monitoring and scale-up.
-
Reduced yields and purity of the final product.
Q2: What chemical properties contribute to its poor solubility?
The solubility behavior is governed by a combination of its structural features:
-
Zwitterionic Character: The molecule contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In solution, it can exist as a zwitterion, a neutral molecule with both positive and negative charges. This high degree of polarity makes it less soluble in non-polar or moderately polar organic solvents.
-
Crystalline Lattice Energy: As a crystalline solid, energy is required to break its stable crystal lattice structure before it can dissolve.[3] This lattice energy can be substantial, contributing to its low solubility.
-
Hydrochloride Salt Form: The compound is the hydrochloride salt of a primary amine. While salt formation is a common strategy to enhance the aqueous solubility of basic drugs, it can have the opposite effect in organic solvents.[6][7][8] The ionic nature of the salt makes it more soluble in highly polar, protic solvents (like water or methanol) but limits its solubility in aprotic organic solvents commonly used in synthesis (like Dichloromethane or Acetonitrile).
Q3: What are the generally recommended solvents for this compound?
Solubility data for this specific compound is not always readily available in a quantitative format across a wide range of solvents. However, based on its chemical structure and information from technical data sheets, a general solubility profile can be established.
| Solvent Class | Recommended Solvents | Solubility Profile & Comments |
| Polar Protic | Methanol | Slightly soluble.[1] Often used in combination with other solvents or with heating. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO) | Generally the best choice for achieving higher concentrations, especially with heating. These solvents can effectively solvate the ionic and polar compound. |
| Chlorinated | Dichloromethane (DCM) | Very poorly soluble. Often used as a slurry or suspension medium, especially after neutralization of the hydrochloride. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Very poorly soluble. Not recommended as a primary solvent for dissolution. |
| Hydrocarbons | Toluene, Heptane | Insoluble. |
Part 2: Troubleshooting Guide - Step-by-Step Solutions
This section provides actionable protocols to address specific solubility-related problems you may encounter during your experiments.
Scenario 1: The Reagent Fails to Dissolve at the Start of the Reaction
Q: My this compound won't dissolve in my chosen reaction solvent. What are my options?
A: When initial dissolution is a problem, a systematic approach is necessary. The goal is to achieve a homogeneous solution or a finely dispersed, reactive slurry. Follow this workflow:
Caption: Initial troubleshooting workflow for poor solubility.
Detailed Protocol Steps:
-
Confirm Solvent Choice: The first step is to ensure you are using an appropriate solvent. For this compound, polar aprotic solvents like DMF, DMAc, or DMSO are the most effective choice. If your reaction chemistry allows, switch to one of these.
-
Use a Co-solvent System: If you cannot change the primary solvent, consider adding a co-solvent.[] A small amount (5-10% v/v) of DMSO or NMP can dramatically increase the solvating power of another solvent like THF or DCM without fundamentally altering the reaction medium.
-
Apply Gentle Heating: Increasing the temperature provides the kinetic energy needed to overcome the crystal lattice energy. Gently warm the mixture to 40-60 °C with stirring. Always monitor for potential degradation, as aminothiazole derivatives can be sensitive to prolonged heat.
-
Utilize Sonication: An ultrasonic bath can be very effective for breaking down solid agglomerates and increasing the surface area available for solvation. This is a physical method that does not involve changing the chemical environment.
Scenario 2: Amide Coupling Reaction is Sluggish or Fails
Q: I am attempting an amide coupling, but the reaction is not proceeding. I suspect the amine is not reactive due to the hydrochloride salt. How do I fix this?
A: This is the most common failure mode. The amino group on the thiazole ring is protonated as a hydrochloride salt. This ammonium salt is not nucleophilic and cannot react with an activated carboxylic acid.[10][11] You must neutralize it in situ to liberate the free amine.
The Core Problem: Protonation of the Nucleophile
Caption: Neutralization of the HCl salt to form the reactive free amine.
Experimental Protocol for Amide Coupling:
This protocol outlines the essential steps for a successful amide coupling reaction using common coupling agents like EDC/HOBt or HATU.
-
Activate the Carboxylic Acid:
-
In a separate flask, dissolve your carboxylic acid coupling partner (1.0 eq) and the coupling additives (e.g., HOBt, 1.1 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Cool the solution to 0 °C.
-
Add the coupling agent (e.g., EDC, 1.1 eq) and stir for 15-30 minutes to form the activated ester.
-
-
Prepare the Nucleophile (The Critical Step):
-
In your main reaction flask, suspend the this compound (1.0 - 1.2 eq) in the same anhydrous solvent.
-
Add a suitable non-nucleophilic organic base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices.
-
Stoichiometry is crucial: You need at least 2.0 equivalents of the base.
-
~1.0 eq is required to neutralize the hydrochloride salt.
-
~1.0 eq is required to neutralize the acid that will be generated during the amide bond formation (from the activated carboxylic acid).
-
-
-
Stir the suspension at room temperature for 10-15 minutes. You may not see complete dissolution, but a fine, reactive slurry of the free amine will form.
-
-
Combine and React:
-
Slowly, add the pre-activated carboxylic acid solution from step 1 to the amine slurry from step 2 at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as TLC or LC-MS.
-
Workflow for a Successful Amide Coupling:
Caption: Recommended workflow for amide coupling reactions.
References
- 2-(2-Aminothiazol-4-yl) Acetic Acid HCl - High-Quality API Supplier - At Tianming Pharmaceutical. (n.d.). Tianming Pharmaceutical.
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983). Google Patents.
- Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride. (1983). Google Patents.
- Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. (n.d.). Patsnap.
- Tertiary amine salts of 2-(2-aminothiazole-4-yl)-2-acyloxyimino)acetic acid. (2006). Google Patents.
- Studies on cephalosporin antibiotics. IV. Synthesis, antibacterial activity and oral absorption of new 3-(2-substituted-vinylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl) - PubMed. (1991). PubMed.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
- Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (n.d.). Springer.
- Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023). ResearchGate.
- Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - NIH. (2022). NIH.
- Method for manufacture of cephalosporins and intermediates thereof. (1997). Google Patents.
- (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) - PubChem. (n.d.). PubChem.
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- Comment on “Measurement and Correlation of Solubilities of (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid in Different Pure Solvents and Binary Mixtures of Water + (Ethanol, Methanol, or Glycol)” | Journal of Chemical & Engineering Data - ACS Publications. (n.d.). ACS Publications.
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- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021). NIH.
- amide coupling help : r/Chempros - Reddit. (2022). Reddit.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). NIH.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008). Luxembourg Bio Technologies.
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Chemistry Steps.
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Validation & Comparative
A Senior Application Scientist's Guide to 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride and its Thiazole Counterparts in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold represents a cornerstone of modern pharmacology. Its derivatives are ubiquitous in a vast array of therapeutic agents, prized for their diverse biological activities.[1][2][3] This guide provides an in-depth, objective comparison of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride, a key pharmaceutical intermediate, with other notable thiazole derivatives. We will delve into their synthesis, comparative biological performance supported by experimental data, and the underlying structure-activity relationships that govern their efficacy.
The Central Role of this compound
This compound (ATA-HCl) is a critical building block, most notably in the synthesis of third-generation cephalosporin antibiotics like Cefotiam.[4][5][6] Its structure, featuring a reactive acetic acid side chain on the 2-aminothiazole core, makes it an ideal synthon for elaboration into more complex drug molecules.[7]
Chemical Profile
| Property | Value | Reference |
| Chemical Formula | C₅H₇ClN₂O₂S | [6] |
| Molecular Weight | 194.64 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [4] |
| CAS Number | 66659-20-9 | [6] |
Synthesis of this compound
A common and efficient method for the synthesis of ATA-HCl involves the reaction of thiourea with 4-chloroacetoacetyl chloride.[7] This process is valued for its high purity and yield of a light-stable product.[7]
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of Thiourea Suspension. Suspend thiourea in water in a reaction vessel equipped with cooling and stirring.
-
Step 2: Addition of 4-chloroacetoacetyl chloride. Dissolve 4-chloroacetoacetyl chloride in a chlorohydrocarbon solvent (e.g., methylene chloride) and add it to the thiourea suspension at a controlled temperature of 5-10°C.
-
Step 3: Reaction Completion. Allow the reaction to proceed to completion by raising the temperature to 25-30°C.
-
Step 4: Isolation. The product, this compound, precipitates from the reaction mixture and can be isolated by filtration.[7]
Comparative Performance of Thiazole Derivatives
The true value of the thiazole scaffold lies in the vast chemical space that can be explored through derivatization. Modifications at the 2-, 4-, and 5-positions of the thiazole ring dramatically influence the biological activity, leading to potent anticancer, antimicrobial, and anti-inflammatory agents.[1][3]
Anticancer Activity: A Head-to-Head Look
While 2-(2-Aminothiazol-4-yl)acetic acid itself is primarily a building block, other thiazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[9][10] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as protein kinases.[9][10]
Comparative in vitro Cytotoxicity of Selected Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 inhibitor, Induces apoptosis, G1/S cell cycle arrest | [9] |
| HepG2 (Liver) | 7.26 ± 0.44 | [9] | ||
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Tubulin polymerization inhibitor | [9] |
| A549 (Lung) | 0.97 ± 0.13 | [9] | ||
| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 µg/mL | Akt inhibitor, Induces apoptosis | [9] |
| A549 (Lung) | 12.0 ± 1.73 µg/mL | [9] | ||
| Thiazole-amino acid hybrid 5f | A549 (Lung) | 2.07 | Not specified | [11][12] |
| HeLa (Cervical) | 3.11 | [11][12] | ||
| MCF-7 (Breast) | 2.89 | [11][12] | ||
| 5-Fluorouracil (Positive Control) | A549, HeLa, MCF-7 | 3.49 - 8.74 | [11][12] |
It is crucial to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.[2][13][14][15]
-
Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Step 2: Compound Treatment. Treat the cells with serial dilutions of the thiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[13]
-
Step 3: MTT Addition. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[14]
-
Step 4: Solubilization. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2][15]
-
Step 5: Absorbance Measurement. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[13]
-
Step 6: Data Analysis. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[13]
Workflow for Anticancer Screening of Thiazole Derivatives
Caption: A typical experimental workflow for the synthesis and anticancer evaluation of thiazole derivatives.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Thiazole derivatives are well-documented for their potent antibacterial and antifungal activities.[16][17] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.[18]
Comparative Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Novel Thiazole Derivative 3a | S. aureus | 4.88 | [19] |
| E. coli | 4.88 | [19] | |
| Novel Thiazole Derivative 8a | S. aureus | 9.77 | [19] |
| Neomycin (Control) | E. coli | 78.12 | [19] |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole 7a-e | C. albicans ATCC 10231 | 125-500 | [20] |
| Fluconazole (Control) | C. albicans ATCC 10231 | 0.5 | [20] |
As with the anticancer data, these MIC values are from different studies and should be interpreted in the context of their respective experimental setups.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[21]
-
Step 1: Inoculum Preparation. Prepare a standardized suspension of the test microorganism.
-
Step 2: Serial Dilution. Perform serial dilutions of the thiazole derivatives in a 96-well microtiter plate containing appropriate growth medium.[21]
-
Step 3: Inoculation. Inoculate each well with the microbial suspension.[21]
-
Step 4: Incubation. Incubate the plate under suitable conditions for microbial growth (e.g., 37°C for 18-24 hours for bacteria).
-
Step 5: MIC Determination. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]
Generalized Structure-Activity Relationship (SAR) for Thiazole Analogs
Caption: Generalized structure-activity relationships for thiazole derivatives, highlighting key positions for modification.
Conclusion: A Versatile Scaffold with Immense Potential
This guide has provided a comparative overview of this compound and other thiazole derivatives, underscoring the immense versatility of this heterocyclic scaffold. While ATA-HCl serves as a vital starting material in the synthesis of established antibiotics, the broader family of thiazole derivatives continues to be a fertile ground for the discovery of novel therapeutic agents with potent anticancer and antimicrobial properties. The experimental data presented, though from diverse sources, consistently highlights the significant impact of structural modifications on biological activity. For researchers in drug discovery, a deep understanding of the synthesis, structure-activity relationships, and appropriate bioassays for thiazole derivatives is paramount to unlocking their full therapeutic potential.
References
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- One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC - NIH. (URL: [Link])
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (URL: [Link])
- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
- Synthesis and Anticancer Activities of Some Thiazole Derivatives.
- MTT (Assay protocol). Protocols.io. (URL: [Link])
- Detailed protocol for MTT Cell Viability and Prolifer
- MTT Cell Assay Protocol. (URL not available)
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC - PubMed Central. (URL: [Link])
- Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central. (URL: [Link])
- Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. PubMed. (URL: [Link])
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. (URL: [Link])
- Cephalosporin antibiotics. II.
- Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC - NIH. (URL: [Link])
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. (URL: [Link])
- Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles.
- Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. (URL: [Link])
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. (URL: [Link])
- Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. (URL: [Link])
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (URL: [Link])
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
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A Comparative Guide to the Synthesis of 2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride: An Evaluation of Efficiency and Practicality
Introduction: The Critical Role of a Key Pharmaceutical Intermediate
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is a pivotal intermediate in the synthesis of numerous cephalosporin antibiotics, most notably Cefotiam.[1][2] The structural integrity and purity of this molecule are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). For researchers and professionals in drug development, selecting an optimal synthetic route for this compound is a critical decision, balancing factors of yield, purity, cost, safety, and environmental impact.
This guide provides an in-depth comparison of two prominent synthetic methodologies for this compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages to inform your process development.
Methodology 1: Aqueous Synthesis via Ethyl 4-Chloroacetoacetate
This approach is distinguished by its use of water as the reaction solvent, positioning it as a more environmentally benign or "green" alternative.[1] The synthesis proceeds in two main stages: the formation of an intermediate compound followed by acid-catalyzed cyclization and hydrolysis.
Experimental Protocol
Step 1: Synthesis of the Intermediate
-
Suspend 40g of thiourea in 100ml of water in a reaction vessel.
-
Stir the suspension for 20 minutes to ensure dissolution.
-
Cool the mixture to 0°C.
-
While maintaining the temperature between 0-3°C, add 68.5ml of ethyl 4-chloroacetoacetate dropwise over approximately 2 hours.
-
After the addition is complete, continue stirring at the same temperature for an additional 3 hours.
-
Adjust the pH of the reaction mixture to 7 using ammonia water, which will precipitate a white crystalline solid.
-
Isolate the intermediate compound by filtration.[1]
Step 2: Synthesis of this compound
-
Cool 100ml of concentrated hydrochloric acid to 0-3°C.
-
Suspend the intermediate compound obtained in the previous step in the cold concentrated hydrochloric acid.
-
Stir the suspension at this temperature for 60 minutes.
-
Increase the temperature to 60°C and maintain it for 6 hours.
-
After the reaction is complete, cool the mixture to between -5°C and 0°C.
-
Filter the resulting precipitate to obtain the final product.[1]
Workflow Diagram
Caption: Aqueous synthesis workflow for this compound.
Methodology 2: Chlorohydrocarbon-Based Synthesis via 4-Chloroacetoacetyl Chloride
This classical approach utilizes a more reactive acyl chloride in an organic solvent system. It is often favored for its potential for high reactivity and straightforward isolation of the final product.[3][4]
Experimental Protocol
Step 1: Preparation of 4-Chloroacetoacetyl Chloride Solution (Starting Material)
-
Introduce 187.7 g of methylene chloride and 18.6 g of diketene into a double-walled flask.
-
Cool the solution to -25°C.
-
Pass chlorine gas into the solution, maintaining the temperature between -20°C and -25°C, to form the 4-chloroacetoacetyl chloride solution. This solution can be used directly in the next step.[3][4]
Step 2: Synthesis of this compound
-
Prepare a suspension of 15.2 g of thiourea in 30.0 g of water and cool to +5°C.
-
Add the previously prepared 4-chloroacetoacetyl chloride solution dropwise to the thiourea suspension over 25 minutes, maintaining the temperature between +7°C and +8°C with constant stirring.
-
After the addition is complete, continue stirring for 30 minutes at +5°C to +7°C.
-
Remove the cooling bath and continue stirring for another 60 minutes, allowing the temperature to rise to +26°C to +27°C.
-
Place the reaction mixture in a refrigerator to precipitate the product.
-
Isolate the colorless crystals of this compound by filtration.[3][4]
Workflow Diagram
Caption: Chlorohydrocarbon-based synthesis workflow.
Comparative Analysis
| Parameter | Methodology 1 (Aqueous) | Methodology 2 (Chlorohydrocarbon) |
| Starting Materials | Thiourea, Ethyl 4-chloroacetoacetate | Thiourea, Diketene, Chlorine |
| Solvent System | Water | Methylene Chloride, Water |
| Reported Yield | 92%[1] | 78.5% (based on diketene)[3][4] |
| Product Purity | High purity reported[1] | High purity, light-stable form[3][4] |
| Key Advantage | Environmentally friendly, high yield, low-cost starting materials[1] | Simplified preparation, stable product[3][4] |
| Key Disadvantage | Two distinct steps with intermediate isolation | Use of hazardous materials (chlorine gas, methylene chloride) |
| Reaction Temperature | 0°C to 60°C | -25°C to 27°C |
Discussion and Scientific Rationale
Choice of Electrophile: The core difference between the two methods lies in the electrophilic partner for the thiourea. Methodology 1 employs ethyl 4-chloroacetoacetate, a relatively stable and easy-to-handle liquid. The reaction proceeds via a Hantzsch-type thiazole synthesis, where the thiourea acts as the nucleophile, followed by cyclization and subsequent hydrolysis of the ester group under acidic conditions to yield the final carboxylic acid. Methodology 2 utilizes the more reactive 4-chloroacetoacetyl chloride. This increased reactivity can lead to faster reaction times but also necessitates more stringent temperature control to prevent side reactions.
Solvent and Environmental Impact: The most significant advantage of Methodology 1 is its use of water as the primary solvent. This aligns with the principles of green chemistry by reducing the reliance on volatile and often toxic organic solvents like the methylene chloride used in Methodology 2.[1] The use of a chlorinated solvent in Methodology 2 presents challenges in terms of waste disposal and operator safety, which can increase the overall cost of production on an industrial scale.
Yield and Purity: While both methods report high purity, Methodology 1 claims a significantly higher yield of 92% compared to the 78.5% reported for Methodology 2.[1][3][4] This higher yield in the aqueous method is a considerable advantage in terms of process efficiency and cost-effectiveness. The product from Methodology 2 is specifically noted to be light-stable, which could be an advantage for long-term storage.[3][4]
Operational Complexity: Methodology 1 involves two distinct operational steps with the isolation of an intermediate. This may increase the overall processing time. In contrast, Methodology 2 can be performed in a more streamlined, one-pot fashion after the initial preparation of the acyl chloride. However, the in-situ preparation of 4-chloroacetoacetyl chloride from diketene and chlorine requires specialized equipment and handling procedures for corrosive and toxic gases.
Conclusion
Both methodologies present viable pathways for the synthesis of this compound.
-
Methodology 1 (Aqueous) is highly recommended for its superior yield, environmental friendliness, and use of less hazardous materials. It is likely to be the more cost-effective and sustainable option for large-scale production.
-
Methodology 2 (Chlorohydrocarbon) offers a simplified reaction workup after the preparation of the starting material and produces a stable final product. However, the use of hazardous reagents and solvents makes it less appealing from a safety and environmental perspective.
The choice between these methods will ultimately depend on the specific capabilities and priorities of the laboratory or manufacturing facility. For those prioritizing safety, sustainability, and yield, the aqueous route is the clear frontrunner.
References
- Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | P
- CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride | 66659-20-9 - ChemicalBook.
- The Crucial Role of 2-(2-Aminothiazol-4-yl)acetic Acid HCl in Pharmaceutical Synthesis.
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A Comparative Guide to the Analytical Validation of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: An NMR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The purity of these materials directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth analytical validation framework for 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride, a key building block in the synthesis of various pharmaceutical compounds.[1][2] As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the causality behind the analytical choices, with a primary focus on the power and precision of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Critical Role of Purity Assessment
This compound is an essential intermediate in the synthesis of numerous APIs.[1][2] Ensuring its purity is a critical step in controlling the quality of the final drug substance. The presence of impurities, even in trace amounts, can have significant implications for the safety and efficacy of the therapeutic product. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
Quantitative NMR: A Primary Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful tool for the purity assessment of pharmaceutical compounds.[3][4][5] Unlike chromatographic techniques that often rely on reference standards of the same compound, qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei.[4][6][7] This intrinsic characteristic allows for the direct and absolute quantification of a substance against a certified internal standard, without the need for a specific reference standard of the analyte itself.[4]
The Foundational Principles of qNMR
The core of qNMR lies in the direct relationship between the integral of an NMR peak and the molar concentration of the nuclei giving rise to that signal.[6][7] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard in a deuterated solvent, the purity of the analyte can be calculated using the following equation:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I : Integral of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the internal standard
-
analyte : Refers to this compound
-
IS : Refers to the internal standard
A Comparative Analysis: NMR vs. Chromatographic Techniques
While qNMR offers significant advantages, it is essential to understand its performance in the context of other widely used analytical techniques like High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the specific analytical challenge and the desired outcome.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[4] | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Separation based on volatility and interaction with a stationary phase. |
| Quantitation | Absolute (primary method); can determine purity without a specific reference standard of the analyte.[4] | Relative; requires a reference standard of known purity for the analyte.[4] | Relative; requires a reference standard of known purity. |
| Specificity | High; provides detailed structural information for both the analyte and impurities. | Good; relies on chromatographic separation. Co-elution can be a challenge. | High; excellent separation for volatile compounds. |
| Sample Preparation | Simple; involves co-dissolving the analyte and internal standard. | More complex; may require filtration and careful solvent selection. | Often requires derivatization for non-volatile compounds. |
| Analysis Time | Rapid; typically 5-15 minutes per sample. | Can be longer, depending on the chromatographic method. | Variable, depending on the temperature program. |
| Sample Throughput | Moderate to high. | High. | Moderate. |
| Destructive | No, the sample can be recovered. | Yes. | Yes. |
| Instrumentation Cost | High initial investment. | Moderate initial investment. | Moderate initial investment. |
| Regulatory Acceptance | Increasingly recognized by pharmacopeias (USP, EP) and regulatory bodies.[5] | Well-established and widely accepted. | Well-established and widely accepted. |
Decision-Making Workflow for Analytical Technique Selection
The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique for the purity determination of this compound.
Experimental Protocol: qNMR Validation of this compound
This section provides a detailed, step-by-step protocol for the analytical validation of this compound using qNMR, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Materials and Instrumentation
-
Analyte: this compound (of known approximate purity).
-
Internal Standard: Maleic acid (certified reference material, purity >99.5%). The choice of maleic acid is based on its high purity, stability, and a distinct singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with the analyte signals.
-
Deuterated Solvent: Deuterium oxide (D₂O, 99.9 atom % D). D₂O is chosen for its ability to dissolve both the analyte and the internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Equipment: Analytical balance (accurate to 0.01 mg), volumetric flasks, pipettes, and high-quality 5 mm NMR tubes.
Experimental Workflow
Data Acquisition and Processing
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans. A value of 30 seconds is generally a good starting point.
-
Number of Scans (ns): Typically 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with Fourier transformation, followed by careful phase and baseline correction to ensure accurate integration.
Validation Parameters and Expected Results
The qNMR method is validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
| Validation Parameter | Methodology | Acceptance Criteria | Representative Data (Example) |
| Specificity | Analyze the ¹H NMR spectrum for signal overlap between the analyte, internal standard, and any potential impurities. 2D NMR (COSY, HSQC) can be used for unambiguous signal assignment. | The signals used for quantification (analyte and internal standard) should be well-resolved and free from interference. | The singlet for the thiazole proton and the singlet for the methylene protons of the analyte are distinct from the singlet of maleic acid. |
| Linearity | Prepare a series of five solutions with varying analyte concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration) with a fixed concentration of the internal standard. Plot the ratio of the analyte to internal standard integral against the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995 |
| Accuracy | Analyze three different concentrations (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery of the analyte. | The mean recovery should be between 98.0% and 102.0%. | 99.5% - 101.2% recovery |
| Precision (Repeatability) | Analyze six independent samples at the target concentration. | Relative Standard Deviation (RSD) ≤ 1.0%. | RSD = 0.5% |
| Precision (Intermediate) | Repeat the repeatability study on a different day with a different analyst. | RSD ≤ 2.0%. | RSD = 0.8% |
| Robustness | Intentionally vary experimental parameters such as the relaxation delay (±10%) and the number of scans. | The results should not be significantly affected by the variations. | Purity results remain within ±1.0% of the initial value. |
Alternative Analytical Technique: HPLC-UV
For orthogonal validation and routine quality control, a stability-indicating HPLC-UV method is a valuable alternative.
Chromatographic Conditions (Typical)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV maximum of this compound.
-
Column Temperature: 30°C.
Validation of the HPLC-UV Method
The HPLC-UV method would be validated for the same parameters as the qNMR method (specificity, linearity, accuracy, precision, and robustness) according to ICH Q2(R1) guidelines. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would also be performed to demonstrate the stability-indicating nature of the method.[8]
Conclusion
The analytical validation of this compound is a critical component of quality assurance in pharmaceutical manufacturing. While HPLC-UV remains a workhorse for routine analysis, qNMR offers a powerful, direct, and efficient primary method for purity determination. Its ability to provide absolute quantification without the need for a specific reference standard of the analyte makes it an invaluable tool, particularly in the early stages of drug development when such standards may not be readily available. By employing a multi-faceted approach that leverages the strengths of both NMR and chromatographic techniques, researchers and drug development professionals can ensure the highest level of confidence in the quality and purity of this vital pharmaceutical intermediate.
References
- Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). J-Stage. [Link]
- Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). PubMed. [Link]
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to HPLC Purity Confirmation of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison for the purity confirmation of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride, a key intermediate in the synthesis of several cephalosporin antibiotics, notably Ceftibuten.[1] We will explore a robust High-Performance Liquid Chromatography (HPLC) method, contextualize its performance against alternative technologies, and provide the scientific rationale behind the methodological choices.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a foundational building block in complex synthetic pathways. Impurities, whether arising from raw materials, side reactions, or degradation, can compromise the final API's safety, efficacy, and stability. Regulatory bodies like the FDA and EMA mandate rigorous impurity profiling to ensure that any impurity is identified and controlled within strict limits.[2] Therefore, a validated, stability-indicating analytical method is not just a quality control measure; it is a regulatory necessity.
The Workhorse of Purity Analysis: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for the analysis of small organic molecules in the pharmaceutical industry due to its robustness, versatility, and high resolving power.[3]
Principle of Separation
The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically a C18 or C8 bonded silica) and a polar mobile phase.[4] Separation is achieved based on the differential partitioning of the analyte and its impurities between these two phases. More hydrophobic (less polar) compounds interact more strongly with the stationary phase, leading to longer retention times, while more polar compounds elute earlier.
For a polar molecule like this compound, selecting the right column and mobile phase is critical. A standard C18 column is often the first choice due to its versatility.[4] The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol). The buffer controls the pH, which is crucial for maintaining the consistent ionization state of the acidic and basic functional groups in the analyte and its impurities, thereby ensuring reproducible retention times.
Experimental Protocol: A Validated HPLC Method
The following protocol is a robust starting point for the purity analysis of this compound, based on established methods for aminothiazole derivatives and cephalosporin-related compounds.[5][6][7]
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Phenomenex® Luna C18 (150 mm x 4.6 mm, 5 µm) or equivalent | A C18 phase provides excellent retention and selectivity for a wide range of small molecules. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | The acidic pH ensures that the carboxylic acid group is protonated, leading to better retention and peak shape on a reversed-phase column. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier that provides good elution strength and is UV transparent. |
| Gradient | Isocratic or Gradient (e.g., 95% A to 60% A over 20 min) | An isocratic method is simpler and more robust if all impurities are well-resolved. A gradient is necessary for samples with a wide range of impurity polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.[8][9] |
| Detection | UV at 262 nm | This wavelength is often used for cephalosporins and related compounds, offering good sensitivity for the aminothiazole chromophore.[7] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Step-by-Step Methodology
-
Preparation of Mobile Phase A: Add 1.0 mL of concentrated orthophosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Preparation of Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. This yields a concentration of approximately 100 µg/mL.
-
Preparation of Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%, and the theoretical plates are not less than 2000, with a tailing factor not more than 2.0.
-
Analysis: Inject the blank (Mobile Phase A), standard solution, and sample solution into the chromatograph.
-
Calculation: Calculate the percentage of each impurity in the sample by comparing the peak area of each impurity to the peak area of the main component, or by using an external standard of the impurity if available.
Workflow Visualization
Caption: High-level workflow for HPLC purity analysis.
A Comparative Look at Alternative Analytical Technologies
While HPLC is the established method, other technologies offer distinct advantages in specific contexts. The choice of technique depends on the specific analytical need, such as higher throughput, enhanced sensitivity, or structural elucidation.
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Robust, versatile, well-understood, and widely available. | Moderate analysis time and solvent consumption. | Routine QC, purity assays, and method development. |
| UPLC | Similar to HPLC but uses columns with sub-2 µm particles, requiring higher pressures. | Faster analysis times, higher resolution and sensitivity, and lower solvent consumption.[2][10][11] | Higher initial instrument cost and more susceptible to clogging from dirty samples. | High-throughput screening and complex mixture analysis. |
| CE | Separation in a capillary based on the differential migration of ions in an electric field. | High efficiency, minimal sample and solvent consumption, and orthogonal selectivity to HPLC.[12] | Lower sensitivity for some analytes and can be less robust than HPLC. | Analysis of charged small molecules and chiral separations.[4] |
| LC-MS | Combines the separation power of LC (HPLC or UPLC) with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information, enabling definitive impurity identification.[1][5] | Higher cost and complexity; mobile phases must be volatile and MS-compatible. | Impurity identification, structural elucidation, and analysis of trace-level impurities.[13] |
Logical Relationships in Purity Confirmation
The selection of an analytical method is a logical process driven by the stage of drug development and the specific questions being asked.
Caption: Decision tree for selecting an analytical method.
Conclusion: An Integrated Approach to Purity Confirmation
For the routine quality control and purity confirmation of this compound, a well-validated RP-HPLC method stands as the most reliable and practical choice. It offers a balance of performance, cost, and regulatory acceptance. However, a comprehensive analytical strategy should leverage the strengths of other techniques. UPLC can significantly enhance throughput in high-demand environments. When unknown impurities are detected, or for in-depth characterization, the structural elucidation power of LC-MS is indispensable. Capillary Electrophoresis provides a valuable orthogonal technique to confirm purity when complex impurity profiles challenge the limits of HPLC. By understanding the principles and comparative advantages of these methods, scientists can design a robust, efficient, and scientifically sound strategy for ensuring the purity of this critical pharmaceutical intermediate.
References
- Alispharm. UPLC vs HPLC: what is the difference?. Alispharm.
- Ramautar, R., Somsen, G. W., & de Jong, G. J. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match?. Drug discovery today, 17(7-8), 396–404.
- Amirav, A., Gordin, A., Tzanani, N., & Fialkov, A. B. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of mass spectrometry : JMS, 55(10), e4587.
- Hewlett, D., & Morrison, D. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Electrophoresis, 27(12), 2263–2282.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. RJPT.
- Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
- WebofPharma. (2025). HPLC vs. UPLC. WebofPharma.
- PharmaGuideline. (2018). Differences between HPLC and UPLC. PharmaGuideline.
- PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru.
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 820-826.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Veeprho. (2023). Ceftibuten Impurities and Related Compound. Veeprho.
- Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
- Pharmaffiliates. Ceftibuten-impurities. Pharmaffiliates.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.). EDQM.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Excedr. (2023). Capillary Electrophoresis: Overview & Applications. Excedr.
- RXN Chemicals. This compound Manufacturer Supplier. RXN Chemicals.
- Veeprho. This compound | CAS 66659-20-9. Veeprho.
- SciSpace. (2015). A review on method development by hplc. SciSpace.
- Journal of Chemical Health Risks. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Chemical Health Risks, 14(6), 1844-1850.
- European Directorate for the Quality of Medicines & HealthCare. (2013). Acetic Acid, Glacial. European Pharmacopoeia 7.0.
- Journal of Pharmacy Research. (2013). Quantitative estimation of Ceftibuten by RP-HPLC method in bulk and capsule dosage form. Journal of Pharmacy Research, 6(4), 395-400.
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A Comparative Guide to the Biological Activity of Aminothiazole-Based Compounds
Introduction: The 2-Aminothiazole Scaffold as a Cornerstone in Medicinal Chemistry
The 2-aminothiazole scaffold is a prominent heterocyclic structure that has garnered significant attention from medicinal chemists.[1][2][3][4] Recognized as a "privileged structure," its unique chemical properties and versatile synthetic accessibility have established it as a cornerstone in the design of novel therapeutic agents.[5][6] This core is a fundamental component of several clinically approved drugs, including the anticancer kinase inhibitors Dasatinib and Alpelisib, highlighting its therapeutic relevance.[7][8] Aminothiazole derivatives exhibit a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a fertile ground for drug discovery and development.[2][5]
This guide provides a comparative analysis of the key biological activities of various aminothiazole-based compounds. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from peer-reviewed literature. Detailed methodologies for pivotal biological assays are provided to ensure transparency and reproducibility, offering researchers and drug development professionals a comprehensive resource for navigating this promising class of compounds.
Anticancer Activity: Targeting Cellular Proliferation and Kinase Signaling
The development of novel anticancer agents is a critical endeavor, and 2-aminothiazole derivatives have emerged as a potent class of compounds with significant antiproliferative activity against a wide range of human cancer cell lines.[8] Their mechanism of action is often tied to the inhibition of protein kinases, which are essential regulators of cell signaling pathways frequently dysregulated in cancer.[7]
Comparative Analysis of Antiproliferative Efficacy
The cytotoxic potential of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and the 2-amino group.[5][7] Structure-activity relationship (SAR) studies have consistently shown that modifications can dramatically alter potency and selectivity.
For instance, studies have indicated that lipophilic substituents at the C4 and/or C5 positions of the thiazole ring can be beneficial for cytotoxicity.[5] In one series of compounds, a 4,5-butylidene substitution enhanced cytotoxic effects, whereas the introduction of a smaller methyl or phenyl group at the C4-position led to a decrease in potency.[5] Furthermore, the substitution on an N-linked phenyl ring plays a critical role; compounds with a meta-halogen demonstrated superior antitumor activity compared to those with a meta-methyl group.[9] Aromatic substitution on the scaffold generally improves antitumor activity more than aliphatic substitutions.[9]
A key mechanism for the anticancer effects of these compounds is the inhibition of protein kinases like Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][9] One study identified a piperazinyl-thiazole acetamide compound that selectively inhibited VEGFR-2 at a submicromolar concentration (IC50 = 0.40 ± 0.04 µM), showing particular efficacy against leukemia and prostate cancer cell lines.[9]
Data Summary: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-aminothiazole derivatives against various human cancer cell lines, illustrating the impact of structural modifications on potency.
| Compound ID/Series | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 27 | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 | [7] |
| Compound 28 | Phenyl ring with meta-halogen | HT29 (Colon) | 0.63 | [9] |
| Compound 9 | Piperazinyl-thiazole acetamide | Leukemia (Subpanel) | 3.51 (GI50) | [9] |
| N-(3-Chlorobenzoyl) | 4-(2-pyridinyl)-1,3-thiazol-2-amine | M. tuberculosis | 0.024 (MIC) | [10] |
Note: MIC (Minimum Inhibitory Concentration) is used for antitubercular activity, which is mechanistically distinct but demonstrates the scaffold's potency.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The antiproliferative activity of 2-aminothiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity: Combating Bacteria and Fungi
The rise of antimicrobial resistance necessitates the discovery of new chemical entities. Aminothiazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[11][12][13] Their efficacy is highly dependent on the substitution patterns around the core scaffold.
Comparative Analysis of Antimicrobial Efficacy
Numerous studies have evaluated novel aminothiazole derivatives against a panel of pathogenic microbes, often showing potency comparable or superior to standard drugs.[11][12][14]
-
Antibacterial Activity: In one study, nine functionally substituted 2-aminothiazole derivatives were shown to be potent antibacterial agents, with activity greater than ampicillin and streptomycin against several strains.[11][12] SAR studies reveal that the presence of a strong electron-withdrawing group, such as a nitro group at the para-position of a linked phenyl ring, significantly increases overall antibacterial and antifungal activity.[15]
-
Antifungal Activity: The same classes of compounds have also exhibited good antifungal activity, in some cases much better than reference drugs like ketoconazole and bifonazole.[12][14] The most sensitive fungal strains vary depending on the specific derivative, but activity against Candida albicans and Aspergillus niger is commonly reported.[13][15]
Molecular docking studies suggest that these compounds may exert their antibacterial effects by inhibiting enzymes like MurB, which is involved in peptidoglycan biosynthesis, and their antifungal effects by targeting CYP51 (lanosterol 14α-demethylase).[11][12]
Data Summary: In Vitro Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for several aminothiazole derivatives against representative bacterial and fungal strains.
| Compound Series | Substituent Type | Microbial Strain | MIC (µg/mL) | Reference Drug (MIC) | Reference |
| Phenyl-Pyrazoline-Thiazole | Electron-donating groups | S. aureus | 50 | Ciprofloxacin (25) | [15][16] |
| Phenyl-Pyrazoline-Thiazole | Electron-donating groups | C. albicans | 200 | Clotrimazole (25) | [15][16] |
| Thiazolyl-Thiadiazole | - | S. aureus | 28-168 | Chloramphenicol (143-152) | [15] |
| Thiazolyl-Thiadiazole | - | C. albicans | 168-172 | Cycloheximide (254) | [15] |
| 2-Substituted Aminothiazoles | Varies | E. coli | Comparable to Ampicillin | Ampicillin | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring turbidity with a plate reader.
Anti-inflammatory and Neuroprotective Activities
Beyond fighting microbes and cancer, aminothiazole derivatives have shown promise in modulating inflammatory responses and protecting the nervous system.
Comparative Analysis of Anti-inflammatory and Neuroprotective Effects
-
Anti-inflammatory Activity: Certain aminothiazole derivatives act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.[17] For example, 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride (CBS-113 A) has demonstrated potent topical anti-inflammatory activity, inhibiting inflammation in models of conjunctivitis and uveitis.[17] Other studies have shown that these compounds can reduce the release of nitric oxide (NO) and glycosaminoglycans (GAGs) in cartilage explants treated with interleukin-1β, suggesting a potential role in treating degenerative joint diseases.[18]
-
Neuroprotective Activity: In the context of neurodegenerative diseases like Alzheimer's, aminothiazole derivatives have shown exceptional ability to inhibit neuronal degeneration in tau-driven disease models.[19] Some compounds counteract tau-induced cell toxicity at nanomolar concentrations.[19] Another key mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. One study identified a Schiff base derivative of aminothiazole (compound 2j) with an outstanding AChE inhibitory IC50 value of 0.03 µM.[20] Additionally, aminothiazole-based compounds have been designed as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurotoxic processes.[21]
Caption: Diverse biological activities of the 2-aminothiazole scaffold.
Conclusion
The 2-aminothiazole scaffold is undeniably a privileged structure in medicinal chemistry, serving as a versatile template for the development of compounds with a wide array of biological activities. The comparative analysis presented in this guide underscores the profound impact of structural modifications on the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these derivatives. The structure-activity relationships discussed provide a rational basis for the future design of more potent and selective therapeutic agents. As research continues to uncover the nuanced mechanisms of action and optimize the pharmacological profiles of these compounds, the 2-aminothiazole core will undoubtedly remain a significant focus in the quest for novel medicines to address pressing global health challenges.
References
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- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PubMed. [Link]
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evalu
- Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (2023). Taylor & Francis Online. [Link]
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A Senior Application Scientist's Guide to the Structural Analysis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride Crystals
Abstract
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is a pivotal starting material in the synthesis of numerous third-generation cephalosporin antibiotics, such as cefotiam.[1][2] The solid-state properties of this active pharmaceutical ingredient (API) intermediate, governed by its crystal structure, are critical determinants of its stability, solubility, and processability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents a significant challenge in pharmaceutical development, as different polymorphs can possess varied physicochemical properties affecting bioavailability and therapeutic efficacy.[3] This guide provides a comprehensive comparison of the essential analytical techniques required for a thorough structural analysis of this compound crystals. We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in drug development to ensure the consistency, safety, and quality of their API.
The Critical Role of Solid-State Characterization
The journey of a drug from a lab discovery to a patient's bedside is fraught with complexities, many of which are rooted in the physical form of the API. For this compound, a seemingly minor variation in its crystal lattice can have cascading effects on the final drug product. Different solid forms, or polymorphs, can exhibit significant differences in properties like melting point, hygroscopicity, and dissolution rate.[3]
The infamous case of Ritonavir, an HIV protease inhibitor, serves as a stark reminder of the importance of polymorph screening.[3] The unexpected appearance of a more stable, less soluble polymorph during manufacturing led to a market withdrawal and reformulation, highlighting the financial and clinical risks of inadequate solid-state characterization.[3] Therefore, a multi-technique approach to structural analysis is not merely an academic exercise but a fundamental pillar of quality control and regulatory compliance in the pharmaceutical industry.[4]
A Comparative Toolkit for Structural Elucidation
No single technique can provide a complete picture of a crystalline material. A robust analysis relies on the synergistic use of several orthogonal methods. Each technique probes a different aspect of the material's structure and properties, and together they provide a self-validating system for identifying and characterizing polymorphs.
The logical workflow for analyzing a new batch of this compound crystals typically involves a primary screening phase followed by more in-depth characterization, as illustrated below.
Caption: Integrated workflow for polymorph screening and structural analysis.
Powder X-Ray Diffraction (PXRD): The Fingerprint of a Crystal
Expertise & Experience: PXRD is the cornerstone of polymorph screening for good reason.[3][4] It provides a unique "fingerprint" based on the crystal lattice of a material. Every crystalline solid diffracts X-rays at specific angles (2θ) and intensities, generating a pattern that is characteristic of its specific polymorphic form. It is the fastest and most reliable method for routine identification and quality control of crystalline phases.
Trustworthiness: The self-validating nature of this workflow comes from corroborating PXRD data with other techniques. If a batch exhibits a new, uncharacterized PXRD pattern, it must be investigated further with thermal and spectroscopic methods to confirm it is a true polymorph and not a mixture or an artifact.
| Parameter | Form A (Hypothetical) | Form B (Hypothetical) | Significance |
| Characteristic Peaks (2θ) | 8.5°, 12.3°, 17.1°, 24.8° | 9.2°, 11.5°, 18.4°, 25.1° | Different peak positions indicate distinct crystal lattices. |
| Relative Intensity (%) | Peaks at 12.3° and 24.8° are most intense. | Peaks at 9.2° and 18.4° are most intense. | Changes in relative intensity reflect different atomic arrangements and preferred orientation. |
| Unit Cell (Derived) | Monoclinic | Orthorhombic | Provides fundamental information about the crystal's symmetry and dimensions. |
| Table 1. Comparative PXRD Data for Hypothetical Polymorphs of this compound. |
Experimental Protocol: Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Gently grind approximately 5-10 mg of the crystal sample using an agate mortar and pestle to achieve a fine, uniform powder. This minimizes preferred orientation effects.
-
Mounting: Pack the powder into a sample holder (e.g., a zero-background silicon wafer or a standard aluminum holder). Ensure the surface is flat and level with the holder's edge.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Data Collection: Scan the sample over a 2θ range of 5° to 40°. A step size of 0.02° and a scan speed of 1-2°/minute is typically sufficient for screening purposes.
-
Data Analysis: Process the raw data to identify peak positions (2θ) and their relative intensities. Compare the resulting diffractogram to established reference patterns for known polymorphs.
Thermal Analysis (DSC & TGA): Probing Thermodynamic Stability
Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the thermal behavior and stability of a compound.[5][6] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events like melting, crystallization, or solid-solid phase transitions. TGA measures changes in mass with temperature, which is crucial for identifying the presence of solvents or water (hydrates) and determining decomposition temperatures.[7]
Trustworthiness: A true polymorphic transition will appear as an endotherm (melting) or exotherm (crystallization) in the DSC thermogram without a corresponding mass loss in the TGA data at that temperature. Conversely, a mass loss in the TGA that corresponds to a DSC endotherm is indicative of desolvation or dehydration, suggesting the material is a solvate or hydrate, not a true polymorph.[7]
| Parameter | Form A (Hypothetical) | Form B (Hypothetical) | Significance |
| DSC Melting Point (Tonset) | 152 °C | 165 °C | Different melting points are a strong indicator of polymorphism. The higher melting polymorph is generally the more stable form (Burger's Rule). |
| DSC Heat of Fusion (ΔHf) | 85 J/g | 105 J/g | Reflects the energy required to break the crystal lattice; differences are expected between polymorphs. |
| TGA Mass Loss (up to 140°C) | < 0.1% | < 0.1% | No significant mass loss before melting confirms these are unsolvated forms (anhydrates). |
| TGA Decomposition (Tonset) | ~210 °C | ~210 °C | The intrinsic chemical stability is often similar, though slight differences can occur. |
| Table 2. Comparative Thermal Analysis Data for Hypothetical Polymorphs. |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the powder sample into an aluminum DSC pan.
-
Sealing: Crimp the pan with a lid. For volatile samples or to study processes in a closed system, use a hermetically sealed pan. For most polymorph screening, a pinhole lid is used to allow any evolved gases to escape.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (flow rate ~50 mL/min). The temperature range should encompass all expected thermal events, e.g., from 25 °C to 250 °C.
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and enthalpy of melting endotherms or other phase transitions.
Vibrational Spectroscopy (FTIR & Raman): A Molecular-Level View
Expertise & Experience: While PXRD probes the long-range order of the crystal lattice, vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the short-range molecular environment.[8] Different polymorphs, having distinct molecular conformations or intermolecular interactions (like hydrogen bonding) within their crystal structures, will exhibit unique vibrational spectra.[8][9] Raman spectroscopy is particularly powerful for polymorph discrimination, especially in the low-frequency (phonon) region, which directly probes the crystal lattice vibrations.[10][11]
Trustworthiness: The spectral differences observed must be consistent and reproducible. For example, a shift in the N-H stretching frequency in the FTIR spectrum could indicate a different hydrogen bonding network, which should correlate with the different packing arrangement suggested by PXRD and the different lattice energy implied by DSC.
| Technique | Form A (Hypothetical) | Form B (Hypothetical) | Significance |
| FTIR (cm-1) | N-H Stretch: 3410, 3325C=O Stretch: 1715 | N-H Stretch: 3450, 3350C=O Stretch: 1700 | Shifts in key functional group frequencies indicate differences in intermolecular interactions (e.g., hydrogen bonding). |
| Raman (cm-1) | Thiazole Ring: 1540Lattice Phonons: 55, 82 | Thiazole Ring: 1548Lattice Phonons: 61, 95 | Low-wavenumber Raman is highly sensitive to the overall crystal packing and provides excellent discriminating power.[10][11] |
| Table 3. Comparative Spectroscopic Data for Hypothetical Polymorphs. |
Definitive Analysis: Single-Crystal X-Ray Diffraction (SC-XRD)
When a novel polymorph is discovered, or when the absolute structure of any form is required, Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard. This technique provides an unambiguous three-dimensional map of the atomic arrangement within the crystal, including bond lengths, bond angles, and the precise packing of molecules.[12][13] While obtaining a single crystal of suitable quality can be challenging, the resulting data is invaluable for understanding structure-property relationships and for patent protection. The information from SC-XRD can be used to index the powder pattern (PXRD), providing absolute confirmation of the phase identity.
Caption: Relationship between analytical techniques and the structural information they provide.
Conclusion and Best Practices
The structural analysis of this compound crystals is a critical, multi-faceted process that underpins the development of safe and effective cephalosporin antibiotics. A robust characterization strategy is not reliant on a single measurement but on the logical and integrated application of orthogonal techniques.
Best Practices:
-
Always use PXRD as the primary screening tool for its speed and definitive fingerprinting capability.
-
Combine thermal analysis (DSC/TGA) with PXRD to differentiate true polymorphs from solvates/hydrates and to determine relative thermodynamic stability.
-
Employ vibrational spectroscopy (Raman/FTIR) as a complementary method to confirm phase identity and gain insight into molecular-level differences.
-
Pursue SC-XRD for novel forms to gain definitive structural understanding and secure intellectual property.
-
Maintain a comprehensive library of reference data for all known forms to ensure rapid and accurate quality control throughout the manufacturing process.
By adhering to these principles, researchers and drug development professionals can navigate the complexities of solid-state chemistry, ensuring the consistent quality and performance of this vital pharmaceutical intermediate.
References
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- Suresh, K., et al. (2019). Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination.
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A Senior Application Scientist's Guide to Catalyst Performance in 2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride Synthesis
This guide provides an in-depth comparison of various catalytic systems for the synthesis of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride, a critical intermediate in the pharmaceutical industry, notably for the production of cephalosporin antibiotics.[1] We will delve into the mechanistic underpinnings of the synthesis, present comparative performance data for different catalysts, and provide detailed experimental protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their synthetic strategies.
The Chemistry: Understanding the Hantzsch Thiazole Synthesis
The primary route to this compound is a variation of the classic Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a α-haloketone with a thioamide. In this specific synthesis, the key reactants are typically thiourea and an ethyl 4-haloacetoacetate, such as ethyl 4-chloroacetoacetate.[1][2]
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbon of the α-haloketone (ethyl 4-chloroacetoacetate).
-
Cyclization: An intramolecular cyclization occurs, forming a five-membered ring intermediate.
-
Dehydration: Subsequent dehydration leads to the formation of the aromatic thiazole ring.
-
Hydrolysis: The ester group is then hydrolyzed under acidic conditions to yield the final carboxylic acid, which is isolated as its hydrochloride salt.
The choice of catalyst can significantly influence the reaction rate, yield, and overall efficiency of this process.
Visualizing the Synthesis Pathway
The following diagram illustrates the generalized Hantzsch synthesis pathway for 2-(2-aminothiazol-4-yl)acetic acid.
Caption: Workflow for the catalyst-free synthesis of this compound.
Detailed Steps:
-
Prepare a suspension of thiourea in water and cool the mixture to 5°C in a reaction vessel.
-
In a separate vessel, dissolve 4-chloroacetoacetyl chloride in a chlorohydrocarbon solvent like methylene chloride.
-
Slowly add the 4-chloroacetoacetyl chloride solution to the thiourea suspension while maintaining the temperature between 5°C and 10°C.
-
After the addition is complete, continue stirring and allow the reaction mixture to warm to a temperature of 25°C to 30°C to complete the reaction.
-
Cool the reaction mixture to induce precipitation of the product.
-
Isolate the crystalline this compound by filtration.
Protocol 2: Synthesis using a Heterogeneous Catalyst (Silica-Supported Tungstosilisic Acid)
[3][4] This protocol exemplifies a green chemistry approach using a recyclable solid acid catalyst. While the cited example is for a related Hantzsch synthesis, the principles are directly applicable.
Detailed Steps:
-
In a reaction vessel, combine the α-halo-ketoester (e.g., ethyl 4-chloroacetoacetate), thiourea, and a catalytic amount of silica-supported tungstosilisic acid (SiW.SiO₂) in a suitable solvent system (e.g., a 1:1 ethanol/water mixture).
-
Subject the mixture to ultrasonic irradiation at room temperature for a specified duration (typically 1.5 to 2 hours).
-
Upon completion of the reaction (monitored by TLC), filter the solid product.
-
Wash the collected solid with ethanol.
-
To separate the product from the catalyst, dissolve the solid in a solvent like acetone. The product will dissolve, leaving the SiW.SiO₂ catalyst as a solid.
-
Filter to remove the catalyst, which can be recovered and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The subsequent hydrolysis of the ester to the carboxylic acid would follow standard procedures using concentrated hydrochloric acid.
Protocol 3: Conventional Synthesis from Ethyl 4-Chloroacetoacetate and Thiourea
[1] This method is a two-step process involving the initial cyclization to form the thiazole ester, followed by hydrolysis.
Detailed Steps:
Step 1: Synthesis of the Intermediate
-
Suspend thiourea in water and cool to 0-3°C.
-
Slowly add ethyl 4-chloroacetoacetate over a period of about 2 hours, maintaining the low temperature.
-
Stir the mixture at the same temperature for an additional 3 hours.
-
Adjust the pH to 7 with ammonia water to precipitate the intermediate, ethyl 2-(2-aminothiazol-4-yl)acetate.
-
Isolate the intermediate by filtration.
Step 2: Hydrolysis to the Final Product
-
Cool concentrated hydrochloric acid to 0-3°C.
-
Suspend the intermediate from Step 1 in the cold concentrated hydrochloric acid and stir for 60 minutes.
-
Increase the temperature to 60°C and maintain for 6 hours to effect hydrolysis.
-
Cool the mixture to -5 to 0°C to crystallize the product.
-
Filter to obtain this compound. A yield of 92% with a purity of 99.4% (by HPLC) has been reported for this method. [1]
Conclusion and Future Outlook
The synthesis of this compound can be achieved through various catalytic and non-catalytic methods. The choice of a specific route will depend on factors such as the desired purity, yield, cost of starting materials, and environmental considerations.
-
The catalyst-free approach using 4-chloroacetoacetyl chloride offers a simplified and high-purity route, although it involves a more reactive and potentially more expensive starting material. [2]- Heterogeneous catalysts like silica-supported tungstosilisic acid represent a significant advancement towards greener and more sustainable chemical processes, offering high yields and ease of catalyst recycling. [3][4]- The conventional two-step method from ethyl 4-chloroacetoacetate and thiourea is a well-established and high-yielding process. [1] Future research will likely focus on the development of even more efficient, selective, and environmentally friendly catalytic systems. The exploration of novel solid acid catalysts, organocatalysts, and flow chemistry processes holds promise for further optimizing the synthesis of this important pharmaceutical intermediate.
References
- Smolecule. (2023, August 15). This compound.
- BenchChem. (2025).
- MDPI. (n.d.).
- Patsnap. (n.d.). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ResearchGate. (2025, August 6).
- National Center for Biotechnology Information. (2021, March 7).
- Asian Publication Corporation. (n.d.).
- MDPI. (2021, March 7).
- Google Patents. (n.d.).
- ChemRxiv. (2023, May 11). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients.
- Google Patents. (n.d.). CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
- National Center for Biotechnology Information. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4.
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A Senior Application Scientist's Guide to E/Z Isomerism in Aminothiazole Acetic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of aminothiazole acetic acid-based pharmaceuticals, particularly third-generation cephalosporin antibiotics, the control of geometric isomerism is not merely a matter of chemical purity but a fundamental determinant of therapeutic efficacy. The oxime moiety within these structures gives rise to E and Z isomers, with the (Z)-isomer consistently demonstrating vastly superior antibacterial activity. The less active (E)-isomer is often a process-related impurity or a degradation product, arising from the conversion of the (Z)-isomer under stress conditions such as light or acid. This guide provides a comprehensive comparison of these isomers, synthesizing critical data on their biological activity, physicochemical properties, and analytical separation, thereby underscoring the imperative for stringent stereochemical control throughout the drug development lifecycle.
The Decisive Role of Stereochemistry: An Introduction to E/Z Isomerism
The 2-aminothiazol-4-yl-2-(alkoxyimino)acetamido group is a cornerstone of many advanced cephalosporins like Cefotaxime, Ceftriaxone, and Ceftizoxime. A key structural feature is the C=N double bond of the alkoxyimino side chain, which results in geometric isomers: the (Z)-isomer (from the German zusammen, "together") and the (E)-isomer (from entgegen, "opposite").
It is a well-established principle that the (Z)-isomers (also referred to as syn-isomers) of these cephalosporins exhibit superior antibacterial activity compared to their corresponding (E)-isomers (anti-isomers)[1]. The spatial orientation of the alkoxyimino group relative to the aminothiazole ring is critical for optimal binding to Penicillin-Binding Proteins (PBPs) in bacteria, the key step in inhibiting cell wall synthesis. The (E)-isomer, with its altered conformation, binds less effectively, leading to a dramatic reduction in potency.
Comparative Biological Activity: A Chasm of Difference
The disparity in antibacterial potency between the (Z) and (E) isomers is not subtle. Published literature indicates the (E)-isomer is 2 to 32 times less active than the (Z)-isomer against Gram-negative bacteria[1]. For certain organisms, this difference can be even more pronounced; the (Z)-isomer of cefotaxime is reported to be up to 100 times more active than its (E)-counterpart[1].
This profound difference necessitates that the (E)-isomer be treated as a critical impurity that must be minimized in the final active pharmaceutical ingredient (API).
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Cefotaxime Isomers
The following data is illustrative, based on reported potency differences, to provide a quantitative perspective.
| Bacterial Strain | Isomer | Illustrative MIC (µg/mL) | Fold Difference |
| Escherichia coli ATCC 25922 | (Z)-Cefotaxime | 0.06 | - |
| (E)-Cefotaxime | 4.0 | ~67x less active | |
| Staphylococcus aureus ATCC 29213 | (Z)-Cefotaxime | 1.0 | - |
| (E)-Cefotaxime | 8.0 | 8x less active | |
| Pseudomonas aeruginosa ATCC 27853 | (Z)-Cefotaxime | 16.0 | - |
| (E)-Cefotaxime | >128 | >8x less active | |
| Klebsiella pneumoniae ATCC 700603 | (Z)-Cefotaxime | 0.125 | - |
| (E)-Cefotaxime | 8.0 | 64x less active |
Mechanism of Action: The Structural Imperative for PBP Binding
The bactericidal action of β-lactam antibiotics stems from their ability to acylate and inactivate Penicillin-Binding Proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. The specific geometry of the (Z)-isomer's aminothiazole alkoxyimino side chain is crucial for positioning the molecule correctly within the PBP active site, facilitating the nucleophilic attack by a serine residue on the β-lactam ring.
Physicochemical Properties & Stability
The stereochemical difference between (E) and (Z) isomers influences their physical properties, such as crystal packing, melting point, and solubility. While comprehensive, direct comparative data is scarce in public literature, differences are expected due to variations in intramolecular forces and molecular symmetry.
More critically, the (Z)-isomer can convert to the less active (E)-isomer under stress conditions, particularly upon exposure to acidic environments or light[1]. This isomerization represents a significant degradation pathway that can compromise the potency of a drug product over its shelf life. Stability studies for cefotaxime sodium, the active form, show it is most stable in a pH range of approximately 4.3-6.2 and degrades more rapidly at higher temperatures[2][3][4][5]. For instance, a 100mg/mL solution of cefotaxime maintains stability for up to 5 days at 5°C, but only for 24 hours at 25°C and 2 hours at 45°C[2][4][6].
Table 2: Expected Physicochemical Differences between Isomers
This table presents expected trends. Absolute values are compound-specific and require experimental determination.
| Property | (Z)-Isomer (Active) | (E)-Isomer (Impurity) | Rationale for Difference |
| Thermodynamic Stability | Generally more stable under standard conditions.[7] | Less stable; often formed from the (Z)-isomer. | Intramolecular interactions in the (Z)-conformation often lead to a lower energy state. |
| Solubility | Compound-dependent. | Compound-dependent. | Differences in crystal lattice energy and polarity due to molecular geometry will affect solubility. For example, amphoteric aminocephalosporins show pH-dependent U-shaped solubility curves.[8] |
| Melting Point | Typically distinct from the (E)-isomer. | Typically distinct from the (Z)-isomer. | Differences in crystal packing efficiency lead to different melting points. |
| Chromatographic Retention | Shorter retention time on some reversed-phase columns.[9] | Longer retention time on some reversed-phase columns.[9] | The (E)-isomer may exhibit stronger adsorption to the stationary phase in certain systems. |
Analytical Characterization and Separation
Distinguishing and quantifying the (E) and (Z) isomers is a critical quality control step. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural identification of the isomers[1][10].
-
¹H NMR: A key diagnostic signal is the aminothiazole ring proton. In the (E)-isomer, this proton is deshielded due to a hydrogen bonding-type interaction with the nearby oxime oxygen. Consequently, its signal appears downfield (approx. δ 7.2-7.6 ppm) compared to the same proton in the (Z)-isomer (approx. δ 6.7-6.9 ppm)[1][10]. This clear separation allows for the detection and quantification of even trace amounts of the (E)-isomer.
-
¹³C NMR: Similar downfield shifts are observed for the aminothiazole carbon (C5) in the (E)-isomer (approx. δ 115-120 ppm) compared to the (Z)-isomer (approx. δ 107-109 ppm)[1].
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for routine quality control to separate and quantify the active (Z)-isomer from the (E)-isomer impurity and other degradation products.
This protocol is a representative starting point, synthesized from established methods for cephalosporin analysis[7][11][12][13]. Method development and validation are required for each specific molecule.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 85:15 (v/v). The exact ratio must be optimized to achieve adequate resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability:
-
A resolution of ≥ 2.0 between the (Z)- and (E)-isomer peaks should be achieved.
-
The tailing factor for the (Z)-isomer peak should be ≤ 1.5.
-
-
Expected Results:
-
The (Z)-isomer is typically expected to elute first, followed by the more retained (E)-isomer. The precise retention times will be dependent on the specific molecule and exact chromatographic conditions.
-
Pharmacokinetics and In Vivo Considerations
While some reports suggest both isomers can have appreciable oral absorbability[1], the profound difference in intrinsic activity is the overriding factor for in vivo performance. The presence of the (E)-isomer effectively reduces the concentration of the active drug, diminishing the likelihood of achieving plasma concentrations that exceed the MIC for a sufficient duration—the key pharmacodynamic driver for β-lactams.
Direct comparative pharmacokinetic studies of pure (Z) vs. (E) isomers are not widely available, likely because the (E)-isomer is not developed as a therapeutic agent. Pharmacokinetic studies invariably focus on the API, which is predominantly the (Z)-isomer[14][15][16][17][18][19][20][21]. Any in vivo efficacy observed in animal models is attributed to this active isomer[22][23][24][25][26].
Conclusion and Strategic Recommendations
The geometric isomerism in aminothiazole acetic acid derivatives is a critical attribute with profound implications for drug efficacy. The evidence is unequivocal: the (Z)-isomer is the source of the desired antibacterial activity, while the (E)-isomer is a significantly less potent impurity.
For researchers and drug development professionals, this dictates a clear strategy:
-
Stereoselective Synthesis: Synthetic routes must be designed and optimized to selectively yield the (Z)-isomer, minimizing the formation of the (E)-isomer from the outset.
-
Rigorous Analytical Control: Validated, high-resolution analytical methods, such as the HPLC protocol outlined herein, must be implemented to accurately quantify the isomeric ratio in API batches and stability samples.
-
In-Depth Stability Testing: Forced degradation studies should be conducted to understand the pathways and rates of isomerization to the (E)-form, informing formulation development, packaging choices, and storage conditions to ensure the drug product's potency throughout its shelf life.
Ultimately, controlling the stereochemistry of these vital antibiotics is synonymous with controlling their therapeutic power.
References
- Anonymous. (n.d.). EP0658558A1 - Separation of cephalosporin isomers. Google Patents.
- Madhane, A., & Jain, R. K. (n.d.). Comparative Analysis of Cephalosporins: Pharmacokinetics and Pharmacodynamics.
- Behin, S., et al. (2012). PHYSICAL AND CHEMICAL STABILITY STUDIES ON CEFOTAXIME AND ITS DOSAGE FORMS BY STABILITY INDICATING HPTLC METHOD. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 517-523.
- Rajadurai, R., Sivakumar, B., Murugan, R., Anantham, S., & Naidu, P. Y. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Analytical Chemistry: An Indian Journal, 9(2), 265-269.
- Brogden, R. N., & Carmine, A. A. (1994). Comparative pharmacokinetics of the new oral cephalosporins. Drugs, 47 Suppl 3, 10-9.
- Das Gupta, V. (1984). Stability of cefotaxime sodium as determined by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 73(4), 565-7.
- Behin, S., et al. (n.d.). physical and chemical stability studies on cefotaxime and its dosage forms by stability indicating hptlc method.
- Raj, B. S., et al. (2016). stability study of cefotaxime sodium by stability indicating methods.
- Raj, B. S. (2016). (PDF) PHYSICAL AND CHEMICAL STABILITY STUDIES ON CEFOTAXIME AND CEFEPIME BY STABILITY INDICATING HPTLC AND HPLC METHODS RESPECTIVELY.
- Murakawa, T., et al. (n.d.). Pharmacokinetics of ceftizoxime in animals after parenteral dosing. Antimicrobial Agents and Chemotherapy.
- Lode, H., Gebert, S., & Hendrischk, A. (1975). Comparative pharmacokinetics and clinical experience with a new cephalosporin-derivative: cefazolin. Chemotherapy, 21(1), 19-32.
- Sugar, A. M., Chahal, R. S., & Stevens, D. A. (n.d.). A cephalosporin active in vivo against Nocardia: efficacy of cefotaxime in murine model of acute pulmonary nocardiosis. Journal of Hygiene.
- Carpentier, M., & Delhalle, E. (1981). [Comparative activity of cephalosporins in relation to their pharmacokinetic properties]. Revue Medicale de Liege, 36(20), 746-50.
- Sosogi, F., et al. (1981). In vitro antimicrobial activity of cefotaxime, a new cephalosporin. Antimicrobial Agents and Chemotherapy.
- Jones, R. N. (n.d.). Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity. Reviews of Infectious Diseases.
- Okumura, K., et al. (1980). Metabolic fate of [14C]-ceftizoxime, a parenteral cephalosporin antibiotic, in rats and dogs. Arzneimittel-Forschung, 30(10), 1665-9.
- Naito, T., et al. (n.d.). Orally active cephalosporins: synthesis, structure-activity relationships and oral absorption of 3-[(E) and (Z)-2-substituted vinyl]-cephalosporins. Journal of Antibiotics.
- Yourassowsky, E., et al. (n.d.).
- Lode, H., et al. (1979). Comparative pharmacokinetics of cephalexin, cefaclor, cefadroxil, and CGP 9000. Antimicrobial Agents and Chemotherapy, 16(1), 1-6.
- Barry, A. L., et al. (1980). Cefotaxime: in vitro activity and tentative interpretive standards for disk susceptibility testing. Antimicrobial Agents and Chemotherapy, 18(1), 88-93.
- Drasar, F. A., et al. (n.d.). In Vitro Activity of Cefotaxime Against Cephalothin-Resistant Clinical Isolates. Antimicrobial Agents and Chemotherapy.
- LeBel, M., & Spino, M. (1982). Pharmacokinetics of ceftizoxime. Journal of Antimicrobial Chemotherapy, 10 Suppl C, 91-7.
- Jane, J., Subrahmanyam, E. V. S., & Sathyanarayana, D. (2006). HPLC Analysis of Ceftriaxone and Ceftizoxime. Asian Journal of Chemistry, 18(4), 3207-3209.
- Erk, N. (n.d.). Simultaneous multiresponse optimization of an HPLC method to separate seven cephalosporins in plasma and amniotic fluid: application to validation and quantification of cefepime, cefixime and cefoperazone.
- National Center for Biotechnology Information. (n.d.). Cefotaxime. PubChem.
- Sugar, A. M., Chahal, R. S., & Stevens, D. A. (1983). A cephalosporin active in vivo against Nocardia: efficacy of cefotaxime in murine model of acute pulmonary nocardiosis. Journal of Hygiene, 91(3), 421-7.
- Asati, V., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules.
- Grimm, H. P. (1981). [Antibacterial activity of cefotaxim in comparison with seven cephalosporins]. Infection, 9(2), 92-6.
- Rajadurai, R., et al. (2010). Identification Of E and Z Isomers Of Some Cephalosporins By NMR.
- Erk, N. (2011). Simultaneous multiresponse optimization of an HPLC method to separate seven cephalosporins in plasma and amniotic fluid: Application to validation and quantification of cefepime, cefixime and cefoperazone.
- Barry, A. L., et al. (1982). Antimicrobial susceptibility tests with cefotaxime and correlation with clinical bacteriologic response. Reviews of Infectious Diseases, 4 Suppl, S316-24.
- Tang, H. J., et al. (2002). Synergistic Antimicrobial Effect of Cefotaxime and Minocycline on Proinflammatory Cytokine Levels in a Murine Model of Vibrio Vulnificus Infection.
- Conn, K. L., et al. (2019). Pharmacokinetic Data Are Predictive of In Vivo Efficacy for Cefixime and Ceftriaxone against Susceptible and Resistant Neisseria gonorrhoeae Strains in the Gonorrhea Mouse Model. Antimicrobial Agents and Chemotherapy.
- Neu, H. C. (1983). Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. Pharmacotherapy, 3(5), 253-62.
- Tsuji, A., Nakashima, E., & Yamana, T. (1979). Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH. Journal of Pharmaceutical Sciences, 68(3), 308-11.
- Quintiliani, R., & Nightingale, C. H. (1982). Comparative pharmacokinetics of ceftizoxime and other third-generation cephalosporins in humans. Journal of Antimicrobial Chemotherapy, 10 Suppl C, 99-104.
- Gholivand, M. B., et al. (2015). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Journal of the Brazilian Chemical Society.
- Anonymous. (n.d.). Relationship between the color stability and impurity profile of cefotaxime sodium.
- Ko, W. C., et al. (2001). In Vitro and in Vivo Combinations of Cefotaxime and Minocycline against Aeromonas hydrophila. Antimicrobial Agents and Chemotherapy.
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A Researcher's Guide to Spectral Cross-Referencing for 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
For researchers and drug development professionals, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is a key building block in the synthesis of several important pharmaceuticals.[1][2] However, obtaining a complete, publicly available set of spectral data for this specific salt can be challenging.
This guide provides a practical, scientifically-grounded approach to the structural verification of this compound. We will navigate the common hurdle of limited direct spectral data by employing a cross-referencing methodology. This involves comparing the known spectral data of its free base, 2-(2-Aminothiazol-4-yl)acetic acid, with theoretically derived expectations for the hydrochloride salt. This comparative analysis, grounded in the fundamental principles of spectroscopic techniques, offers a robust framework for identity confirmation.
The Rationale for Cross-Referencing
In an ideal scenario, a comprehensive set of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the hydrochloride salt would be readily available from a certified reference material. In the absence of such a complete dataset, a logical and scientifically valid alternative is to analyze the spectral data of the corresponding free base, (2-Amino-1,3-thiazol-4-yl)acetic acid.[3] The underlying molecular framework is identical, with the primary difference being the protonation state of the molecule, which predictably influences the spectral output. The hydrochloride salt will have a protonated site, likely one of the nitrogen atoms, leading to foreseeable shifts in the NMR spectra and changes in the vibrational modes observed in FT-IR.
Comparative Spectral Analysis: Hydrochloride Salt vs. Free Base
This section compares the expected spectral characteristics of this compound with the available data for its free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of a molecule. The key differences between the hydrochloride salt and the free base will manifest as changes in the chemical shifts (δ) of protons and carbons near the protonated site.
Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Experimental)
| Assignment | This compound (Predicted, DMSO-d₆) | 2-(2-Aminothiazol-4-yl)acetic acid (Free Base, Experimental, DMSO-d₆) | Rationale for Predicted Shifts |
| Thiazole-H5 | ~6.5 - 7.0 ppm (singlet) | Data not explicitly found, but expected in this region | The proton on the thiazole ring is expected to be a singlet. Its chemical shift may be slightly downfield in the salt due to the overall electron-withdrawing effect of the protonated amine. |
| Methylene (-CH₂-) | ~3.5 - 4.0 ppm (singlet) | Data not explicitly found, but expected in this region | These protons are adjacent to the carboxylic acid and the thiazole ring. The singlet multiplicity is expected as there are no adjacent protons. |
| Amine (-NH₂) | ~7.0 - 8.0 ppm (broad singlet) | Data not explicitly found, but expected in this region | In the free base, the amine protons are typically a broad singlet. In the hydrochloride salt, these signals may be broader and potentially shifted downfield due to proton exchange and the positive charge. |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 ppm (broad singlet) | Data not explicitly found, but expected in this region | The carboxylic acid proton is highly deshielded and appears as a broad singlet at a high chemical shift. This is not expected to change significantly between the free base and the salt. |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Assignment | This compound (Predicted, DMSO-d₆) | 2-(2-Aminothiazol-4-yl)acetic acid (Free Base, Experimental) [3] | Rationale for Predicted Shifts |
| Carboxylic Acid (C=O) | ~171 ppm | 171.4 ppm | The carbonyl carbon is distant from the likely site of protonation and is not expected to show a significant shift. |
| Thiazole C2 (-C-NH₂) | ~168 ppm | 168.1 ppm | This carbon, bonded to the amino group, is a likely site of protonation. A downfield shift would be expected if the endocyclic nitrogen is protonated. |
| Thiazole C4 | ~145 ppm | 145.5 ppm | This carbon's environment is less affected by protonation of the amino group. |
| Thiazole C5 | ~108 ppm | 108.2 ppm | Similar to C4, a significant shift is not anticipated. |
| Methylene (-CH₂-) | ~35 ppm | 35.1 ppm | The methylene carbon is relatively insulated from the protonation site, so a major shift is unlikely. |
Note: The experimental data for the free base is sourced from PubChem and may be aggregated from various sources.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The protonation in the hydrochloride salt will primarily affect the N-H and C=N stretching and bending vibrations.
Table 3: Comparative FT-IR Data (Predicted vs. Experimental)
| Wavenumber (cm⁻¹) | Vibrational Mode | This compound (Predicted) | 2-(2-Aminothiazol-4-yl)acetic acid (Free Base, Experimental) [3] | Rationale for Predicted Changes |
| 3400-3100 | N-H Stretching | Broader, more complex bands due to -NH₃⁺ stretching | Sharp peaks characteristic of a primary amine (-NH₂) | The formation of an ammonium salt (-NH₃⁺) from the amine group results in broader and often shifted absorption bands in this region. |
| ~3000 | O-H Stretching | Broad absorption | Broad absorption | The carboxylic acid O-H stretch is inherently broad and will be present in both the free base and the salt. |
| ~1710 | C=O Stretching | Sharp, strong peak | Sharp, strong peak | The carboxylic acid carbonyl stretch is a prominent feature and should be present in both spectra with minimal shifting. |
| ~1620 | C=N Stretching | May shift slightly | Present | The imine C=N stretch within the thiazole ring might experience a slight shift due to changes in electron density upon protonation. |
| ~1500 | C=C Stretching | Present | Present | The aromatic-like C=C stretching of the thiazole ring should be observable in both compounds. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected observation would be the protonated molecule of the free base, as the hydrochloride salt will dissociate in the ESI source.
-
Predicted [M+H]⁺ for C₅H₆N₂O₂S: 159.02
-
Exact Mass of Free Base: 158.01 g/mol [4]
Therefore, high-resolution mass spectrometry (HRMS) should detect a parent ion with an m/z value corresponding to the protonated free base, confirming the molecular formula of the core structure.
Experimental Protocols for Spectral Acquisition
To ensure data integrity, standardized protocols for acquiring spectral data are essential. The following section outlines the methodologies for obtaining the necessary spectra for this compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A relaxation delay (d1) of 2 seconds is recommended.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).
-
The high-resolution data will allow for the determination of the elemental composition from the accurate mass measurement.
-
Visualization of Workflows and Structures
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Molecular structures of the hydrochloride salt and its free base.
Caption: Experimental workflow for spectral data acquisition and analysis.
Conclusion
Verifying the identity and purity of this compound is critical for its application in pharmaceutical synthesis. While a complete, published spectral dataset for this specific salt is not readily accessible, a robust confirmation can be achieved through a systematic, cross-referencing approach. By acquiring high-quality NMR, FT-IR, and HRMS data and comparing it to the known data of its free base and the predictable chemical shifts and vibrational changes, researchers can confidently establish the compound's structure. This guide provides the necessary theoretical framework and practical protocols to execute this validation, ensuring scientific integrity and supporting the progression of drug development projects.
References
- Tianming Pharmaceutical. 2-(2-Aminothiazol-4-yl) Acetic Acid HCl. [Link]
- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. [Link]
- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). [Link]
- MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
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A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of Synthetic Routes
Introduction: Beyond Yield—A Holistic Framework for Synthetic Route Evaluation
In the journey from laboratory curiosity to life-changing therapeutic, the chosen synthetic route is the bedrock upon which a drug's commercial viability is built. For decades, the singular pursuit of maximizing chemical yield dominated process development. While high yield remains a critical objective, a modern, competitive, and sustainable approach demands a far more sophisticated evaluation. Today, we must balance the economic realities of manufacturing with the increasing urgency of environmental stewardship and process safety. Identifying and evaluating various synthetic pathways is a crucial first step to ensure efficiency, safety, and cost-effectiveness for large-scale production.[1]
This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for evaluating and comparing synthetic routes. We will move beyond simplistic metrics to embrace a holistic analysis that integrates mass efficiency, environmental impact, and true manufacturing cost. By synthesizing technical accuracy with field-proven insights, this guide will explain the causality behind experimental and analytical choices, empowering you to select pathways that are not only elegant in their chemistry but also robust, scalable, and economically sound.
The Modern Chemist's Toolkit: Key Metrics for Route Evaluation
To objectively compare disparate synthetic strategies, we must employ a standardized set of metrics. These tools allow us to quantify the "greenness" and efficiency of a process, providing a data-driven foundation for decision-making.[2][3] A good metric must be clearly defined, simple to calculate, and ultimately drive the desired behavior towards more sustainable and cost-effective chemistry.[4]
Mass-Based Efficiency Metrics
These metrics focus on the material efficiency of a chemical transformation, highlighting how much of what you put into a flask ends up in the final product versus how much is discarded as waste.
-
Atom Economy (AE): Introduced by Barry Trost, Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactant atoms to product atoms.[5] It provides a foundational understanding of how much potential waste is inherent in a given chemical transformation.[6][7] An ideal reaction, such as an addition reaction, incorporates all reactant atoms into the final product, achieving 100% atom economy.[8][9]
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a simple yet powerful measure of the waste generated by a process.[2][10] It is the ratio of the total mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener, more efficient process.
-
Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute (ACS GCI) Pharmaceutical Roundtable, PMI is arguably the most holistic mass-based metric.[3][11] It represents the ratio of the total mass of all materials (starting materials, reagents, solvents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API).[12] Unlike E-Factor, which focuses on the output (waste), PMI focuses on the input, encouraging a "prevention is better than cure" mindset.[11] The simple relationship between the two is: PMI = E-Factor + 1 .[12]
-
Reaction Mass Efficiency (RME): This metric refines the concept of yield by incorporating the principles of atom economy and stoichiometry. It relates the mass of the final product to the total mass of reactants used.[4]
Here is a summary of these key mass-based metrics:
| Metric | Formula | What It Measures | Ideal Value |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | Inherent efficiency of a transformation | 100% |
| E-Factor | Total Mass of Waste / Mass of Product | Actual waste generated per unit of product | 0 |
| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | Overall material efficiency of a process | 1 |
| Reaction Mass Efficiency (RME) | Mass of Product / Σ Mass of Reactants | Efficiency considering yield and stoichiometry | 100% |
Experimental Protocol: Calculating Key Efficiency Metrics
This protocol outlines the steps to calculate AE, E-Factor, and PMI for a single synthetic step.
Objective: To quantify the material efficiency and waste generation of a chemical reaction.
Procedure:
-
Gather Data:
-
From the balanced chemical equation, determine the molecular weights (MW) of all reactants and the desired product.
-
From the experimental record, record the actual mass of all materials used: reactants, reagents, catalysts, solvents, and process water for workup and purification.
-
Record the isolated mass of the pure, dry product.
-
-
Calculate Atom Economy (AE):
-
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) * 100[6]
-
Causality: This calculation is performed before any experiment. It reveals the theoretical maximum material efficiency and helps identify reactions that inherently generate significant byproducts.
-
-
Calculate Process Mass Intensity (PMI):
-
Total Mass Input = (Mass of Reactants) + (Mass of Reagents) + (Mass of Solvents) + (Mass of Process Water)
-
PMI = Total Mass Input / Mass of Isolated Product[12]
-
Causality: PMI provides a complete picture of the process inputs. A high PMI often points to excessive solvent use, which is a major cost and waste driver in pharmaceutical manufacturing.[11]
-
-
Calculate E-Factor:
-
Total Waste = Total Mass Input - Mass of Isolated Product
-
E-Factor = Total Waste / Mass of Isolated Product
-
Alternatively, E-Factor = PMI - 1[12]
-
Causality: This metric explicitly quantifies the waste stream, focusing attention on waste reduction and disposal costs.
-
From Mass to Money: A Primer on Techno-Economic Analysis
While green chemistry metrics are invaluable for assessing environmental impact, a comprehensive evaluation must also include a rigorous financial analysis.[13] Techno-Economic Analysis (TEA) bridges this gap by estimating the manufacturing cost of a synthetic route. The cornerstone of TEA in this context is the calculation of the Cost of Goods Sold (COGS) .[14]
COGS represents the direct costs required to manufacture a product.[15][16] For an API, this includes:
-
Raw Materials: Cost of all starting materials, reagents, and catalysts.[17]
-
Direct Labor: Cost of the technicians and chemists operating the equipment.
-
Manufacturing Overhead: Costs associated with the facility, including utilities, depreciation of equipment, and waste disposal.[14]
A preliminary COGS analysis can be performed early in development to compare the financial viability of different routes, long before a full process is established.[18]
Workflow for Synthetic Route Evaluation
The process of selecting the most cost-effective route is a multi-step, iterative process that integrates both scientific and economic considerations.
Caption: A phased workflow for holistic synthetic route evaluation.
Case Study: Comparing Synthetic Routes for "Exemplarivir"
To illustrate these principles, let's analyze two hypothetical routes to a fictional API, "Exemplarivir" (MW = 350 g/mol ).
-
Route A: A traditional, 5-step linear synthesis.
-
Route B: A modern, 3-step convergent synthesis employing biocatalysis.
Route A: 5-Step Linear Synthesis
This route involves classical transformations with multiple workups and isolations.
| Step | Reactants (MW) | Product (MW) | Yield (%) | Step PMI |
| 1 | A (120) + B (80) | Intermediate 1 (180) | 85% | 25 |
| 2 | Int 1 (180) + C (50) | Intermediate 2 (210) | 90% | 30 |
| 3 | Int 2 (210) + D (60) | Intermediate 3 (250) | 80% | 45 |
| 4 | Int 3 (250) + E (70) | Intermediate 4 (300) | 95% | 20 |
| 5 | Int 4 (300) + F (75) | Exemplarivir (350) | 88% | 35 |
Route B: 3-Step Convergent Synthesis
This route uses a key enzymatic step, reducing the step count and improving mass efficiency.
| Step | Reactants (MW) | Product (MW) | Yield (%) | Step PMI |
| 1 | G (150) + H (100) | Intermediate 5 (230) | 92% | 15 |
| 2 | I (90) + J (60) | Intermediate 6 (140) | 95% | 12 |
| 3 | Int 5 (230) + Int 6 (140) | Exemplarivir (350) | 90% | 18 |
Comparative Analysis
A full analysis requires calculating the cumulative metrics and performing a COGS estimate. For this, we make the following assumptions:
-
Raw Material Costs: Route A materials average $50/kg; Route B materials average $75/kg, but the enzyme for Step 3 costs $1,000/kg.
-
Labor & Overhead: Estimated based on the number of steps and complexity.
| Metric | Route A (Linear) | Route B (Convergent) | Advantage |
| Number of Steps | 5 | 3 | Route B |
| Overall Yield | 85% * 90% * 80% * 95% * 88% = 51.2% | 92% * 95% * 90% = 78.7% | Route B |
| Cumulative PMI | ~150 | ~45 | Route B |
| Cumulative E-Factor | ~149 | ~44 | Route B |
| Estimated COGS ($/kg) | $1,250 | $980 | Route B |
Analysis of Interrelated Metrics
The case study demonstrates how different metrics are interconnected and paint a comprehensive picture of process efficiency.
Caption: Interrelationship of key efficiency and cost metrics.
Conclusion: Making Data-Driven Decisions for Sustainable and Profitable Chemistry
The selection of a synthetic route is one of the most critical decisions in chemical and pharmaceutical development, with long-lasting implications for a product's cost, environmental footprint, and ultimate market success. By moving beyond yield as the sole indicator of performance and embracing a multi-faceted approach that includes metrics like Atom Economy, PMI, and E-Factor, we can gain a much clearer understanding of a process's true efficiency.
Integrating these green chemistry metrics with a robust techno-economic analysis provides a powerful, predictive framework. This holistic evaluation allows scientists and engineers to identify potential bottlenecks early, focus optimization efforts where they will have the greatest impact, and select routes that are not only scientifically elegant but also economically viable and environmentally responsible. Ultimately, this data-driven methodology de-risks the development process, accelerates timelines, and paves the way for the creation of safer, more sustainable, and more affordable chemical products.
References
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- Save My Exams. (2024, October 26). Atom Economy | AQA A Level Chemistry Revision Notes 2015. [Link]
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- ACS Publications. (2023).
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- Wall Street Prep. Cost of Goods Sold (COGS)
- National Institutes of Health. (2022, February 16). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. [Link]
- Preferred CFO. (2025, December 8). How to Calculate the Cost of Goods Sold (COGS). [Link]
- Katana MRP. Complete guide to cost of good sold (COGS). [Link]
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A Comparative Guide to the Antimicrobial Properties of Synthesized Heterocyclic Derivatives
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1][2] Synthesized heterocyclic compounds have emerged as a promising avenue of research, with various derivatives demonstrating significant antimicrobial activity.[3][4][5] This guide provides a comparative analysis of the antimicrobial properties of several key classes of synthesized derivatives, offering experimental data and protocols to aid researchers in this critical field.
Introduction: The Imperative for New Antimicrobial Agents
The golden age of antibiotic discovery has long passed, and the pipeline for new drugs has slowed dramatically.[3] Concurrently, pathogenic microorganisms continue to develop resistance to existing treatments, posing a serious global health risk.[1][6] Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, represent a vast and versatile source of potential new antimicrobial drugs.[3][4][5] Their diverse structures allow for a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[7][8] This guide will focus on a comparative study of prominent synthesized heterocyclic derivatives, including quinolines and thiazoles, to elucidate their structure-activity relationships and potential as next-generation antimicrobials.
Key Classes of Antimicrobial Heterocyclic Derivatives
Quinolines are characterized by a bicyclic structure composed of a benzene and a pyridine ring.[6] This scaffold is found in several natural compounds and has been the basis for numerous synthetic drugs.[6] Quinolines and their derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]
-
Mechanism of Action: While the exact mechanisms can vary, some quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][9] Others may function as antimetabolites or interfere with ATP synthesis.[10] For instance, bedaquiline, a diarylquinoline, specifically inhibits mycobacterial ATP synthase.[10]
-
Structure-Activity Relationship (SAR): The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For example, the introduction of a 3-chloro-4-fluoro group at the R2 position and a p-isopropyl phenyl ring at the R1 position has been shown to yield potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[11]
Thiazole is a five-membered aromatic ring containing sulfur and nitrogen atoms.[1] This moiety is a fundamental component of many therapeutic agents and has been extensively investigated for its antimicrobial properties.[1][7] Thiazole derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.[2][7][8]
-
Mechanism of Action: The antimicrobial mechanisms of thiazole derivatives are diverse. Some inhibit essential bacterial enzymes like DNA gyrase or β-ketoacyl-acyl carrier protein synthase (FabH), which is involved in fatty acid synthesis.[1] Others are believed to disrupt the formation of the cell wall or cell membrane.[1]
-
Structure-Activity Relationship (SAR): Studies have shown that the presence of two thiazole moieties linked by a hydrazone group can be associated with increased antibacterial and antifungal activity.[7] Furthermore, the addition of electron-withdrawing substituents like fluorine and chlorine can enhance the potency of thiazole derivatives.[2]
Comparative Antimicrobial Efficacy: Experimental Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative synthesized quinoline and thiazole derivatives against common pathogenic bacteria. Lower MIC values indicate greater antimicrobial potency.
| Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference |
| Quinoline | Compound 2 | Bacillus cereus | 1.56 | [12] |
| Compound 6 | Bacillus cereus | 3.12 | [12] | |
| Compound 2 | Staphylococcus aureus | 3.12 | [12] | |
| Compound 6 | Staphylococcus aureus | 3.12 | [12] | |
| Ciprofloxacin (Std.) | Bacillus cereus | 12.5 | [12] | |
| Ciprofloxacin (Std.) | Staphylococcus aureus | 12.5 | [12] | |
| Thiazole | Compound 5e | Bacillus subtilis | 15.6 | [2] |
| Compound 5h | Escherichia coli | 31.25 | [2] | |
| Compound 5e | Staphylococcus aureus | 15.6 | [2] | |
| Penicillin (Std.) | Various Bacteria | - | [2] | |
| Compound 27 | Escherichia coli | 11.7 | [13] | |
| Compound 27 | Pseudomonas aeruginosa | 11.7 | [13] | |
| Compound 27 | Staphylococcus aureus | 23.4 | [13] | |
| Ciprofloxacin (Std.) | Various Bacteria | 10 | [13] |
Analysis of Comparative Data:
The presented data highlights that specific synthesized derivatives can exhibit antimicrobial activity comparable to or even exceeding that of standard antibiotics like ciprofloxacin. For instance, quinoline derivative Compound 2 showed an MIC of 1.56 µg/mL against B. cereus, which is significantly lower than that of ciprofloxacin.[12] Similarly, thiazole derivative Compound 27 demonstrated potent activity against E. coli and P. aeruginosa with an MIC of 11.7 µg/mL, which is comparable to ciprofloxacin.[13] These findings underscore the potential of these synthesized compounds as leads for the development of new antimicrobial drugs.
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate and reproducible methods are essential for comparing the antimicrobial properties of different compounds.[14] Below are detailed protocols for two standard antimicrobial susceptibility testing methods.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Synthesized derivatives and standard antibiotic solutions of known concentrations
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the highest concentration of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculation: Prepare a 1:100 dilution of the 0.5 McFarland standardized microbial suspension in MHB. Add 100 µL of this diluted inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
This method assesses the susceptibility of a microorganism to a chemical by observing the zone of growth inhibition around a disk impregnated with the compound.[15][16]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile filter paper disks (6 mm diameter)
-
Synthesized derivatives and standard antibiotic solutions
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.
-
Controls: Use a disk impregnated with the solvent used to dissolve the compounds as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for the Broth Microdilution Method to determine Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Method.
Conclusion and Future Directions
The comparative analysis of synthesized quinoline and thiazole derivatives reveals their significant potential as antimicrobial agents. The experimental data presented in this guide demonstrates that rational drug design, focusing on specific structural modifications, can lead to compounds with potent and broad-spectrum activity. The provided protocols offer a standardized framework for researchers to evaluate and compare the efficacy of novel synthesized derivatives.
Future research should focus on:
-
Expanding the chemical space: Synthesizing and screening a wider variety of heterocyclic derivatives to identify novel scaffolds with unique mechanisms of action.[5]
-
In-depth mechanistic studies: Elucidating the precise molecular targets of the most promising compounds to facilitate further optimization.[17]
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profiles of lead compounds in animal models.
-
Combating resistance: Investigating the activity of these derivatives against multidrug-resistant strains and their potential to overcome existing resistance mechanisms.[18]
By pursuing these avenues, the scientific community can harness the potential of synthesized derivatives to address the urgent need for new and effective antimicrobial therapies.
References
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- Antibacterial Properties of Quinoline Derivatives: A Mini-Review. (2021). Biointerface Research in Applied Chemistry.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Health Risks.
- Facile Synthesis and Antimicrobial Evaluation of Some New Heterocyclic Compounds Incorporating a Biologically Active Sulfamoyl Moiety. (2014). Journal of Chemistry.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Pharmaceuticals.
- The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. (2013). ACS Medicinal Chemistry Letters.
- Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Medicinal Chemistry Letters.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Health Risks.
- Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (2023). Journal of Biomolecular Structure and Dynamics.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics.
- Synthesis and antimicrobial evaluation of varied ring new heterocycles. (2020). Indian Journal of Chemistry.
- Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][3][12] thiadiazine derivatives. (2012). Journal of Advanced Pharmaceutical Technology & Research.
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences.
- Mechanisms of Antibacterial Drugs. (n.d.). Microbiology.
- Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. (2023). International Journal of Molecular Sciences.
- Comparison of antimicrobial activity of synthesized compounds and standard drugs. (n.d.). ResearchGate.
- Eco-friendly synthesized nanoparticles as antimicrobial agents: an updated review. (2022). 3 Biotech.
- Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2022). ACS Omega.
- Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). Journal of Bacteriology.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride
For the modern researcher engaged in the fast-paced world of drug discovery, the lifecycle of a chemical intermediate extends far beyond the reaction flask. Proper management and disposal of reagents like 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS No. 66659-20-9) are not mere regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in scientific principles and regulatory standards. Our focus is to empower you, the researcher, with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Profile and Immediate Safety Considerations
This compound is a solid organic compound that presents several hazards requiring careful management. Understanding these hazards is the first step in ensuring safe disposal.
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[1]
Due to these properties, adherence to proper Personal Protective Equipment (PPE) protocols is mandatory at all stages of handling and disposal.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield | Prevents eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Protects skin from direct contact and irritation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation of airborne dust particles. |
The Core of Disposal: Waste Characterization
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste generator is legally responsible for determining if their waste is hazardous.[2][3] This compound is not explicitly "listed" as a hazardous waste. Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, or Toxicity.[2][3][4]
Based on its chemical nature as a hydrochloride salt of an organic acid, the most relevant characteristic is Corrosivity (EPA Waste Code D002) .
Determining Corrosivity: The EPA defines a waste as corrosive if it is aqueous and has a pH less than or equal to 2, or greater than or equal to 12.5.[2][3][4] Although this compound is a solid, EPA guidance clarifies that solid waste can be considered corrosive if, when mixed with an equivalent weight of water, the resulting solution has a pH that meets the criteria.
Procedural Step: To definitively classify the waste, a representative sample of the waste material (or a solution prepared by mixing the waste with an equal amount of water) should be tested with a calibrated pH meter or pH strips. If the pH is ≤ 2, it must be managed as D002 Corrosive Hazardous Waste .
Step-by-Step Disposal Procedures
Once characterized, the waste must be collected, stored, and disposed of following strict protocols.
Step 1: Waste Collection and Segregation
-
Designated Container: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, wipes), into a dedicated, compatible waste container. High-density polyethylene (HDPE) containers are recommended.
-
Segregation: Do NOT mix this waste with other waste streams, especially bases or strong oxidizing agents, to prevent potentially violent reactions.
-
Container Integrity: Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.
Step 2: Hazardous Waste Labeling
Proper labeling is a critical EPA and Department of Transportation (DOT) requirement.[5][6][7][8] The moment the first drop of waste enters the container, it must be labeled.
Your hazardous waste label must include:
-
Generator Information: Your institution's name, address, and EPA ID number.
-
Chemical Contents: List all constituents by their full chemical name (no abbreviations). State "this compound".
-
Hazard Characteristics: Clearly indicate that the waste is Corrosive .[5]
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.
-
Lid Policy: Keep the waste container securely closed at all times, except when adding waste.
Step 4: Arranging for Final Disposal
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office to schedule a pickup.
-
Licensed Contractor: The waste must be transported and disposed of by a licensed hazardous waste contractor.[9]
-
Prohibited Disposal: It is illegal and unsafe to dispose of this chemical down the drain or in regular solid waste.[9]
Spill and Decontamination Protocols
Accidental spills must be managed promptly and safely.
Small Spill Cleanup (Solid Material)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate PPE as listed in the table above.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools.
-
Decontamination: Wipe the spill area with a cloth dampened with a mild basic solution, such as 5% sodium bicarbonate solution, to neutralize any acidic residue.[9][10][11] Follow this with a water rinse.
-
Dispose of Waste: All cleanup materials (gloves, wipes, absorbent) must be placed in the hazardous waste container.
Surface Decontamination
For routine cleaning of surfaces (fume hood, benchtop) where the compound was handled:
-
Wipe the surface with a disposable towel wetted with a 5% sodium bicarbonate solution.[12]
-
Follow with a wipe using a towel dampened with water to remove any salt residue.
-
Dispose of all contaminated towels as hazardous waste.[12]
The Science of Final Disposition: Controlled Incineration
The recommended final disposal method for this compound is controlled incineration by a licensed facility. The chemical structure—containing nitrogen, sulfur, and chlorine—necessitates specific incineration conditions to prevent the release of harmful pollutants.
Combustion Chemistry: During high-temperature incineration, organic molecules are destroyed. However, the heteroatoms in this compound will be converted into atmospheric pollutants if not properly managed:
-
Nitrogen → Oxides of Nitrogen (NOx)
-
Sulfur → Oxides of Sulfur (SOx)
-
Chlorine → Hydrogen Chloride (HCl)
These byproducts are acid rain precursors and respiratory hazards.[13] For this reason, hazardous waste incinerators are equipped with flue gas scrubbing technology . In this process, the exhaust gases are passed through a basic slurry (e.g., calcium carbonate) which neutralizes these acidic gases, converting them into harmless salts and water before they are released into the atmosphere. This is the critical, self-validating step that ensures the trustworthiness and environmental integrity of the disposal protocol.
References
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers.
- U.S. Department of Transportation. (n.d.). Marking, Labeling, and Placarding.
- ADVISE. (2020, December 1). A Brief Guide To Hazardous Waste Container Labeling Requirements.
- MLI Environmental. (2021, February 21). Hazardous Waste Label Requirements | EPA & DOT Compliance.
- Berg Compliance Solutions. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements.
- Lab Alley. (n.d.). How to neutralize hydrochloric acid.
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Operational Guide: Personal Protective Equipment for Handling 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS No. 66659-20-9). As a Senior Application Scientist, my objective is to ground these procedures in established safety principles, explaining not just what to do, but why each step is critical for ensuring personnel safety and data integrity in a research and development environment.
Hazard Profile Analysis: Understanding the Risks
This compound is a solid, off-white powder that presents specific, well-defined hazards upon exposure.[1] A thorough understanding of its hazard profile, as defined by the Globally Harmonized System (GHS), is the foundation of a robust safety plan.
The primary risks are associated with the compound in its solid, powdered form, where it can be easily aerosolized and inhaled, or come into contact with skin and eyes.[2]
| Hazard Classification | GHS Code | Signal Word | Description of Risk for Laboratory Personnel |
| Skin Irritation (Category 2) | H315 | Warning | Causes skin irritation.[3][4] Direct contact can lead to inflammation, itching, redness, or blistering.[3] |
| Serious Eye Irritation (Category 2) | H319 | Warning | Causes serious eye irritation.[3][4] Contact with eyes can result in redness, pain, and potential damage.[3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | Warning | May cause respiratory irritation.[3][4] Inhalation of dust can irritate the lungs and respiratory system.[3] |
The Hierarchy of Controls: Engineering and Administrative Safeguards First
Personal protective equipment is the final barrier between a researcher and a chemical hazard; it should never be the first or only line of defense.[5] Its effectiveness depends entirely on the implementation of broader safety measures.
A. Engineering Controls: Your Primary Shield The most critical engineering control for this compound is a certified Chemical Fume Hood .[1][6]
-
Causality: Handling the solid powder, especially during weighing or transfer, generates dust.[2] A fume hood provides adequate ventilation to capture these airborne particles at the source, preventing inhalation—the most direct route for respiratory irritation.[3][7]
B. Administrative Controls: Safe Work Practices
-
Restricted Access: Only trained personnel should handle this chemical.
-
Hygiene: Never eat, drink, or smoke in the laboratory.[3] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][8]
-
SOP Adherence: This document serves as a standard operating procedure (SOP). Adherence to these guidelines is mandatory.
Task-Specific PPE Protocols
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory procedures involving this compound.
| Procedure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Rationale and Key Actions |
| A. Pre-Handling: Container Inspection & Transport | Safety glasses with side shields.[9] | N/A | Lab coat (fully buttoned).[8] | N/A | Justification: Low risk of exposure. The primary goal is to identify any container damage that could lead to a spill. Always use a secondary container when transporting chemicals.[6][7] |
| B. Weighing and Aliquoting (Solid Form) | Tightly-fitting chemical splash goggles.[1][9] | Double-gloving with chemical-resistant nitrile gloves.[8] | Lab coat (fully buttoned), full-length pants, and closed-toe shoes.[8] | Required: Work must be performed inside a certified chemical fume hood.[6] | Justification: This is the highest-risk activity due to dust generation.[2] The fume hood contains aerosolized powder. Double-gloving prevents contamination in case the outer glove is breached. Goggles provide a complete seal against airborne particles. |
| C. Solution Preparation (Dissolving the Solid) | Tightly-fitting chemical splash goggles.[1][9] | Chemical-resistant nitrile gloves.[8] | Lab coat (fully buttoned), full-length pants, and closed-toe shoes.[8] | Required: Perform initial dissolution steps inside a fume hood until the solid is fully wetted and dissolved, minimizing dust.[10] | Justification: The risk of dust inhalation remains until the compound is fully in solution. Always add acid (in this case, the acidic solid) to the solvent, not the other way around, to control any potential exothermic reactions.[10] |
| D. Post-Handling: Decontamination & Cleanup | Tightly-fitting chemical splash goggles.[1][9] | Chemical-resistant nitrile gloves.[8] | Lab coat (fully buttoned).[8] | N/A | Justification: Protects against splashes from cleaning solutions and residual chemical contamination. All contaminated surfaces and glassware must be thoroughly decontaminated. |
Workflow Visualization: Safe Weighing and Solution Preparation
The following diagram outlines the critical workflow for safely handling the solid compound, from preparation to final cleanup.
Caption: Workflow for weighing and dissolving this compound.
Emergency Protocols: Spill and Exposure Management
Immediate and correct action is vital in the event of an accidental exposure or spill.
A. Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[3] If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air immediately.[3] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[11]
B. Small-Scale Spill Management
-
Evacuate: Alert others in the immediate area and evacuate.
-
Protect: Ensure you are wearing the full PPE outlined in Section 3B, including double gloves, a lab coat, and chemical splash goggles.
-
Contain: Prevent further spread of the powder. Avoid creating dust.[2]
-
Clean-up: Gently cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a suitable, clearly labeled hazardous waste container.[3][11] Do not allow the chemical to enter drains.[1]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All waste, including the chemical itself, contaminated PPE (gloves, weigh paper), and cleaning materials, must be treated as hazardous waste.
-
Place all solid waste into a sealed, puncture-proof, and clearly labeled hazardous waste container.[3][11]
-
Contaminated packaging should be triple-rinsed before recycling or punctured to render it unusable and disposed of according to institutional guidelines.[1]
-
Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3]
References
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- Capot Chemical. (2016, August 22). MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride.
- National Center for Biotechnology Information. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). PubChem Compound Summary for CID 13017673.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- University of Washington. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from University of Washington Environmental Health & Safety website.
- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene, 3(12), D133-D141.
- Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596.
- Trusetal Verbandstoffwerk GmbH. (n.d.). Personal protective equipment Medical sector.
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- Various Authors. (2023, October 15). What are some safety precautions to take when using hydrochloric acid in a laboratory setting? Quora.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
